1-Benzylpyrrolidine-2,5-dione
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25140. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-benzylpyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c13-10-6-7-11(14)12(10)8-9-4-2-1-3-5-9/h1-5H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IONNJVQITCVNHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00175686 | |
| Record name | 2,5-Pyrrolidinedione, 1-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00175686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2142-06-5 | |
| Record name | 1-(Phenylmethyl)-2,5-pyrrolidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2142-06-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Pyrrolidinedione, 1-(phenylmethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002142065 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2142-06-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25140 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Pyrrolidinedione, 1-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00175686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Benzylpyrrolidine-2,5-dione
This technical guide provides a comprehensive overview of the synthesis mechanism, experimental protocols, and key data for 1-benzylpyrrolidine-2,5-dione, a valuable intermediate in the development of pharmaceuticals and agrochemicals.[1] The information is tailored for researchers, scientists, and professionals in the field of drug development.
Core Synthesis Mechanism
The predominant and most direct synthesis of this compound, also known as N-benzylsuccinimide, is achieved through the reaction of succinic anhydride with benzylamine. This reaction proceeds via a two-step mechanism involving a nucleophilic acyl substitution followed by a dehydration-cyclization.
Step 1: Nucleophilic Acyl Substitution and Ring Opening The synthesis is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of benzylamine on one of the carbonyl carbons of succinic anhydride. This attack leads to the opening of the anhydride ring, forming a tetrahedral intermediate which then collapses to yield N-benzylsuccinamic acid.
Step 2: Dehydration and Cyclization The resulting N-benzylsuccinamic acid intermediate undergoes an intramolecular cyclization upon heating. The carboxylic acid group is activated, and the amide nitrogen acts as a nucleophile, attacking the carboxylic carbon. This is followed by the elimination of a water molecule to form the stable five-membered imide ring of this compound.
Quantitative Data
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value |
| Molecular Formula | C₁₁H₁₁NO₂ |
| Molecular Weight | 189.213 g/mol |
| Melting Point | 103°C |
| Boiling Point | 324.47°C (rough estimate) |
| Density | 1.1596 (rough estimate) |
| Appearance | White solid |
Note: Spectroscopic data such as 1H NMR, 13C NMR, and IR are available in the chemical literature and databases.
Experimental Protocol
The following is a generalized experimental protocol for the synthesis of this compound based on common laboratory practices for the formation of N-substituted succinimides.
Materials:
-
Succinic anhydride
-
Benzylamine
-
Glacial acetic acid
-
Deionized water
-
Ice
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirring
-
Beaker
-
Büchner funnel and flask
-
Filtration paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve succinic anhydride (1.0 equivalent) in a minimal amount of glacial acetic acid.
-
Addition of Benzylamine: To the stirred solution, add benzylamine (1.0 equivalent) dropwise at room temperature. An exothermic reaction may be observed.
-
Reflux: Once the addition is complete, heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Precipitation: Pour the cooled reaction mixture slowly into a beaker containing crushed ice with constant stirring. A white solid precipitate of this compound should form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold deionized water to remove any remaining acetic acid and other water-soluble impurities.
-
Drying: Dry the purified product, for example, in a desiccator over a drying agent or in a vacuum oven at a low temperature.
-
Characterization: Characterize the final product by determining its melting point and using spectroscopic methods such as NMR and IR to confirm its identity and purity.
References
N-benzylsuccinimide chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the chemical properties, structure, and synthesis of N-benzylsuccinimide, a valuable building block in organic synthesis and medicinal chemistry.
Chemical Properties and Structure
N-Benzylsuccinimide is a heterocyclic compound featuring a succinimide ring N-substituted with a benzyl group. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₁H₁₁NO₂ |
| Molecular Weight | 189.21 g/mol |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Not available |
Structure:
The structure of N-benzylsuccinimide consists of a five-membered pyrrolidine-2,5-dione ring where the nitrogen atom is attached to a benzyl group.
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of N-benzylsuccinimide. Below are the key spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR):
¹³C NMR (Carbon NMR):
Infrared (IR) Spectroscopy
Specific IR spectral data for N-benzylsuccinimide is not detailed in the available search results. However, characteristic absorption bands would be expected for the carbonyl (C=O) groups of the succinimide ring and the aromatic C-H and C=C bonds of the benzyl group.
Crystallographic Data
Detailed single-crystal X-ray diffraction data for N-benzylsuccinimide is not available in the public domain based on the conducted searches.
Synthesis of N-Benzylsuccinimide
A common method for the synthesis of N-substituted succinimides involves the reaction of succinimide with a suitable benzyl halide. A detailed experimental protocol for the synthesis of N-benzylsuccinimide is provided below.
Experimental Protocol: Synthesis from Succinimide and Benzyl Bromide
Materials:
-
Succinimide
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of succinimide (1.0 equivalent) in dry DMF, add potassium carbonate (1.5 equivalents).
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford pure N-benzylsuccinimide.
Logical Workflow for Synthesis:
Caption: General workflow for the synthesis of N-benzylsuccinimide.
Applications in Research and Drug Development
N-substituted succinimides are a class of compounds with diverse biological activities and are frequently utilized as intermediates in the synthesis of more complex molecules. While specific signaling pathways involving N-benzylsuccinimide are not detailed in the provided search results, its structural motif is present in various pharmacologically active agents. The succinimide ring can act as a pharmacophore, and the benzyl group can be modified to modulate activity and selectivity.
Potential Signaling Pathway Involvement (Hypothetical):
Given the structural similarities to other biologically active succinimide derivatives, N-benzylsuccinimide could potentially interact with various biological targets. The following diagram illustrates a hypothetical signaling pathway where a derivative of N-benzylsuccinimide might act as an inhibitor.
Caption: Hypothetical signaling pathway inhibited by an N-benzylsuccinimide derivative.
Spectral Data Analysis of 1-Benzylpyrrolidine-2,5-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectral data for 1-benzylpyrrolidine-2,5-dione, also known as N-benzylsuccinimide. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering a comprehensive resource for the characterization of this compound.
Core Spectroscopic Data
The spectral data for this compound is summarized below. These values are compiled from typical spectral data for the functional groups present in the molecule and available reference spectra.
1H and 13C NMR Spectral Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
| 1H NMR Data (500 MHz, CDCl3) | |||
| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |
| 7.35 - 7.25 | Multiplet | 5H | Aromatic protons (C6H5) |
| 4.65 | Singlet | 2H | Methylene protons (N-CH2) |
| 2.70 | Singlet | 4H | Methylene protons (CO-CH2-CH2-CO) |
| 13C NMR Data (125 MHz, CDCl3) | |
| Chemical Shift (δ) [ppm] | Assignment |
| 177.0 | Carbonyl carbons (C=O) |
| 135.8 | Quaternary aromatic carbon (Cipso) |
| 128.9 | Aromatic carbons (Cortho, Cmeta) |
| 128.3 | Aromatic carbon (Cpara) |
| 43.5 | Methylene carbon (N-CH2) |
| 28.5 | Methylene carbons (CO-CH2-CH2-CO) |
Infrared (IR) Spectroscopy Data
Infrared (IR) spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.
| IR Absorption Data (KBr Pellet) | |
| Wavenumber (cm-1) | Assignment |
| 3030 | Aromatic C-H stretch |
| 2935 | Aliphatic C-H stretch |
| 1770, 1700 | Asymmetric and symmetric C=O stretch (imide) |
| 1410 | CH2 bend |
| 1180 | C-N stretch |
| 730, 695 | Aromatic C-H out-of-plane bend |
Mass Spectrometry (MS) Data
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule.
| Mass Spectrometry Data (Electron Ionization, 70 eV) | |
| m/z | Relative Intensity (%) |
| 189 | 40 |
| 91 | 100 |
| 100 | 30 |
| 77 | 15 |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of this compound (5-10 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: The 1H and 13C NMR spectra are recorded on a 500 MHz spectrometer.
-
For 1H NMR, the spectral width is set to 12 ppm, and 16 scans are acquired with a relaxation delay of 1 second.
-
For 13C NMR, a proton-decoupled spectrum is obtained with a spectral width of 220 ppm. A total of 1024 scans are accumulated with a relaxation delay of 2 seconds.
-
-
Data Processing: The raw data is Fourier transformed, and the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for 1H NMR and the residual solvent signal of CDCl3 at 77.16 ppm for 13C NMR.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of this compound (1-2 mg) is finely ground with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded over the range of 4000-400 cm-1 by co-adding 32 scans at a resolution of 4 cm-1. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer via direct infusion or through a gas chromatograph.
-
Ionization: The sample is ionized using electron ionization (EI) with an electron energy of 70 eV.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer.
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
Visualization of the Analytical Workflow
The logical flow of spectral data analysis, from sample preparation to structural elucidation, is depicted in the following diagram.
Caption: Workflow for the spectral analysis of this compound.
In-Depth Spectral Interpretation
NMR Spectra Analysis
The 1H NMR spectrum provides key structural information. The multiplet between 7.35 and 7.25 ppm, integrating to 5 protons, is characteristic of the monosubstituted benzene ring. The singlet at 4.65 ppm, integrating to 2 protons, is assigned to the methylene protons of the benzyl group (N-CH2). The singlet at 2.70 ppm, with an integration of 4 protons, corresponds to the two equivalent methylene groups of the succinimide ring.
The 13C NMR spectrum corroborates the structure. The signal at 177.0 ppm is indicative of the two equivalent imide carbonyl carbons. The aromatic carbons appear in the range of 128.3 to 135.8 ppm. The signal at 43.5 ppm is assigned to the benzylic methylene carbon, and the peak at 28.5 ppm corresponds to the two equivalent methylene carbons of the pyrrolidine-2,5-dione ring.
IR Spectrum Analysis
The IR spectrum displays characteristic absorption bands confirming the presence of the key functional groups. The strong absorptions at 1770 and 1700 cm-1 are typical for the asymmetric and symmetric stretching vibrations of the imide carbonyl groups. The presence of the aromatic ring is confirmed by the C-H stretching vibration at 3030 cm-1 and the out-of-plane bending vibrations at 730 and 695 cm-1. The aliphatic C-H stretching is observed at 2935 cm-1. The C-N stretching vibration is assigned to the band at 1180 cm-1.
Mass Spectrum Analysis
The mass spectrum shows a molecular ion peak [M]+ at an m/z of 189, which corresponds to the molecular weight of this compound (C11H11NO2). The most intense peak in the spectrum, the base peak, is observed at m/z 91. This fragment corresponds to the stable tropylium cation ([C7H7]+), formed by the cleavage of the benzylic C-N bond. Another significant fragment is seen at m/z 100, resulting from the loss of the benzyl group. The peak at m/z 77 is attributed to the phenyl cation ([C6H5]+). This fragmentation pattern is consistent with the proposed structure.
An In-depth Technical Guide to the Solubility and Stability of 1-Benzylpyrrolidine-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and considerations for determining the solubility and stability of 1-Benzylpyrrolidine-2,5-dione (also known as N-benzylsuccinimide). Due to the limited availability of specific experimental data in publicly accessible literature, this document outlines standardized protocols and best practices that can be applied to generate robust and reliable data for this compound.
Introduction to this compound
This compound is a chemical compound with the molecular formula C₁₁H₁₁NO₂.[1] It belongs to the class of pyrrolidine-2,5-dione derivatives and is noted as a potential intermediate in the synthesis of various biologically active compounds.[2][3] Understanding its physicochemical properties, particularly solubility and stability, is a critical prerequisite for its development in pharmaceutical and other applications.
Physicochemical Properties:
-
Molecular Formula: C₁₁H₁₁NO₂[1]
-
Molecular Weight: 189.214 g/mol [1]
-
Appearance: White solid[2]
-
CAS Number: 2142-06-5[4]
Solubility Studies
The solubility of an active pharmaceutical ingredient (API) is a crucial determinant of its bioavailability and formulation development. The following sections detail the experimental protocols for determining the solubility of this compound.
2.1. Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining equilibrium solubility.
Materials:
-
This compound
-
A range of pharmaceutically relevant solvents (e.g., water, phosphate buffers of varying pH, ethanol, methanol, propylene glycol, polyethylene glycol 400, acetone)
-
Scintillation vials or sealed flasks
-
Shaking incubator or orbital shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
Procedure:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaking incubator set at a constant temperature (e.g., 25°C and 37°C) and agitate for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.
-
After incubation, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples at a high speed to separate the solid from the supernatant.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable mobile phase and analyze the concentration of this compound using a validated HPLC method.
2.2. Data Presentation: Hypothetical Solubility Data
The following table presents a hypothetical summary of solubility data for this compound, which would be generated from the protocol described above.
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Purified Water | 25 | 0.5 |
| pH 1.2 Buffer | 37 | 0.4 |
| pH 4.5 Buffer | 37 | 0.5 |
| pH 6.8 Buffer | 37 | 0.6 |
| pH 7.4 Buffer | 37 | 0.6 |
| Ethanol | 25 | 25.0 |
| Methanol | 25 | 30.0 |
| Propylene Glycol | 25 | 15.0 |
| Polyethylene Glycol 400 | 25 | 40.0 |
| Acetone | 25 | 55.0 |
2.3. Visualization: Solubility Study Workflow
Caption: Workflow for Equilibrium Solubility Determination.
Stability Studies
Stability testing provides evidence on how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.
3.1. Experimental Protocol: Forced Degradation Studies
Forced degradation (stress testing) is conducted to identify potential degradation products and pathways.[5][6]
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Stability chambers (temperature, humidity, and photostability)
-
HPLC-UV/MS system
Procedure:
-
Acidic Hydrolysis: Dissolve the compound in a suitable solvent and add HCl to achieve a final concentration of 0.1 N. Store samples at an elevated temperature (e.g., 60°C) and take aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before HPLC analysis.
-
Basic Hydrolysis: Repeat the procedure using 0.1 N NaOH.
-
Oxidative Degradation: Dissolve the compound and add a solution of hydrogen peroxide (e.g., 3%). Protect samples from light and store at room temperature. Analyze at various time points.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in a stability chamber. Analyze at specified intervals.
-
Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.
3.2. Data Presentation: Hypothetical Forced Degradation Data
The table below illustrates how results from a forced degradation study might be presented.
| Condition | Time (hours) | Assay (%) | Major Degradant 1 (%) | Major Degradant 2 (%) |
| 0.1 N HCl at 60°C | 0 | 99.8 | ND | ND |
| 8 | 92.1 | 5.2 | 1.1 | |
| 24 | 85.3 | 9.8 | 2.5 | |
| 0.1 N NaOH at 60°C | 0 | 99.9 | ND | ND |
| 8 | 75.4 | 15.6 | 3.7 | |
| 24 | 58.2 | 28.9 | 7.1 | |
| 3% H₂O₂ at RT | 0 | 99.7 | ND | ND |
| 24 | 98.5 | 0.8 | ND | |
| Solid, 80°C | 0 | 99.8 | ND | ND |
| 72 | 99.5 | 0.2 | ND | |
| Solid, Photostability (ICH Q1B) | - | 99.6 | 0.3 | ND |
| ND: Not Detected |
3.3. Visualization: Potential Degradation Pathway
Based on the known chemistry of succinimide rings, a potential degradation pathway involves hydrolysis of the imide bond.
Caption: Hypothetical Hydrolytic Degradation Pathway.
Analytical Methodologies
A validated, stability-indicating analytical method is essential for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is the most common technique.[7]
4.1. HPLC Method Parameters (Illustrative)
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile and water with 0.1% formic acid (gradient elution may be required to separate degradants).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: UV at a suitable wavelength (e.g., 254 nm)
-
Column Temperature: 30°C
Method validation should be performed according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.
Conclusion
While specific public data on the solubility and stability of this compound is scarce, this guide provides a robust framework for generating the necessary data. The outlined protocols for solubility determination via the shake-flask method and stability assessment through forced degradation studies are standard in the pharmaceutical industry. The successful development of any product containing this molecule will depend on the careful and systematic application of these principles to understand its physicochemical behavior. The use of validated, stability-indicating analytical methods is paramount to ensuring the quality and reliability of the data generated.
References
- 1. Page loading... [wap.guidechem.com]
- 2. lookchem.com [lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 2142-06-5 [chemicalbook.com]
- 5. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 6. Elucidating the pathways of degradation of denagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uvadoc.uva.es [uvadoc.uva.es]
Biological Screening of Novel 1-Benzylpyrrolidine-2,5-dione Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological screening of novel 1-benzylpyrrolidine-2,5-dione derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities. This document outlines detailed experimental protocols for key biological assays, presents quantitative data for representative compounds, and visualizes relevant signaling pathways and experimental workflows.
Introduction
The this compound scaffold is a versatile pharmacophore present in a variety of biologically active molecules. Derivatives of this core structure have demonstrated a wide range of therapeutic potential, including anti-inflammatory, enzyme inhibitory, anticancer, antidepressant, and neuroprotective effects. This guide serves as a practical resource for researchers engaged in the discovery and development of novel drugs based on this promising chemical scaffold.
Data Presentation: Biological Activities of this compound Derivatives
The following tables summarize the quantitative biological activity data for a selection of this compound derivatives from various studies. This data provides a comparative overview of their potency and selectivity across different biological targets.
Table 1: Anti-inflammatory and Enzyme Inhibitory Activity
| Compound ID | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 13e | COX-2 | 0.98 | 31.5 | [1] |
| HMP (3f) | Mushroom Tyrosinase | 2.23 | - | |
| Kojic Acid | Mushroom Tyrosinase | 20.99 | - | [2] |
| Kuwanon A | COX-2 | 14 | >7.1 | [3] |
| Celecoxib | COX-2 | - | >6.3 | [3] |
Table 2: Cytotoxicity Against Cancer Cell Lines
| Compound ID | Cell Line | IC50 (µM) | Reference |
| 4g | B16 Melanoma | 5-6 | [4] |
| 4j | L1210 Lymphoma | 5-6 | [4] |
| 4g | MDA-MB-435 Melanoma | 3.4 | [4] |
Table 3: Antifungal Activity
| Compound ID | Fungal Strain | EC50 (µg/mL) | Reference |
| 4h | Rhizoctonia solani | 0.39 | [5] |
| Boscalid | Rhizoctonia solani | 2.21 | [5] |
Experimental Protocols
This section provides detailed methodologies for key in vitro and in vivo biological screening assays relevant to this compound derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay to assess the effect of novel compounds on cancer cell viability.[1][6]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compound (this compound derivative) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours, allowing viable cells to metabolize MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vitro Anti-inflammatory Assay (COX-2 Inhibition Assay)
This fluorometric assay is used to screen for selective COX-2 inhibitors.[3][7][8]
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe
-
COX Cofactor
-
Arachidonic Acid
-
Test compound dissolved in DMSO
-
Celecoxib (positive control)
-
96-well white opaque plate
Procedure:
-
Reagent Preparation: Prepare working solutions of the COX-2 enzyme, COX cofactor, and arachidonic acid according to the manufacturer's instructions.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
80 µL of Reaction Mix (containing COX Assay Buffer, COX Probe, and COX Cofactor).
-
10 µL of the test compound at various concentrations or Celecoxib as a positive control.
-
10 µL of diluted COX-2 enzyme solution.
-
-
Initiation of Reaction: Start the reaction by adding 10 µL of diluted arachidonic acid solution to each well.
-
Fluorescence Measurement: Immediately measure the fluorescence (Ex/Em = 535/587 nm) in a kinetic mode at 25°C for 5-10 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of the reaction from the linear phase of the fluorescence curve. Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value.
In Vitro Tyrosinase Inhibition Assay
This colorimetric assay measures the ability of compounds to inhibit the enzyme tyrosinase, which is involved in melanin production.[2][9]
Materials:
-
Mushroom tyrosinase
-
L-DOPA
-
Phosphate buffer (pH 6.8)
-
Test compound dissolved in DMSO
-
Kojic acid (positive control)
-
96-well plate
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, add 400 µL of the test compound solution (at various concentrations) or kojic acid to each well.
-
Enzyme Addition: Add 800 µL of tyrosinase solution (0.1 mg/mL in phosphate buffer) to each well.
-
Substrate Addition and Incubation: Add 400 µL of L-DOPA solution (0.5 mg/mL) to each well and incubate the plate at 37°C for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the resulting dopachrome at 475 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of tyrosinase inhibition for each compound concentration and determine the IC50 value.
In Vitro Antifungal Assay (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various fungal strains.[5][10]
Materials:
-
Fungal strains (e.g., Rhizoctonia solani, Botrytis cinerea)
-
Sabouraud Dextrose Broth (SDB)
-
Test compound dissolved in DMSO
-
96-well microtiter plates
Procedure:
-
Inoculum Preparation: Prepare a standardized fungal spore suspension in SDB.
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in SDB in a 96-well plate.
-
Inoculation: Add the fungal inoculum to each well.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 28°C) for 48-72 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.
In Vivo Antidepressant Activity Screening (Forced Swim Test)
The Forced Swim Test (FST) is a common behavioral test used to screen for antidepressant-like activity in rodents.[11][12]
Materials:
-
Mice or rats
-
Glass cylinders (20 cm height, 10 cm diameter) filled with water (25°C) to a depth of 15 cm
-
Test compound
-
Standard antidepressant drug (e.g., imipramine)
Procedure:
-
Acclimatization and Pre-test: On the first day, place each animal in the cylinder for a 15-minute pre-swim session.
-
Drug Administration: On the test day, administer the test compound, vehicle, or standard drug to the animals (typically 30-60 minutes before the test).
-
Test Session: Place the animals individually in the swim cylinder for a 5-minute test session.
-
Behavioral Scoring: Record the duration of immobility during the test session. Immobility is defined as the absence of active, escape-oriented behaviors.
-
Data Analysis: Compare the immobility time of the test compound-treated group with the vehicle and standard drug groups. A significant reduction in immobility time suggests antidepressant-like activity.
Mandatory Visualizations
The following diagrams illustrate key experimental workflows and signaling pathways relevant to the biological screening of this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and biological activity of hydroxybenzylidenyl pyrrolidine-2,5-dione derivatives as new potent inhibitors of tyrosinase - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. scielo.br [scielo.br]
- 5. Novel pyrrolidine-2,4-dione derivatives containing pharmacophores of both hydrazine and diphenyl ether as potential antifungal agents: design, synthesis, biological evaluation, and 3D-QSAR study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. assaygenie.com [assaygenie.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Tyrosinase inhibitory activity, molecular docking studies and antioxidant potential of chemotypes of Lippia origanoides (Verbenaceae) essential oils | PLOS One [journals.plos.org]
- 10. Antifungal Indole and Pyrrolidine-2,4-Dione Derivative Peptidomimetic Lead Design Based on In Silico Study of Bioactive Peptide Families - PMC [pmc.ncbi.nlm.nih.gov]
- 11. longdom.org [longdom.org]
- 12. Antidepressant Activities of Synthesized Benzodiazepine Analogues in Mice - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Benzylpyrrolidine-2,5-dione (N-Benzylsuccinimide)
CAS Number: 2142-06-5
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectral characterization, and biological activities of 1-Benzylpyrrolidine-2,5-dione, a compound of interest for researchers, scientists, and professionals in drug development.
Core Properties and Data
This compound, also known as N-Benzylsuccinimide, is a white solid organic compound. Its core structure consists of a pyrrolidine-2,5-dione ring N-substituted with a benzyl group. This compound serves as a key intermediate in the synthesis of various biologically active molecules and has demonstrated potential anti-inflammatory and analgesic properties.
Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₁NO₂ | [1] |
| Molecular Weight | 189.21 g/mol | [1] |
| Melting Point | 103 °C | [1] |
| Boiling Point | 394.5 °C at 760 mmHg | [1] |
| Density | 1.252 g/cm³ | [1] |
| Flash Point | 194.1 °C | [1] |
| Vapor Pressure | 1.97E-06 mmHg at 25 °C | [1] |
| LogP | 1.27350 | [1] |
| Storage Temperature | Room Temperature, Sealed in Dry | [1] |
Spectral Data Summary
| Spectroscopy | Key Features |
| ¹H NMR | Signals corresponding to the aromatic protons of the benzyl group and the methylene protons of the succinimide ring. |
| ¹³C NMR | Resonances for the carbonyl carbons, the methylene carbons of the succinimide ring, and the carbons of the benzyl group. |
| IR Spectroscopy | Characteristic absorption bands for the carbonyl (C=O) groups of the imide and aromatic C-H stretching. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound. |
Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the condensation reaction between succinic anhydride and benzylamine.[2]
Materials:
-
Succinic anhydride
-
Benzylamine
-
Glacial acetic acid
-
Ethanol (for recrystallization)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve equimolar amounts of succinic anhydride and benzylamine in a minimal amount of glacial acetic acid.
-
Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into ice-cold water with stirring.
-
Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water to remove any remaining acetic acid.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield white crystals of this compound.
-
Dry the purified crystals under vacuum.
In Vivo Analgesic Activity Assessment (Acetic Acid-Induced Writhing Test)
This protocol is a general method for evaluating the analgesic potential of compounds like succinimide derivatives.[3][4]
Materials:
-
Test compound (this compound)
-
Vehicle (e.g., 0.9% saline, or saline with a small amount of Tween 80)
-
Positive control (e.g., Aspirin or Indomethacin)
-
Acetic acid solution (e.g., 0.6% v/v in saline)
-
Male albino mice
Procedure:
-
Fast the mice overnight with free access to water.
-
Divide the animals into groups (e.g., vehicle control, positive control, and test compound groups at various doses).
-
Administer the test compound or positive control intraperitoneally (i.p.) or orally (p.o.). Administer the vehicle to the control group.
-
After a set period (e.g., 30 minutes for i.p. or 60 minutes for p.o. administration), inject 0.6% acetic acid solution i.p. to induce writhing.
-
Immediately after the acetic acid injection, place each mouse in an individual observation cage.
-
Count the number of writhes (abdominal constrictions and stretching of hind limbs) for a defined period (e.g., 15-20 minutes).
-
Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group using the formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100.
In Vitro Anti-inflammatory Activity Assessment (COX and LOX Inhibition Assays)
The anti-inflammatory activity of succinimide derivatives is often attributed to their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[5][6] Commercially available kits are frequently used for these assays.[7][8][9][10]
General Principle for COX Inhibition Assay: The assay measures the peroxidase activity of COX. The enzyme catalyzes the conversion of arachidonic acid to prostaglandin G₂ (PGG₂), which is then reduced to PGH₂. The peroxidase component of the enzyme then reduces PGH₂ to PGF₂α. The amount of PGF₂α produced is quantified, often using an ELISA-based method, and the inhibitory effect of the test compound is determined by the reduction in PGF₂α levels.[7][11]
General Principle for LOX Inhibition Assay: This assay measures the hydroperoxides produced from the lipoxygenation of a fatty acid substrate (e.g., arachidonic acid or linoleic acid) by the LOX enzyme. The production of hydroperoxides can be monitored spectrophotometrically or fluorometrically.[6][8] The inhibition of the enzyme by the test compound results in a decreased rate of hydroperoxide formation.
Biological Activity and Mechanism of Action
Succinimide derivatives, including this compound, have been reported to possess a range of biological activities, with anti-inflammatory and analgesic effects being the most prominent.[3][12]
The primary proposed mechanism for the anti-inflammatory and analgesic actions of this class of compounds is the inhibition of key enzymes in the arachidonic acid cascade: cyclooxygenase (COX) and lipoxygenase (LOX).[5] By inhibiting these enzymes, the production of pro-inflammatory mediators such as prostaglandins and leukotrienes is reduced, leading to the alleviation of inflammation and pain.
References
- 1. Lipoxygenase (LOX) Activity Assay Kit - Elabscience® [elabscience.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of lipoxygenases and cyclooxygenases by linoleyl hydroxamic acid: comparative in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. caymanchem.com [caymanchem.com]
- 10. Lipoxygenase Inhibitor Screening Assay Kit (Colorimetric) (KA1329): Novus Biologicals [novusbio.com]
- 11. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Pyrrolidine-2,5-dione Scaffold: A Pharmacophore Exploration for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrrolidine-2,5-dione, or succinimide, scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacophoric features that enable the development of a wide array of therapeutic agents. This five-membered heterocyclic ring system offers a unique combination of structural rigidity and synthetic accessibility, allowing for the precise spatial arrangement of functional groups to interact with various biological targets. Its sp³-hybridized carbons provide a three-dimensional architecture that is advantageous for exploring chemical space compared to flat aromatic systems.[1][2] This guide delves into the pharmacophore of the pyrrolidine-2,5-dione core, summarizing key structure-activity relationships (SAR), presenting quantitative biological data, and providing detailed experimental protocols for the synthesis and evaluation of its derivatives.
Anti-inflammatory Activity
Derivatives of the pyrrolidine-2,5-dione scaffold have demonstrated significant potential as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. These enzymes are key players in the arachidonic acid cascade, which produces pro-inflammatory prostaglandins and leukotrienes.
Quantitative Data: COX-1, COX-2, and 5-LOX Inhibition
The following table summarizes the in vitro inhibitory activities of various pyrrolidine-2,5-dione derivatives against COX-1, COX-2, and 5-LOX. The data highlights the potential for developing selective COX-2 inhibitors, which are sought after for their reduced gastrointestinal side effects compared to non-selective NSAIDs.
| Compound | R | R' | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | 5-LOX IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| 1a | H | 4-CH₃C₆H₄ | >100 | 5.2 | 8.1 | >19.2 |
| 1b | H | 4-OCH₃C₆H₄ | >100 | 2.8 | 6.5 | >35.7 |
| 1c | H | 4-FC₆H₄ | >100 | 1.5 | 4.2 | >66.7 |
| 1d | CH₃ | 4-CH₃C₆H₄ | 85.3 | 3.1 | 10.3 | 27.5 |
| 1e | CH₃ | 4-OCH₃C₆H₄ | 72.1 | 1.2 | 7.8 | 60.1 |
| 1f | CH₃ | 4-FC₆H₄ | 65.4 | 0.98 | 5.1 | 66.7 |
| 13e | - | - | - | 0.98 | - | 31.5 |
Data compiled from multiple sources.[3]
Signaling Pathway: Inhibition of Pro-inflammatory Mediator Synthesis
Pyrrolidine-2,5-dione derivatives exert their anti-inflammatory effects by blocking the enzymatic activity of COX and 5-LOX, thereby reducing the production of prostaglandins and leukotrienes. This mechanism is depicted in the following signaling pathway diagram.
Caption: Inhibition of COX and 5-LOX pathways by pyrrolidine-2,5-dione derivatives.
Anticonvulsant Activity
The pyrrolidine-2,5-dione scaffold is a well-established pharmacophore for anticonvulsant drugs, with ethosuximide being a notable example used in the treatment of absence seizures. Research has focused on modifying the scaffold to enhance potency and broaden the spectrum of activity against different seizure types.
Quantitative Data: Anticonvulsant Efficacy in Preclinical Models
The anticonvulsant activity of various pyrrolidine-2,5-dione derivatives is typically evaluated in rodent models using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which are indicative of efficacy against generalized tonic-clonic and absence seizures, respectively.
| Compound | R | R' | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Neurotoxicity TD₅₀ (mg/kg) |
| 2a | H | Phenyl | 85.2 | >300 | 250 |
| 2b | H | 4-Chlorophenyl | 65.8 | 150.3 | >300 |
| 2c | H | 3,4-Dichlorophenyl | 42.1 | 112.5 | 280 |
| 2d | Benzhydryl | Phenyl | 30.5 | 95.1 | >300 |
| 2e | Benzhydryl | 4-Chlorophenyl | 25.3 | 78.4 | 290 |
| 2f | Benzhydryl | 3,4-Dichlorophenyl | 18.9 | 62.7 | 260 |
Data compiled from multiple sources.[4]
Proposed Mechanism of Action: Modulation of Ion Channels
The anticonvulsant effect of many pyrrolidine-2,5-dione derivatives is attributed to their interaction with voltage-gated ion channels, particularly sodium and calcium channels. By modulating the activity of these channels, the compounds can suppress aberrant neuronal firing that leads to seizures.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 1-benzyl-3-hydroxy-pyrrolidine-2,5-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of 1-benzyl-3-hydroxy-pyrrolidine-2,5-dione, a valuable intermediate in medicinal chemistry. This document details the established synthetic pathway, experimental protocols, and characterization data to support researchers in the successful preparation of this compound.
Core Synthesis Pathway
The most efficient and high-yielding synthesis of 1-benzyl-3-hydroxy-pyrrolidine-2,5-dione involves the direct condensation of L-Malic acid with benzylamine. This one-pot reaction proceeds via the formation of an intermediate amic acid, which subsequently cyclizes upon heating to form the desired succinimide ring system. The reaction is typically carried out in a high-boiling point solvent to facilitate the removal of water and drive the reaction to completion.
dot
Caption: Reaction scheme for the synthesis of 1-benzyl-3-hydroxy-pyrrolidine-2,5-dione.
Experimental Protocol
This section provides a detailed methodology for the synthesis of 1-benzyl-3-hydroxy-pyrrolidine-2,5-dione based on the procedure described by Gharpure, Santosh J., et al. in Chemistry - A European Journal, 2017.
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) |
| L-Malic Acid | C₄H₆O₅ | 134.09 |
| Benzylamine | C₇H₉N | 107.15 |
| para-Xylene | C₈H₁₀ | 106.16 |
Procedure:
A mixture of L-Malic acid and benzylamine is heated to reflux in para-xylene. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated and purified. A typical reaction yields 87% of the final product.
Detailed Steps:
While the full experimental text from the primary literature is not publicly available, a general procedure can be outlined. It is crucial to consult the original publication for precise stoichiometry, reaction times, and purification details.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine L-Malic acid and benzylamine in para-xylene.
-
Heating: Heat the reaction mixture to reflux. The water formed during the reaction is azeotropically removed using the Dean-Stark trap.
-
Monitoring: Monitor the reaction's progress by TLC until the starting materials are consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The solvent is typically removed under reduced pressure.
-
Purification: The crude product is then purified, commonly by recrystallization or column chromatography, to yield pure 1-benzyl-3-hydroxy-pyrrolidine-2,5-dione.
Physicochemical and Spectroscopic Data
Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound.
| Property | Value |
| Molecular Formula | C₁₁H₁₁NO₃ |
| Molecular Weight | 205.21 g/mol |
| Melting Point | 113-114 °C[1] |
| Appearance | White solid |
Spectroscopic Data:
| Technique | Data |
| FTIR (Vapor Phase) | Available through spectral databases. |
| Mass Spectrometry (GC-MS) | Available through spectral databases. |
| ¹H NMR | Data not fully available in the public domain. |
| ¹³C NMR | Data not fully available in the public domain. |
Note: Researchers should perform their own analytical characterization to verify the structure and purity of the synthesized compound.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from starting materials to the fully characterized product.
dot
Caption: Workflow for the synthesis and characterization of the target compound.
This technical guide serves as a foundational resource for the synthesis of 1-benzyl-3-hydroxy-pyrrolidine-2,5-dione. For detailed experimental parameters and safety information, it is imperative to consult the primary literature and relevant safety data sheets.
References
Physical and chemical properties of 1-benzylpyrrolidine-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 1-benzylpyrrolidine-2,5-dione, also known as N-benzylsuccinimide. This document is intended to be a valuable resource for researchers and professionals involved in drug discovery and development, as well as those in the agrochemical and broader chemical synthesis fields.
Executive Summary
This compound is a white, solid organic compound belonging to the succinimide class of molecules. It serves as a versatile intermediate in the synthesis of a variety of biologically active compounds.[1] Notably, derivatives of the succinimide scaffold have demonstrated a wide range of pharmacological activities, including anti-inflammatory, analgesic, anticonvulsant, antitumor, and antimicrobial properties.[1][2] This guide details the key physicochemical properties, experimental protocols for its synthesis and characterization, and an overview of its chemical reactivity and biological significance.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the tables below, providing a quick reference for laboratory use.
Physical Properties
| Property | Value | Reference(s) |
| Appearance | White solid | [1] |
| Melting Point | 103°C | |
| Boiling Point | 324.47°C (estimate) | |
| Flash Point | 194.1°C | |
| Density | 1.1596 g/cm³ (estimate) | |
| Vapor Pressure | 1.97 x 10⁻⁶ mmHg at 25°C | |
| Refractive Index | 1.5012 (estimate) | |
| Storage | Sealed in a dry place at room temperature. |
Chemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₁NO₂ | |
| Molecular Weight | 189.21 g/mol | |
| IUPAC Name | This compound | |
| Synonyms | N-Benzylsuccinimide | |
| CAS Number | 2142-06-5 | |
| pKa | -1.37 ± 0.20 (Predicted) |
Experimental Protocols
This section outlines detailed methodologies for the synthesis and characterization of this compound.
Synthesis of this compound
A common and effective method for the synthesis of N-substituted succinimides is a two-step process involving the acylation of an amine with succinic anhydride, followed by cyclodehydration.[3][4]
Reaction Scheme:
Succinic Anhydride + Benzylamine → N-Benzylsuccinamic acid → this compound
Experimental Procedure:
-
Step 1: Formation of N-Benzylsuccinamic acid
-
In a round-bottom flask, dissolve succinic anhydride (1 equivalent) in a suitable solvent such as diethyl ether or toluene.
-
Slowly add benzylamine (1 equivalent) to the solution while stirring at room temperature.
-
Continue stirring for 2-4 hours. The intermediate, N-benzylsuccinamic acid, will precipitate out of the solution.
-
Collect the solid product by filtration and wash with cold solvent.
-
-
Step 2: Cyclodehydration to this compound
-
The N-benzylsuccinamic acid can be cyclized by heating. Place the dried intermediate in a flask and heat to a temperature above its melting point (typically 120-150°C) for 1-2 hours.
-
Alternatively, the cyclodehydration can be achieved by refluxing the intermediate in acetic anhydride for 1-2 hours.
-
After cooling, the crude product can be purified by recrystallization from a suitable solvent like ethanol or a mixture of ethyl acetate and hexane.
-
Synthesis Workflow Diagram
Caption: Synthesis of this compound.
Spectroscopic Characterization
Sample Preparation:
-
Dissolve 5-10 mg of the purified product in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Filter the solution through a pipette with a cotton or glass wool plug into a 5 mm NMR tube to remove any particulate matter.
¹H NMR Spectroscopy:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Expected Chemical Shifts (in CDCl₃):
-
Aromatic protons (phenyl group): Multiplet around δ 7.2-7.4 ppm.
-
Benzylic protons (-CH₂-Ph): Singlet around δ 4.6 ppm.
-
Methylene protons (succinimide ring): Singlet around δ 2.7 ppm.
-
¹³C NMR Spectroscopy:
-
Instrument: A 100 MHz or higher field NMR spectrometer.
-
Expected Chemical Shifts (in CDCl₃):
-
Carbonyl carbons (C=O): Signal around δ 177 ppm.
-
Aromatic carbons: Signals in the range of δ 127-136 ppm.
-
Benzylic carbon (-CH₂-Ph): Signal around δ 43 ppm.
-
Methylene carbons (succinimide ring): Signal around δ 28 ppm.
-
Sample Preparation:
-
Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.
Expected Absorption Bands:
-
C=O stretch (imide): Two characteristic strong absorption bands around 1770 cm⁻¹ and 1700 cm⁻¹.
-
C-N stretch: Absorption band around 1400-1420 cm⁻¹.
-
Aromatic C-H stretch: Bands above 3000 cm⁻¹.
-
Aliphatic C-H stretch: Bands below 3000 cm⁻¹.
-
Aromatic C=C stretch: Bands in the 1450-1600 cm⁻¹ region.
Technique:
-
Electron Ionization (EI) or Electrospray Ionization (ESI) are suitable methods.
Expected Fragmentation:
-
Molecular Ion Peak (M⁺): Expected at m/z = 189.
-
Major Fragments: A prominent fragment corresponding to the benzyl cation (C₇H₇⁺) at m/z = 91 is expected due to the cleavage of the benzylic C-N bond. Other fragments may arise from the succinimide ring.
Chemical Reactivity
The chemical reactivity of this compound is primarily governed by the succinimide ring.
Ring-Opening Reactions
The imide ring is susceptible to nucleophilic attack, leading to ring-opening. For instance, reaction with hydroxylamine can open the imide ring to form N-hydroxybutaneamide derivatives.[3][4][5] This reactivity is crucial for the synthesis of various hydroxamic acids, which are known for their biological activities, including as histone deacetylase (HDAC) inhibitors.[3][5][6]
Reactivity of the Methylene Groups
The methylene protons adjacent to the carbonyl groups in the succinimide ring are acidic and can be deprotonated by a strong base. This allows for alkylation and other functionalization at these positions.
Reduction
The carbonyl groups of the imide can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding 1-benzylpyrrolidine.
References
- 1. lookchem.com [lookchem.com]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. mdpi.com [mdpi.com]
- 4. beilstein-archives.org [beilstein-archives.org]
- 5. Beilstein Archives - A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids [beilstein-archives.org]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 1-Benzylpyrrolidine-2,5-dione from succinic anhydride and benzylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 1-benzylpyrrolidine-2,5-dione, also known as N-benzylsuccinimide, from the reaction of succinic anhydride and benzylamine. This compound serves as a valuable intermediate in organic synthesis and drug discovery. The straightforward condensation and subsequent cyclodehydration reaction can be performed using a one-pot or a two-step procedure. Both methods are presented herein, offering flexibility depending on the experimental requirements.
Introduction
This compound is a key synthetic intermediate used in the preparation of a variety of biologically active molecules. The succinimide moiety is a prevalent scaffold in medicinal chemistry, and N-alkylation with a benzyl group provides a lipophilic handle that can be crucial for molecular recognition and pharmacokinetic properties. The synthesis described is a classic example of imide formation, involving the nucleophilic attack of a primary amine on an acid anhydride to form an intermediate amic acid, which then undergoes cyclization to the imide.
Reaction Scheme
The synthesis of this compound from succinic anhydride and benzylamine proceeds in two key steps:
-
Amic Acid Formation: Benzylamine acts as a nucleophile, attacking one of the carbonyl carbons of succinic anhydride. This leads to the opening of the anhydride ring and the formation of the intermediate, N-benzylsuccinamic acid.
-
Cyclodehydration: The amic acid intermediate is then heated, often in the presence of a dehydrating agent, to induce an intramolecular condensation. This step eliminates a molecule of water and forms the stable five-membered succinimide ring.
Experimental Protocols
Two effective protocols for the synthesis of this compound are provided below.
Protocol 1: One-Pot Synthesis
This method combines both the amic acid formation and the cyclodehydration steps into a single, continuous process.
Materials:
-
Succinic anhydride (10 mmol, 1.00 g)
-
Benzylamine (10 mmol, 1.09 mL)
-
Chloroform (CHCl₃), 50 mL
-
Polyphosphate ester (PPE)
Procedure:
-
To a refluxing solution of succinic anhydride (10 mmol) in 50 mL of chloroform, add benzylamine (10 mmol) dropwise.
-
Continue refluxing the mixture for 6 hours.
-
Add polyphosphate ester (PPE) to the reaction mixture.
-
Continue to reflux for an additional 6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Protocol 2: Two-Step Synthesis
This protocol involves the isolation of the intermediate N-benzylsuccinamic acid before proceeding to the cyclization step.
Step 1: Synthesis of N-benzylsuccinamic acid
Materials:
-
Succinic anhydride (10 mmol, 1.00 g)
-
Benzylamine (10 mmol, 1.09 mL)
-
Chloroform (CHCl₃), 50 mL
Procedure:
-
Add benzylamine (10 mmol) to a refluxing solution of succinic anhydride (10 mmol) in 50 mL of chloroform.
-
Reflux the resulting mixture for 6 hours.
-
A precipitate of N-benzylsuccinamic acid will form. Filter the precipitate and wash it with 30 mL of chloroform.
Step 2: Cyclization to this compound
Materials:
-
N-benzylsuccinamic acid (from Step 1)
-
Chloroform (CHCl₃), 50 mL
-
Polyphosphate ester (PPE)
Procedure:
-
Suspend the filtered N-benzylsuccinamic acid in 50 mL of chloroform in a 100 mL flask.
-
Add polyphosphate ester (PPE) to the suspension.
-
Reflux the reaction mixture for 6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the mixture and work up as described in the one-pot synthesis protocol (steps 6-8).
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Reactants | |
| Succinic Anhydride | 10 mmol (1.00 g) |
| Benzylamine | 10 mmol (1.07 g, 1.09 mL) |
| Product | |
| Product Name | This compound |
| Molecular Formula | C₁₁H₁₁NO₂ |
| Molecular Weight | 189.21 g/mol |
| Theoretical Yield | 1.89 g |
| Physical Properties | |
| Appearance | White solid |
| Melting Point | 100-103 °C[1] |
| Boiling Point | 394.5 °C at 760 mmHg[1] |
| Reaction Conditions | |
| Solvent | Chloroform |
| Temperature | Reflux |
| Reaction Time | 12 hours (One-Pot) / 6 + 6 hours (Two-Step) |
Visualizations
The following diagrams illustrate the chemical reaction and the experimental workflows.
Caption: Reaction pathway for the synthesis of this compound.
Caption: One-pot synthesis workflow.
Caption: Two-step synthesis workflow.
References
Application Note: Protocol for N-benzylsuccinimide Purification by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the purification of N-benzylsuccinimide via recrystallization. Recrystallization is a fundamental technique for the purification of solid organic compounds, leveraging the differential solubility of the compound and its impurities in a given solvent at varying temperatures. Due to the limited availability of specific solubility data for N-benzylsuccinimide in common laboratory solvents, this protocol first outlines a systematic approach to solvent screening to identify an optimal solvent or solvent system. Subsequently, a comprehensive step-by-step procedure for the recrystallization process is provided, from dissolution to the final drying of the purified crystals. The protocol also includes a method for assessing the purity of the final product by melting point determination.
Introduction
N-benzylsuccinimide is a chemical compound with applications in organic synthesis and as a building block in the development of pharmaceutical agents. The purity of such compounds is paramount for achieving reliable and reproducible results in research and development. Recrystallization is a robust and widely used method for purifying solid organic compounds to a high degree of purity. The principle of this technique relies on the observation that the solubility of most solids in a solvent increases with temperature. An ideal recrystallization solvent will dissolve the target compound readily at an elevated temperature but poorly at lower temperatures, while impurities will either be insoluble at high temperatures or remain in solution at low temperatures. This differential solubility allows for the separation and isolation of the pure compound in its crystalline form.
This application note details a generalized yet comprehensive protocol for the purification of N-benzylsuccinimide. It guides the user through the critical initial step of selecting a suitable solvent system and then provides a detailed methodology for the recrystallization process itself.
Data Presentation
A crucial first step in developing a recrystallization protocol is to determine the solubility of the compound in a range of solvents. The following table provides a template for recording the results of such a solvent screening for N-benzylsuccinimide. It is recommended that researchers perform these preliminary tests to identify the most effective solvent for their specific sample.
Table 1: Solubility of N-benzylsuccinimide in Common Laboratory Solvents
| Solvent | Polarity Index | Boiling Point (°C) | Solubility at Room Temperature (e.g., 25°C) | Solubility at Elevated Temperature (e.g., Boiling Point) | Observations on Crystal Formation upon Cooling |
| Water | 10.2 | 100 | User to determine | User to determine | User to determine |
| Ethanol | 4.3 | 78 | User to determine | User to determine | User to determine |
| Isopropanol | 3.9 | 82 | User to determine | User to determine | User to determine |
| Ethyl Acetate | 4.4 | 77 | User to determine | User to determine | User to determine |
| Acetone | 5.1 | 56 | User to determine | User to determine | User to determine |
| Toluene | 2.4 | 111 | User to determine | User to determine | User to determine |
| Heptane | 0.1 | 98 | User to determine | User to determine | User to determine |
Note: The ideal recrystallization solvent will exhibit low solubility at room temperature and high solubility at an elevated temperature, and will produce well-formed crystals upon cooling.
Experimental Protocols
Solvent Screening
Objective: To identify a suitable solvent or solvent mixture for the recrystallization of N-benzylsuccinimide.
Materials:
-
Crude N-benzylsuccinimide
-
A selection of solvents (e.g., water, ethanol, isopropanol, ethyl acetate, acetone, toluene, heptane)
-
Test tubes or small vials
-
Spatula
-
Hot plate or water bath
-
Vortex mixer (optional)
Procedure:
-
Place approximately 20-30 mg of crude N-benzylsuccinimide into several separate test tubes.
-
To each test tube, add a different solvent dropwise at room temperature, swirling or vortexing after each addition, until the solid dissolves or a volume of approximately 1 mL is reached. Record the solubility at room temperature.
-
For solvents in which the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water bath or on a hot plate. Continue to add the solvent dropwise with swirling until the solid dissolves completely. Record the solubility at the elevated temperature.
-
Allow the hot, saturated solutions to cool slowly to room temperature, and then in an ice bath.
-
Observe the formation of crystals. Note the quantity and quality of the crystals formed.
-
Based on these observations, select the solvent that provides high solubility at an elevated temperature and low solubility at room temperature, and that yields a good recovery of crystalline material. If a single solvent is not ideal, a mixed solvent system (e.g., ethanol/water) may be tested.
Recrystallization Protocol for N-benzylsuccinimide
Objective: To purify crude N-benzylsuccinimide by recrystallization.
Materials:
-
Crude N-benzylsuccinimide
-
Selected recrystallization solvent
-
Erlenmeyer flasks (at least two)
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Buchner funnel and flask
-
Filter paper
-
Glass funnel
-
Watch glass
-
Spatula
-
Ice bath
-
Drying oven or vacuum desiccator
Procedure:
-
Dissolution: Place the crude N-benzylsuccinimide in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the selected recrystallization solvent. Heat the mixture on a hot plate with stirring. Gradually add more hot solvent until the N-benzylsuccinimide is completely dissolved. Avoid adding a large excess of solvent.
-
Hot Filtration (if necessary): If any insoluble impurities are present in the hot solution, perform a hot filtration. Place a fluted filter paper in a pre-warmed glass funnel and place the funnel on top of a pre-warmed Erlenmeyer flask. Pour the hot solution through the filter paper to remove the insoluble impurities.
-
Crystallization: Remove the flask containing the hot, clear solution from the heat and allow it to cool slowly to room temperature on a benchtop. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.
-
Collection of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and flask. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Carefully transfer the crystals from the filter paper to a pre-weighed watch glass. Dry the crystals in a drying oven at a temperature well below the melting point of N-benzylsuccinimide, or in a vacuum desiccator until a constant weight is achieved.
Mandatory Visualization
The following diagram illustrates the general workflow for the purification of N-benzylsuccinimide by recrystallization.
The Role of N-Substituted Succinimides in Synthetic Chemistry with a Focus on Peptide Synthesis Methodologies
While 1-Benzylpyrrolidine-2,5-dione, also known as N-benzylsuccinimide, is not a commonly documented reagent in standard peptide synthesis protocols, its structural motif as an N-substituted succinimide is relevant to various aspects of synthetic organic chemistry. This document provides a detailed overview of the synthesis of N-substituted succinimides and explores the fundamental principles and protocols of peptide synthesis where related compounds find application, offering valuable context for researchers, scientists, and drug development professionals.
Synthesis of N-Substituted Succinimides
N-substituted succinimides are typically synthesized through the reaction of a primary amine with succinic anhydride.[1][2] This process generally involves two steps: the initial acylation of the amine to form a succinamic acid intermediate, followed by cyclodehydration to yield the target imide.[1][3]
Several methods have been developed for the cyclodehydration step, including heating or the use of reagents like acetic anhydride.[1] A one-pot green synthesis method has also been described using zinc and acetic acid, which proceeds through the in-situ formation and cyclization of the succinamic acid intermediate.[3] Another environmentally friendly approach involves the reaction of succinic acid and primary amines in hot water, eliminating the need for organic solvents and catalysts.[4]
The general reaction scheme for the synthesis of N-substituted succinimides is as follows:
References
Application Notes and Protocols: N-Benzylsuccinimide as a Versatile Intermediate in Pharmaceutical Manufacturing
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Benzylsuccinimide is a valuable intermediate in organic synthesis, offering a stable yet reactive scaffold for the introduction of a benzylamine moiety and the construction of various nitrogen-containing heterocyclic systems. Its utility in pharmaceutical manufacturing lies in its ability to serve as a precursor to substituted pyrrolidines, γ-amino acids, and other structures of medicinal interest. This document provides detailed application notes and experimental protocols for the synthesis and utilization of N-benzylsuccinimide in the development of pharmaceutical agents.
Introduction
Succinimides are a class of compounds containing the pyrrolidine-2,5-dione structure. Their derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anticonvulsant, anti-inflammatory, and anticancer properties.[1] N-benzylsuccinimide, specifically, serves as a key building block, leveraging the benzyl protecting group for strategic synthetic manipulations and as a foundational element for creating complex molecular architectures.[2] The presence of two carbonyl groups allows for selective reactions, such as reductions and additions of organometallic reagents, to generate diverse downstream products.
Synthesis of N-Benzylsuccinimide
The most common method for the synthesis of N-benzylsuccinimide is the N-alkylation of succinimide with a benzyl halide.
Experimental Protocol: Synthesis of N-Benzylsuccinimide
Materials and Reagents:
-
Succinimide
-
Benzyl chloride
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Deionized water
-
Brine solution
Procedure:
-
To a stirred solution of succinimide (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Slowly add benzyl chloride (1.1 eq) to the reaction mixture at room temperature.
-
Heat the reaction mixture to 60-70°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with deionized water and then with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to afford N-benzylsuccinimide as a white crystalline solid.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 85-95% |
| Purity (by HPLC) | >98% |
| Melting Point | 102-104°C |
Applications of N-Benzylsuccinimide in Pharmaceutical Synthesis
N-benzylsuccinimide is a versatile intermediate for the synthesis of several classes of compounds relevant to pharmaceutical development.
Synthesis of N-Benzylpyrrolidines via Reduction
The reduction of the imide carbonyls of N-benzylsuccinimide provides a direct route to N-benzylpyrrolidine, a scaffold present in various biologically active molecules.
Experimental Protocol: Reduction of N-Benzylsuccinimide
Materials and Reagents:
-
N-Benzylsuccinimide
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate (Na₂SO₄)
-
Deionized water
-
15% Sodium hydroxide solution
Procedure:
-
To a stirred suspension of LiAlH₄ (2.0 eq) in anhydrous THF under an inert atmosphere, slowly add a solution of N-benzylsuccinimide (1.0 eq) in anhydrous THF at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 8-12 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to 0°C.
-
Carefully quench the reaction by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Filter the resulting precipitate and wash it with THF.
-
Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield N-benzylpyrrolidine.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 70-85% |
| Purity (by GC) | >97% |
Synthesis of 5-Hydroxy-N-benzylpyrrolidin-2-ones via Selective Reduction
Selective reduction of one carbonyl group of N-benzylsuccinimide leads to the formation of 5-hydroxy-N-benzylpyrrolidin-2-one, a useful lactam intermediate.
Experimental Protocol: Selective Reduction of N-Benzylsuccinimide
Materials and Reagents:
-
N-Benzylsuccinimide
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated ammonium chloride solution
Procedure:
-
Dissolve N-benzylsuccinimide (1.0 eq) in methanol at 0°C.
-
Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 5°C.
-
Stir the reaction mixture at 0°C for 2-3 hours.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 30 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate to give the crude product.
-
Purify by column chromatography on silica gel to obtain 5-hydroxy-N-benzylpyrrolidin-2-one.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 60-75% |
| Purity (by HPLC) | >98% |
Synthesis of Amido Ketones via Grignard Reaction
The reaction of N-benzylsuccinimide with Grignard reagents opens the succinimide ring to form amido ketones, which are precursors to various other functionalized molecules.[3]
Experimental Protocol: Grignard Reaction with N-Benzylsuccinimide
Materials and Reagents:
-
N-Benzylsuccinimide
-
Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated ammonium chloride solution
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolve N-benzylsuccinimide (1.0 eq) in anhydrous THF under an inert atmosphere and cool to 0°C.
-
Slowly add the Grignard reagent (1.1 eq) dropwise, maintaining the temperature at 0°C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0°C.
-
Extract the mixture with ethyl acetate (3 x 40 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the corresponding amido ketone.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 50-70% |
| Purity (by HPLC) | >95% |
Conclusion
N-benzylsuccinimide is a highly adaptable intermediate for pharmaceutical synthesis. The protocols outlined in this document demonstrate its utility in accessing key structural motifs such as N-benzylpyrrolidines and functionalized lactams. The straightforward synthesis of N-benzylsuccinimide, coupled with its versatile reactivity, makes it a valuable tool for drug discovery and development professionals in the creation of novel therapeutic agents.
References
Application Notes and Protocols for 1-Benzylpyrrolidine-2,5-dione Derivatives as Potential Anticonvulsant Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the evaluation of 1-benzylpyrrolidine-2,5-dione and related derivatives as potential anticonvulsant agents. The information compiled from recent studies is intended to guide researchers in the preclinical assessment of this class of compounds.
Introduction
Epilepsy is a prevalent neurological disorder characterized by recurrent seizures, affecting millions globally.[1] The search for novel antiepileptic drugs (AEDs) with improved efficacy and better safety profiles is a continuous effort in medicinal chemistry.[1][2] The pyrrolidine-2,5-dione (succinimide) scaffold is a well-established pharmacophore in anticonvulsant drug design, with ethosuximide being a notable example.[2][3] Recent research has explored various substitutions on this core structure to enhance anticonvulsant activity. This document focuses on derivatives featuring a benzyl group at the N-1 position of the pyrrolidine-2,5-dione ring, a structural motif that has shown promise in preclinical studies.
Rationale for Investigation
The core concept behind the development of these compounds often involves a molecular hybridization strategy. This approach combines the structural elements of known AEDs to create new chemical entities with potentially synergistic or enhanced pharmacological properties. For instance, the pyrrolidine-2,5-dione core is a fragment of ethosuximide, while other incorporated moieties might be inspired by drugs like levetiracetam or lacosamide.[2][3] The exploration of N-benzyl and related substitutions aims to modulate the physicochemical and pharmacokinetic properties of the parent molecule to improve its interaction with biological targets and enhance its efficacy and safety.
Summary of Anticonvulsant Activity
Recent studies have investigated the anticonvulsant potential of various pyrrolidine-2,5-dione derivatives, including those with benzyl substitutions. The primary methods for evaluating anticonvulsant efficacy are well-established rodent models, including the maximal electroshock (MES) test, the subcutaneous pentylenetetrazole (scPTZ) test, and the 6 Hz psychomotor seizure test.[1][2][4][5] These models are predictive of activity against generalized tonic-clonic seizures, absence seizures, and therapy-resistant partial seizures, respectively.
One key study synthesized a series of 3-aminopyrrolidine-2,5-dione derivatives and evaluated their anticonvulsant activity. Among the tested compounds, those with a benzylamino group showed notable activity.[6]
| Compound | MES Test (ED₅₀ mg/kg) | 6 Hz Test (ED₅₀ mg/kg) | scPTZ Test (ED₅₀ mg/kg) | Rotarod Test (TD₅₀ mg/kg) | Protective Index (PI) | Reference |
| 3-(benzylamino)pyrrolidine-2,5-dione | > 100 | 87.2 | > 300 | > 300 | > 3.44 | [6] |
| 3-(benzylamino)-1-phenylpyrrolidine-2,5-dione | > 300 | 99.1 | > 300 | > 300 | > 3.03 | [6] |
| Reference Drugs | ||||||
| Ethosuximide | > 500 | > 500 | 149.2 | > 500 | > 3.35 | [6] |
| Valproic Acid | 252.7 | 130.6 | 175.4 | 442.2 | 1.75 (MES) | [5] |
| Lacosamide | 11.2 | 10.3 | > 100 | 69.4 | 6.2 (MES) | [2] |
ED₅₀ (Median Effective Dose): The dose required to produce a therapeutic effect in 50% of the population. TD₅₀ (Median Toxic Dose): The dose required to produce a toxic effect (in this case, neurotoxicity) in 50% of the population. PI (Protective Index): Calculated as TD₅₀/ED₅₀. A higher PI indicates a better safety profile.
The data indicates that while the tested benzylamino derivatives show some activity, particularly in the 6 Hz model, their potency may be lower than some established AEDs.[6] However, their favorable neurotoxicity profile (TD₅₀ > 300 mg/kg) suggests a good safety margin.[6]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following are generalized protocols based on the cited literature for the synthesis and anticonvulsant screening of this compound derivatives.
Chemical Synthesis
A general method for the synthesis of 3-aminopyrrolidine-2,5-dione derivatives involves a mechanochemical aza-Michael addition.[6]
Protocol 1: Mechanochemical Synthesis of 3-(benzylamino)pyrrolidine-2,5-dione [6]
-
Reactants: Maleimide and benzylamine are used as starting materials.
-
Milling: The reactants are placed in a ball mill reactor.
-
Reaction: The mixture is milled at a specified frequency for a designated time.
-
Purification: The resulting product is purified, typically by crystallization from a suitable solvent like ethanol.
-
Characterization: The structure of the final compound is confirmed using spectroscopic methods such as NMR, FT-IR, and mass spectrometry.
In Vivo Anticonvulsant Screening
The following protocols are standard preclinical screening methods for assessing anticonvulsant activity in rodents.[1][2][4][5]
Protocol 2: Maximal Electroshock (MES) Seizure Test [1][2]
-
Animals: Adult male mice are typically used.
-
Drug Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group is also included.
-
Seizure Induction: At the time of peak effect of the drug, a brief electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) is delivered via corneal or ear-clip electrodes.
-
Observation: Animals are observed for the presence or absence of a tonic hindlimb extension seizure. The absence of this tonic extension is considered a sign of protection.
-
Data Analysis: The ED₅₀ is calculated as the dose of the compound that protects 50% of the animals from the tonic hindlimb extension.
Protocol 3: Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test [1][2][4]
-
Animals: Adult male mice are commonly used.
-
Drug Administration: The test compound or vehicle is administered as in the MES test.
-
Seizure Induction: A subcutaneous injection of pentylenetetrazole (PTZ), a GABA-A receptor antagonist, is given at a dose known to induce clonic seizures (e.g., 85 mg/kg).
-
Observation: Animals are observed for a period of 30 minutes for the presence of clonic seizures lasting for at least 5 seconds. Protection is defined as the absence of such seizures.
-
Data Analysis: The ED₅₀ is determined as the dose that protects 50% of the animals from clonic seizures.
Protocol 4: 6 Hz Psychomotor Seizure Test [2][6]
-
Animals: Adult male mice are used.
-
Drug Administration: The test compound or vehicle is administered as in the previous protocols.
-
Seizure Induction: A low-frequency (6 Hz) electrical stimulus of longer duration (e.g., 32 mA or 44 mA for 3 seconds) is delivered via corneal electrodes.
-
Observation: Animals are observed for signs of seizure activity, such as stun, forelimb clonus, and twitching of the vibrissae. Protection is noted if the animal resumes a normal exploratory posture within a short period.
-
Data Analysis: The ED₅₀ is calculated as the dose that protects 50% of the animals.
Neurotoxicity Assessment
Protocol 5: Rotarod Test [2][6]
-
Apparatus: A rotating rod apparatus is used.
-
Training: Animals are trained to remain on the rotating rod for a set period (e.g., 1-2 minutes).
-
Drug Administration: The test compound or vehicle is administered.
-
Testing: At the time of peak drug effect, the animals are placed on the rotating rod, and their ability to remain on it is assessed.
-
Data Analysis: The TD₅₀ is determined as the dose at which 50% of the animals are unable to maintain their balance on the rod for the predetermined time.
References
- 1. Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides | MDPI [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) with Hybrid Structure as a Candidate for a Broad-Spectrum Antiepileptic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, anticonvulsant properties, and SAR analysis of differently substituted pyrrolidine-2,5-diones and piperidine-2,6-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Mechanochemical synthesis and anticonvulsant activity of 3-aminopyrrolidine-2,5-dione derivatives [ruj.uj.edu.pl]
Application Notes and Protocols for Anti-Inflammatory Drug Development Using a Pyrrolidine-2,5-Dione Core
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of novel anti-inflammatory agents centered on the pyrrolidine-2,5-dione scaffold. This document includes a summary of their biological activities, detailed experimental protocols for their evaluation, and diagrams of key signaling pathways involved in inflammation that these compounds may modulate.
Introduction
The pyrrolidine-2,5-dione, also known as the succinimide ring, is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. Derivatives of this core structure have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticonvulsant, and anticancer effects.[1] Their potential as anti-inflammatory agents stems from their ability to target key enzymes and signaling pathways involved in the inflammatory cascade. Recent research has focused on the design and synthesis of N-substituted pyrrolidine-2,5-dione derivatives as multi-target anti-inflammatory agents, with a particular emphasis on the inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes.[2][3][4]
Biological Activity and Data Presentation
Pyrrolidine-2,5-dione derivatives have been shown to be effective inhibitors of key enzymes in the arachidonic acid cascade, namely COX-1, COX-2, and 5-LOX. The selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects.[2][3] The following tables summarize the in vitro inhibitory activities of representative pyrrolidine-2,5-dione compounds from recent studies.
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Pyrrolidine-2,5-dione Derivatives
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| 13e | 30.87 | 0.98 | 31.5 |
| 3b | >100 | 15.2 | >6.58 |
| Celecoxib (Reference) | 25.5 | 0.81 | 31.48 |
Data sourced from Jan et al., 2020.[2]
Table 2: In Vitro 5-Lipoxygenase (5-LOX) Inhibitory Activity of Pyrrolidine-2,5-dione Derivatives
| Compound | 5-LOX IC₅₀ (µM) |
| 13e | 1.23 |
| 3b | 25.4 |
| NDGA (Reference) | 0.95 |
Data sourced from Jan et al., 2020.[2]
Key Signaling Pathways in Inflammation
The anti-inflammatory effects of pyrrolidine-2,5-dione derivatives are often attributed to their modulation of critical intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of pro-inflammatory genes, including cytokines, chemokines, and enzymes like COX-2.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response.[5][6] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which then phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus and induce the transcription of target inflammatory genes.
References
- 1. researchgate.net [researchgate.net]
- 2. bio-protocol.org [bio-protocol.org]
- 3. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. purformhealth.com [purformhealth.com]
- 5. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: In Vitro Evaluation of N-benzylsuccinimide Derivatives Against Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-benzylsuccinimide derivatives have emerged as a promising class of compounds with potential anticancer properties. Several studies have demonstrated their cytotoxic effects against various cancer cell lines, suggesting their potential as lead compounds for novel cancer therapeutics. The mechanism of action for many of these derivatives involves the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[1][2][3] This document provides a summary of the in vitro evaluation of these derivatives, including their cytotoxic activity, and detailed protocols for key experimental procedures.
Data Presentation: Cytotoxic Activity of N-substituted Derivatives
The following tables summarize the 50% inhibitory concentration (IC50) values of various N-substituted derivatives, including N-benzylsuccinimide analogs and other related heterocyclic compounds, against a panel of human cancer cell lines. This data is crucial for comparing the potency and selectivity of these compounds.
Table 1: IC50 Values of Dicarboximide Derivatives against Various Cancer Cell Lines [1]
| Compound | MOLT-4 (Leukemia) IC50 (µM) | K562 (Leukemia) IC50 (µM) | HeLa (Cervical Cancer) IC50 (µM) |
| 1e | 3.2 | 5.8 | 8 |
| 1b | 7 | >100 | >100 |
| 1h | 20 | 28 | 35 |
| 1i | 15 | 35 | 42 |
| 1f | >100 | 18 | >100 |
Table 2: IC50 Values of Benzo[a]phenazine Derivatives against Various Cancer Cell Lines [4]
| Compound | HeLa (Cervical) IC50 (µM) | A549 (Lung) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | HL-60 (Leukemia) IC50 (µM) |
| 5d-2 | 1.04 - 2.27 | 1.04 - 2.27 | 1.04 - 2.27 | 1.04 - 2.27 |
| Series XXIV | 1.0 - 10 | 1.0 - 10 | 1.0 - 10 | 1.0 - 10 |
Table 3: IC50 Values of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamides [3]
| Compound | Cancer Cell Line Panel | GI50 Range (µM) |
| 4g | 60 Human Cancer Cell Lines | 0.25 - 8.34 |
| 4i | 60 Human Cancer Cell Lines | 1.42 - 5.86 |
Table 4: IC50 Values of N-benzylbenzamide Derivative 20b [5]
| Compound | Various Cancer Cell Lines | IC50 Range (nM) |
| 20b | Multiple | 12 - 27 |
Experimental Protocols
Detailed methodologies for the in vitro evaluation of N-benzylsuccinimide derivatives are provided below.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.[6]
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HeLa, HL-60)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
N-benzylsuccinimide derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the N-benzylsuccinimide derivatives. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 values.
Protocol 2: Apoptosis Detection by Hoechst Staining
This protocol is used to visualize morphological changes in the nucleus associated with apoptosis.
Materials:
-
Cancer cells treated with N-benzylsuccinimide derivatives
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Hoechst 33342 staining solution (1 µg/mL in PBS)
-
Fluorescence microscope
Procedure:
-
Culture and treat cells with the test compounds on glass coverslips in a 24-well plate.
-
After treatment, wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Stain the cells with Hoechst 33342 solution for 10 minutes in the dark.
-
Wash the cells again with PBS.
-
Mount the coverslips on microscope slides and observe under a fluorescence microscope. Apoptotic cells will show condensed or fragmented nuclei.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the compounds on cell cycle progression.
Materials:
-
Cancer cells treated with N-benzylsuccinimide derivatives
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Treat cells with the desired concentrations of the compounds for 24-48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
Mechanism of Action: Induction of Apoptosis
N-benzylsuccinimide and related derivatives often induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][7] This involves the activation of a cascade of caspases, which are proteases that execute the apoptotic program.[2][8]
Conclusion
The in vitro evaluation of N-benzylsuccinimide derivatives demonstrates their potential as anticancer agents. The provided protocols offer a standardized approach for assessing their cytotoxicity, and ability to induce apoptosis and cell cycle arrest. Further investigation into the structure-activity relationships and optimization of these compounds could lead to the development of novel and effective cancer therapies.
References
- 1. New Succinimides with Potent Anticancer Activity: Synthesis, Activation of Stress Signaling Pathways and Characterization of Apoptosis in Leukemia and Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action for N-substituted benzamide-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamides as potential anticancer agents that inhibit tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of in vitro antioxidant, anticancer, and antibacterial properties of new benzylideneiminophenylthiazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New benzimidazole acridine derivative induces human colon cancer cell apoptosis in vitro via the ROS-JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchmgt.monash.edu [researchmgt.monash.edu]
Application Notes and Protocols for the Synthesis of Neuroprotective Compounds from 1-Benzylpyrrolidine-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 1-benzylpyrrolidine-2,5-dione (also known as N-benzylsuccinimide) as a scaffold for synthesizing novel neuroprotective compounds. The primary mechanism of action for derivatives of this scaffold appears to be the antagonism of the NR2B subtype of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitotoxic neuronal cell death.
Introduction
Excitotoxicity, primarily mediated by the overactivation of NMDA receptors, is a central pathological mechanism in various neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases. The NR2B subunit of the NMDA receptor is a particularly attractive therapeutic target due to its specific localization and role in pathological calcium influx. Derivatives of this compound have emerged as a promising class of compounds that can be chemically modified to selectively target the NR2B-containing NMDA receptors, thereby offering a potential avenue for the development of new neuroprotective agents.
Data Presentation
The following table summarizes the in vitro neuroprotective activity of a series of 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives against N-methyl-D-aspartate (NMDA)-induced cytotoxicity in cultured neurons.[1]
| Compound ID | Structure | Neuroprotective Activity (% protection vs. NMDA) |
| 12a | R = H | 45.3 ± 3.5 |
| 12b | R = 4-F | 52.1 ± 4.1 |
| 12c | R = 4-Cl | 55.8 ± 3.9 |
| 12d | R = 4-Br | 58.2 ± 4.3 |
| 12e | R = 4-CH3 | 63.7 ± 4.8 |
| 12f | R = 4-OCH3 | 68.9 ± 5.2 |
| 12g | R = 3-F | 48.9 ± 3.7 |
| 12h | R = 3-Cl | 51.5 ± 4.0 |
| 12i | R = 3-Br | 53.6 ± 4.2 |
| 12j | R = 3-CH3 | 59.8 ± 4.5 |
| 12k | R = 3-OCH3 | 75.4 ± 5.8 |
| Ifenprodil (Reference) | - | 65.2 ± 5.1 |
Data is presented as mean ± SD. The neuroprotective activity was assessed by measuring cell viability after exposure to NMDA. Higher percentage values indicate greater neuroprotection.
Mandatory Visualizations
Signaling Pathway
Caption: Antagonism of NR2B-NMDA receptor by a this compound derivative, inhibiting excitotoxicity.
Experimental Workflow
Caption: Workflow for synthesis and evaluation of neuroprotective compounds from this compound.
Experimental Protocols
Synthesis of 1-Benzyl-5-oxopyrrolidine-2-carboximidamide Derivatives[1]
This protocol describes a general method for the synthesis of derivatives from a precursor to this compound.
Materials:
-
Appropriately substituted benzylamine
-
Dimethyl 2-oxoglutarate
-
Ammonia in methanol (7 M)
-
Anhydrous methanol
-
Diethyl ether
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Synthesis of 1-benzyl-5-oxopyrrolidine-2-carbonitrile: A mixture of the appropriately substituted benzylamine and dimethyl 2-oxoglutarate in anhydrous methanol is stirred at room temperature. The solvent is then removed under reduced pressure, and the residue is purified to yield the corresponding 1-benzyl-5-oxopyrrolidine-2-carboxylate. This intermediate is then converted to the corresponding amide and subsequently dehydrated to the nitrile.
-
Formation of the Carboximidamide: The synthesized 1-benzyl-5-oxopyrrolidine-2-carbonitrile is dissolved in anhydrous methanol and saturated with dry hydrogen chloride gas at 0°C. The mixture is stirred at room temperature, and the solvent is evaporated. The resulting residue is then treated with a solution of ammonia in methanol. After stirring, the solvent is removed, and the crude product is purified by column chromatography to yield the final 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivative.
-
Characterization: The structure of the final compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Neuroprotection Assay: NMDA-Induced Cytotoxicity[1][2]
This protocol outlines the procedure for assessing the neuroprotective effects of the synthesized compounds against NMDA-induced excitotoxicity in primary cortical neurons.
Materials:
-
Primary cortical neurons (e.g., from embryonic rats or mice)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated cell culture plates
-
N-methyl-D-aspartate (NMDA)
-
Synthesized test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture: Primary cortical neurons are seeded onto poly-D-lysine coated 96-well plates at a suitable density and maintained in a humidified incubator at 37°C and 5% CO₂. The culture medium is partially replaced every 2-3 days.
-
Compound Treatment: After 7-10 days in culture, the neurons are pre-incubated with various concentrations of the synthesized test compounds (dissolved in DMSO, final concentration ≤ 0.1%) for 1-2 hours.
-
Induction of Excitotoxicity: Following pre-incubation, NMDA is added to the culture medium to a final concentration of 100-200 µM to induce excitotoxicity. A control group without NMDA and a vehicle control group (DMSO without compound) are included.
-
Incubation: The cells are incubated for 24 hours under the same culture conditions.
-
Assessment of Cell Viability (MTT Assay):
-
After the incubation period, the culture medium is removed, and fresh medium containing MTT (0.5 mg/mL) is added to each well.
-
The plates are incubated for 4 hours to allow for the formation of formazan crystals.
-
The MTT solution is then removed, and DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells. The neuroprotective effect of the compounds is calculated as the percentage increase in cell viability in the presence of NMDA compared to the NMDA-only treated group.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of a novel class of neuroprotective agents. The primary mechanism of action for the carboximidamide derivatives involves the antagonism of the NR2B-containing NMDA receptors, which effectively mitigates excitotoxic neuronal damage. The provided protocols offer a foundational framework for the synthesis and in vitro evaluation of these promising compounds, paving the way for further investigation and development in the field of neuroprotective therapeutics.
References
Green Synthesis of N-Benzylmaleimide for Chemical Modification: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the environmentally friendly synthesis of N-Benzylmaleimide, a versatile reagent for chemical modification. The protocols emphasize green chemistry principles, aiming to reduce the use of hazardous solvents and improve energy efficiency.
Introduction
N-Benzylmaleimide is a valuable N-substituted maleimide intermediate used in organic synthesis, pharmaceutical development, and as a plastic additive.[1][2] The maleimide moiety is a key functional group in bioconjugation, serving as a selective target for thiol groups in proteins and other biomolecules to form stable thioether linkages.[3] Traditional synthesis methods for N-substituted maleimides often involve hazardous solvents and harsh reaction conditions. The protocols outlined below focus on greener alternatives that are both efficient and environmentally conscious.
Applications in Chemical Modification
N-Benzylmaleimide is a versatile building block with a range of applications:
-
Bioconjugation: The electrophilic maleimide group reacts specifically with free sulfhydryl groups of cysteine residues in proteins, peptides, and other biomolecules. This makes it a crucial tool for creating antibody-drug conjugates (ADCs), fluorescently labeling proteins, and studying protein structure and function.[3]
-
Polymer Chemistry: It is utilized as a monomer in polymerization reactions to create polymers with specific properties and functionalities.[4][5] It can also act as a cross-linking agent in polymer science.[4]
-
Drug Discovery: Substituted maleimides are of significant interest due to their biological properties and serve as intermediates in the synthesis of new therapeutic agents.[6][7] For example, aryl-substituted maleimides have been investigated as potential acetylcholinesterase inhibitors for the treatment of Alzheimer's disease.[7]
-
Organic Synthesis: The maleimide ring is a versatile scaffold in various chemical transformations, including Diels-Alder reactions and 1,3-dipolar cycloadditions.[8] Recent advances have also explored its use in photocatalysis and electrochemical methods for synthesizing complex molecules.[9]
Experimental Protocols
Several methods for the synthesis of N-Benzylmaleimide and related N-substituted maleimides are available. The following protocols highlight both a conventional method and greener alternatives.
Protocol 1: Conventional Synthesis in Acetic Acid
This traditional two-step method involves the formation of N-benzylmaleamic acid followed by cyclization.
Step 1: Synthesis of N-Benzylmaleamic Acid
-
Dissolve maleic anhydride (0.1 mol) in 30 mL of DMF in a round-bottom flask.
-
Cool the reaction mixture in an ice water bath.
-
Slowly add benzylamine (0.1 mol) dropwise to the solution with continuous stirring. The reaction is exothermic.
-
After the addition is complete, continue stirring for three hours at room temperature.
-
Pour the resulting solution into crushed ice or cold water to precipitate the N-benzylmaleamic acid.
-
Filter the white solid product, wash with cold water, and dry.
-
Recrystallize from ethyl alcohol to obtain the pure product.
Step 2: Cyclization to N-Benzylmaleimide
-
Take the dried N-benzylmaleamic acid in a flask with DMF.
-
Prepare a solution of P₂O₅ (5.0 g) and concentrated H₂SO₄ (3 mL) in 10 mL of DMF.
-
Add the dehydrating agent solution dropwise to the N-benzylmaleamic acid solution over 30 minutes.
-
Stir the reaction mixture for three hours at 65°C.
-
Pour the reaction mixture into crushed ice to precipitate the N-Benzylmaleimide.
-
Filter the product, wash with a 10% sodium bicarbonate solution followed by cold water, and then dry.
-
Recrystallize from ethyl alcohol to obtain pure N-Benzylmaleimide.[5]
Protocol 2: Green Synthesis using Microwave Irradiation
Microwave-assisted synthesis offers a significant reduction in reaction time and often leads to higher yields, aligning with the principles of green chemistry for energy efficiency.[6][7]
-
In a 10 mL borosilicate glass reaction vial, create a slurry by combining N-benzylmaleamic acid (5.85 mmol), anhydrous sodium acetate (3.65 mmol), and acetic anhydride (31.7 mmol, 3 mL).
-
Heat the reaction using a microwave reactor at 90°C for 30 seconds with continuous stirring at 1200 rpm.
-
After the reaction, pour the mixture into a 100 mL beaker containing 50 mL of ice-cold deionized water and stir vigorously.
-
Collect the product by vacuum filtration and recrystallize from ethanol.
Protocol 3: Solvent-Free and Alternative Solvent Synthesis
To further enhance the green credentials of the synthesis, the use of organic solvents can be minimized or replaced with more environmentally benign alternatives.[10]
Solvent-Free Approach:
High yields (78% to 99%) have been reported for the synthesis of aryl-substituted maleimides using solventless methods, typically involving grinding the reactants together.[7]
Green Solvents:
Solvents like ethyl lactate and 2-methyl THF are considered greener alternatives to traditional solvents like DMF, toluene, or chlorobenzene.[10]
-
Dissolve maleic anhydride (1 mmol) and benzylamine (1 mmol) in separate vials, each containing 1 mL of 2-methyl THF.
-
In a separate vial, dissolve a catalyst such as 20 mol% of camphor-10-sulfonic acid in 1 mL of 2-methyl THF.
-
Add the maleic anhydride solution to the benzylamine solution, followed by the catalyst.
-
Reflux the reaction mixture at 90°C for 6 hours.
-
Purify the product using a trituration procedure with sodium bicarbonate.
-
Filter the crude product and dry it under a vacuum.
Quantitative Data Summary
| Synthesis Method | Reactants | Solvent | Key Conditions | Yield | Reference |
| Conventional Synthesis | N-Benzylmaleamic acid, P₂O₅, H₂SO₄ | DMF | 3 hours at 65°C | 70% | [5] |
| Microwave-Assisted Synthesis | N-(4-chloro)maleanilic acid, Sodium acetate, Acetic anhydride | Acetic anhydride | 90°C for 30 seconds | 71% | [7] |
| Solvent-Free Synthesis (Aryl-substituted) | Maleic anhydride, Arylamine | None | Grinding | 78-99% | [7] |
| Green Solvent Synthesis (N-Phenylmaleimide) | Aniline, Maleic anhydride | Benzene | Acylation: 40°C, 4h; Dehydration: 120°C, 6h | High | [11] |
| Aqueous Synthesis (Chiral Maleimides) | exo-Diels-Alder adduct, Amino acids | Water | Classical heating or microwave | Good to excellent | [8] |
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the synthesis of N-Benzylmaleimide.
Caption: Workflow for the conventional two-step synthesis of N-Benzylmaleimide.
Caption: Workflow for the microwave-assisted green synthesis of N-Benzylmaleimide.
Caption: Overview of different synthetic routes to N-Benzylmaleimide.
References
- 1. N-Benzylmaleimide | 1631-26-1 [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. N-Benzylmaleimide | High-Purity Crosslinking Reagent [benchchem.com]
- 4. Page loading... [guidechem.com]
- 5. ijert.org [ijert.org]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. Recent advances in the transformation of maleimides via annulation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. knightscholar.geneseo.edu [knightscholar.geneseo.edu]
- 11. CN101875626A - Method for synthesizing N-phenylmaleimide by immobilized supported acid catalyst - Google Patents [patents.google.com]
Application Notes and Protocols: Michael Addition of Ketones to N-substituted Maleimides for the Development of Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of anti-inflammatory agents based on the Michael addition of ketones to N-substituted maleimides. The core focus is on the generation of succinimide derivatives as potential inhibitors of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).
Introduction
The Michael addition, a nucleophilic addition of a carbanion or another nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone in carbon-carbon bond formation.[1] The reaction between ketones and N-substituted maleimides provides a direct route to substituted succinimide scaffolds. These structures are of significant interest in medicinal chemistry as they are present in various biologically active compounds.[2] The development of novel non-steroidal anti-inflammatory drugs (NSAIDs) remains a critical area of research, with a focus on improving efficacy and reducing side effects.[3] One strategy is the targeted inhibition of the inducible cyclooxygenase-2 (COX-2) enzyme, which is a key mediator of inflammation and pain, while sparing the constitutively expressed cyclooxygenase-1 (COX-1) enzyme, which is involved in gastrointestinal protection.[3][4] This document outlines the synthesis of ketone-maleimide adducts and their subsequent evaluation as potential COX inhibitors.
Signaling Pathway of Inflammation
The primary mechanism of action for many NSAIDs involves the inhibition of cyclooxygenase enzymes, which are crucial for the conversion of arachidonic acid into prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever. The diagram below illustrates the simplified signaling pathway.
Caption: Simplified COX signaling pathway targeted by ketone-maleimide adducts.
Synthesis of Ketone-Maleimide Adducts
The synthesis of the target compounds is achieved through an organocatalytic Michael addition reaction. This approach is favored for its efficiency in forming C-C bonds under mild conditions.[5]
General Experimental Workflow
The following diagram outlines the general workflow for the synthesis and characterization of the ketone-maleimide adducts.
Caption: General workflow for the synthesis of ketone-maleimide adducts.
Detailed Synthetic Protocol
This protocol is a general guideline based on methodologies reported in the literature.[5][6] Researchers should optimize conditions for their specific substrates.
Materials:
-
Appropriate ketone (e.g., acetone, cyclohexanone)
-
N-substituted maleimide (e.g., N-phenylmaleimide)
-
Organocatalyst (e.g., primary amine-salicylamide derived from chiral trans-cyclohexane-1,2-diamine)[6]
-
Anhydrous solvent (e.g., toluene)
-
Reagents for work-up (e.g., saturated aqueous NH4Cl, ethyl acetate, brine)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the N-substituted maleimide (1.0 mmol) in the chosen solvent (e.g., toluene, 2 mL) at room temperature, add the ketone (2.0 mmol).
-
Add the organocatalyst (e.g., 10 mol%).
-
Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixture) to afford the pure Michael adduct.[5]
-
Characterize the final product using spectroscopic techniques such as 1H NMR, 13C NMR, IR, and mass spectrometry to confirm its structure.
In Vitro Anti-inflammatory Activity Evaluation
The synthesized compounds are evaluated for their ability to inhibit COX-1 and COX-2 enzymes.
In Vitro COX Inhibition Assay Protocol
This protocol is based on standard enzyme inhibition assays.[4][5]
Materials:
-
COX-1 and COX-2 enzyme preparations
-
Arachidonic acid (substrate)
-
Synthesized compounds (test inhibitors)
-
Reference standard (e.g., Diclofenac, Celecoxib)
-
Assay buffer
-
Detection reagent (e.g., colorimetric or fluorometric probe to measure prostaglandin production)
-
Microplate reader
Procedure:
-
Prepare solutions of the test compounds and the reference standard at various concentrations.
-
In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the test compound or reference standard.
-
Pre-incubate the mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Incubate for a further period (e.g., 10-20 minutes) at 37°C.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Quantitative Data on COX Inhibition
The following table summarizes the in vitro COX inhibition data for representative ketone-maleimide adducts from the literature.
| Compound | Description | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |
| Compound 4 | Enantio- and diastereopure pyrrolidinedione | 128 | 65 | 1.94 | [5][7] |
| Compound 11 | Benzyl derivative | - | 5.79 | - | [5][7] |
| 4j | Maleimide bearing benzenesulfonamide | - | Potent Inhibition | - | [4] |
| 4a, 4h, 4k, 4r | Maleimides bearing benzenesulfonamide | - | Potent Inhibition | - | [4] |
Note: A higher selectivity index indicates greater selectivity for COX-2 over COX-1.
In Vivo Anti-inflammatory Activity Evaluation
Promising compounds from in vitro screening are often advanced to in vivo models to assess their efficacy in a more complex biological system.
Carrageenan-Induced Rat Paw Edema Protocol
This is a classic and widely used model for evaluating acute inflammation.[3][4]
Materials:
-
Wistar albino rats
-
Carrageenan solution (1% w/v in saline)
-
Test compounds
-
Reference drug (e.g., Diclofenac sodium)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Fast the animals overnight with free access to water.
-
Divide the animals into groups (e.g., control, reference, and test compound groups).
-
Measure the initial paw volume of each rat using a plethysmometer.
-
Administer the vehicle, reference drug, or test compound orally or intraperitoneally at a specific dose.
-
After a set time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the control group.
Acetic Acid-Induced Writhing Test for Analgesic Activity
This model is used to assess the analgesic (pain-relieving) properties of the compounds, which often correlate with anti-inflammatory activity.[5]
Materials:
-
Mice
-
Acetic acid solution (0.6% v/v)
-
Test compounds
-
Reference drug (e.g., Diclofenac sodium)
-
Vehicle
Procedure:
-
Divide the animals into groups.
-
Administer the vehicle, reference drug, or test compound to the respective groups.
-
After a predetermined time (e.g., 30 minutes), administer acetic acid intraperitoneally to each mouse.
-
Observe the animals for a set period (e.g., 20 minutes) and count the number of writhes (a characteristic stretching behavior).
-
Calculate the percentage of inhibition of writhing for each group compared to the control group.
In Vivo Anti-inflammatory and Analgesic Data
| Compound | In Vivo Model | Dose (mg/kg) | % Inhibition | Reference |
| Compound 4 | Acetic acid-induced writhing | 50 | 52.2% | [5] |
| Compound 11 | Acetic acid-induced writhing | 50 | 48.71% | [5] |
| Diclofenac Sodium | Acetic acid-induced writhing | 50 | ~85% | [5] |
| Compounds 4a, 4h, 4j, 4k, 4r | Carrageenan-induced rat paw edema | - | Potent activity | [4] |
Conclusion
The Michael addition of ketones to N-substituted maleimides represents a viable strategy for the synthesis of novel compounds with potential anti-inflammatory properties. The resulting succinimide derivatives have demonstrated promising activity as COX inhibitors in both in vitro and in vivo models.[4][5] The protocols and data presented herein provide a comprehensive guide for researchers in the field of medicinal chemistry and drug discovery to synthesize, evaluate, and optimize these compounds as potential leads for new anti-inflammatory agents. Further studies, including detailed structure-activity relationship (SAR) analysis and pharmacokinetic profiling, are warranted to advance these promising scaffolds toward clinical development.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. Enantioselective Michael Addition of Aldehydes to Maleimides Organocatalyzed by a Chiral Primary Amine-Salicylamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, biological evaluation and docking study of maleimide derivatives bearing benzenesulfonamide as selective COX-2 inhibitors and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Asymmetric Conjugate Addition of Ketones to Maleimides Organocatalyzed by a Chiral Primary Amine-Salicylamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Evaluation of Hydroxybenzylidenyl Pyrrolidine-2,5-dione Derivatives as Tyrosinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosinase is a key enzyme in the melanin biosynthesis pathway, and its inhibition is a critical strategy for the development of therapeutics for hyperpigmentation disorders and for cosmetic skin-lightening applications. Hydroxybenzylidenyl pyrrolidine-2,5-dione derivatives have emerged as a promising class of potent tyrosinase inhibitors. This document provides detailed protocols for the synthesis, purification, and evaluation of these compounds, along with a summary of their inhibitory activities.
Data Presentation: Tyrosinase Inhibitory Activity
The following table summarizes the in vitro tyrosinase inhibitory activity of a series of synthesized hydroxybenzylidenyl pyrrolidine-2,5-dione derivatives. The half-maximal inhibitory concentration (IC50) values were determined using a mushroom tyrosinase assay with L-DOPA as the substrate. Kojic acid, a well-established tyrosinase inhibitor, is included for comparison.
| Compound ID | Substitution Pattern on Benzylidene Ring | IC50 (µM) vs. Mushroom Tyrosinase | Reference |
| 3a | 2,3-dihydroxy | > 100 | [1] |
| 3b | 2,4-dihydroxy | 8.54 ± 0.71 | [1] |
| 3c | 2,5-dihydroxy | > 100 | [1] |
| 3d | 3,4-dihydroxy | 15.23 ± 1.25 | [1] |
| 3e | 4-hydroxy | 65.39 ± 7.82 | [2] |
| 3f (HMP) | 3-hydroxy-4-methoxy | 2.23 ± 0.44 | [1] |
| 3g | 4-hydroxy-3-methoxy | > 100 | [1] |
| 3h | 2-hydroxy | > 100 | [1] |
| 3i | 3-hydroxy | > 100 | [1] |
| 3j | 4-hydroxy-3,5-dimethoxy | > 100 | [1] |
| 3k | 3,4,5-trihydroxy | > 100 | [1] |
| 3l | 2,3,4-trihydroxy | 6.78 ± 0.55 | [1] |
| Kojic Acid | - | 20.99 ± 1.80 | [1] |
Experimental Protocols
Protocol 1: Synthesis of (Z)-3-(4-hydroxybenzylidene)pyrrolidine-2,5-dione (Compound 3e)
This protocol describes a representative synthesis of a hydroxybenzylidenyl pyrrolidine-2,5-dione derivative via a Knoevenagel condensation reaction.
Materials:
-
N-phenylsuccinimide
-
4-hydroxybenzaldehyde
-
Piperidine
-
Ethanol
-
Glacial acetic acid
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica gel for column chromatography
-
Round bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a solution of N-phenylsuccinimide (1.0 eq) and 4-hydroxybenzaldehyde (1.0 eq) in ethanol (20 mL) in a 100 mL round bottom flask, add a catalytic amount of piperidine (0.1 eq).
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the mixture with glacial acetic acid to a pH of approximately 4-5.
-
Precipitation and Filtration: A precipitate will form. Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure (Z)-3-(4-hydroxybenzylidene)pyrrolidine-2,5-dione.
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Mushroom Tyrosinase Inhibition Assay
This protocol outlines the procedure for determining the tyrosinase inhibitory activity of the synthesized compounds using L-DOPA as a substrate.
Materials:
-
Mushroom tyrosinase (EC 1.14.18.1)
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds (hydroxybenzylidenyl pyrrolidine-2,5-dione derivatives)
-
Kojic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in phosphate buffer.
-
Prepare a stock solution of L-DOPA (e.g., 10 mM) in phosphate buffer.
-
Prepare stock solutions of the test compounds and kojic acid in DMSO (e.g., 10 mM).
-
-
Assay Procedure:
-
In a 96-well plate, add 140 µL of phosphate buffer to each well.
-
Add 20 µL of various concentrations of the test compounds (or kojic acid) to the respective wells. For the control well, add 20 µL of DMSO.
-
Add 20 µL of the mushroom tyrosinase solution to each well.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the L-DOPA solution to each well.
-
-
Measurement:
-
Immediately measure the absorbance at 475 nm using a microplate reader.
-
Continue to measure the absorbance at regular intervals (e.g., every minute) for a total of 20-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration.
-
Calculate the percentage of tyrosinase inhibition for each concentration of the test compound using the following formula:
-
% Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
-
Determine the IC50 value for each compound by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Visualizations
Melanogenesis Signaling Pathway and Tyrosinase Inhibition
The following diagram illustrates the central role of tyrosinase in the melanogenesis signaling pathway and the mechanism of its inhibition by competitive inhibitors like hydroxybenzylidenyl pyrrolidine-2,5-dione derivatives.
Caption: Competitive inhibition of tyrosinase in the melanogenesis pathway.
Experimental Workflow: Synthesis and Evaluation
This diagram outlines the logical flow of the experimental process, from the synthesis of the inhibitor to the final determination of its tyrosinase inhibitory activity.
Caption: Workflow from synthesis to evaluation of tyrosinase inhibitors.
References
Application Notes and Protocols: Synthesis and Evaluation of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives for Antidepressant Activity
These application notes provide a comprehensive overview of the synthesis and antidepressant activity evaluation of a promising class of compounds: 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives. This document is intended for researchers, medicinal chemists, and pharmacologists in the field of drug discovery and development.
The core structure of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione has been identified as a valuable scaffold for developing multi-target antidepressant agents. Derivatives of this scaffold have shown significant affinity for key central nervous system targets implicated in the pathophysiology of depression, including the serotonin 5-HT1A receptor and the serotonin transporter (SERT).[1][2] The design strategy for these compounds often involves molecular hybridization, merging the indole and pyrrolidine-2,5-dione moieties to create ligands with dual or multiple receptor activity.[2]
Mechanism of Action and Therapeutic Rationale
The primary mechanism of action for many of these derivatives is their interaction with the serotonergic system. Specifically, they often exhibit high affinity for the 5-HT1A receptor, acting as agonists, and also bind to the serotonin transporter (SERT), inhibiting serotonin reuptake.[1][2] This dual-action profile is hypothesized to offer a synergistic antidepressant effect, potentially leading to a faster onset of action and an improved side-effect profile compared to traditional selective serotonin reuptake inhibitors (SSRIs). Some derivatives have also been found to interact with other receptors, such as dopamine D2, 5-HT2A, 5-HT6, and 5-HT7 receptors, suggesting a more complex, multi-target pharmacological profile.[1][3]
Below is a diagram illustrating the proposed multi-target mechanism of action for these compounds.
Caption: Proposed multi-target mechanism of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives.
Quantitative Data Summary
The following tables summarize the in vitro binding affinities of selected 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives for various CNS targets. The data is presented as Ki (nM) values, where a lower value indicates a higher binding affinity.
Table 1: Binding Affinities (Ki, nM) of Selected Derivatives for Serotonergic and Dopaminergic Targets
| Compound | 5-HT1A | SERT | D2 | Reference |
| 4 | - | 47.0 | - | [4] |
| 11 | 128.0 | 9.2 | 51.0 | [4] |
| 4c | 2.3 | - | - | [3] |
| 4l | 3.2 | - | - | [3] |
Note: "-" indicates data not reported in the cited literature.
Table 2: Binding Affinities (Ki, nM) of Additional Derivatives for Multiple Targets
| Compound | 5-HT1A | SERT | D2L | 5-HT2A | 5-HT6 | 5-HT7 | Reference |
| 31 | High Affinity | Moderate Affinity | Evaluated | Evaluated | Evaluated | Evaluated | [1] |
| 32 | High Affinity | Moderate Affinity | Evaluated | Evaluated | Evaluated | Evaluated | [1] |
| 35 | High Affinity | Moderate Affinity | Evaluated | Evaluated | Evaluated | Evaluated | [1] |
| 37 | High Affinity | Moderate Affinity | Evaluated | Evaluated | Evaluated | Evaluated | [1] |
Note: "High Affinity" and "Moderate Affinity" are as described in the source; specific Ki values were not provided in the abstract. "Evaluated" indicates that the binding affinity for this target was assessed.
Experimental Protocols
The following protocols are generalized procedures based on published literature for the synthesis and evaluation of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives.
This protocol describes a two-step synthesis: the formation of the core scaffold followed by N-alkylation to generate diverse derivatives.
Step 1: Synthesis of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione (Core Scaffold)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1H-indole and maleimide in a 1:1 molar ratio in glacial acetic acid.
-
Reaction: Heat the reaction mixture to reflux (approximately 118°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into ice-cold water to precipitate the product.
-
Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield 3-(1H-indol-3-yl)pyrrolidine-2,5-dione.
Step 2: N-Alkylation of the Pyrrolidine-2,5-dione Core
-
Reaction Setup: To a solution of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione in a suitable solvent (e.g., acetone or acetonitrile), add a base such as potassium carbonate (K2CO3) in excess (e.g., 2-3 equivalents).
-
Addition of Alkylating Agent: Add the desired alkylating agent (e.g., a dibromoalkane such as 1,4-dibromobutane) to the mixture. A catalytic amount of potassium iodide (KI) can be added to facilitate the reaction.
-
Reaction: Heat the reaction mixture to reflux (e.g., 60-85°C) and stir for 12-24 hours, monitoring by TLC.
-
Work-up: After the reaction is complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the desired N-alkylated derivative.
-
Characterization: Confirm the structure of the final compound using spectroscopic methods such as 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).[1][4]
The following diagram outlines the general synthetic workflow.
Caption: General workflow for the synthesis of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives.
This protocol provides a general framework for assessing the binding affinity of the synthesized compounds to target receptors and transporters.
-
Membrane Preparation: Utilize cell lines expressing the human recombinant receptor or transporter of interest (e.g., 5-HT1A, SERT, D2). Prepare cell membrane homogenates according to standard laboratory procedures.
-
Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation, a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]citalopram for SERT), and varying concentrations of the test compound.
-
For non-specific binding determination, include a high concentration of a known non-labeled ligand in separate wells.
-
Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60 minutes) to allow for binding equilibrium.
-
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the concentration-response curves.
-
Convert the IC50 values to Ki (inhibition constant) values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
The Forced Swim Test (FST) is a commonly used behavioral model to screen for potential antidepressant activity in rodents.[3]
-
Animals: Use male mice or rats of a specific strain (e.g., Swiss Webster mice or Sprague-Dawley rats). Acclimate the animals to the housing conditions for at least one week before the experiment.
-
Drug Administration: Administer the test compound, a vehicle control, or a positive control (e.g., imipramine) intraperitoneally (i.p.) or orally (p.o.) at a specific time (e.g., 30 or 60 minutes) before the test.
-
Test Procedure:
-
Place each animal individually in a transparent cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (e.g., 23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
The total duration of the test is typically 6 minutes. Record the animal's behavior during the last 4 minutes of the test.
-
The primary measure is the duration of immobility, where the animal makes only the minimal movements necessary to keep its head above water.
-
-
Data Analysis:
-
A significant reduction in the duration of immobility in the drug-treated group compared to the vehicle-treated group is indicative of an antidepressant-like effect.
-
Analyze the data using appropriate statistical methods, such as a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test).
-
The following diagram illustrates the workflow for the biological evaluation of the synthesized compounds.
Caption: Workflow for the biological evaluation of potential antidepressant compounds.
Conclusion
The 3-(1H-indol-3-yl)pyrrolidine-2,5-dione scaffold represents a versatile platform for the design and synthesis of novel antidepressant agents with multi-target activity. The protocols and data presented herein provide a valuable resource for researchers engaged in the discovery and development of next-generation therapeutics for depressive disorders. Further optimization of this scaffold, guided by structure-activity relationship (SAR) studies, may lead to the identification of clinical candidates with enhanced efficacy and safety profiles.
References
- 1. Synthesis and biological evaluation of novel pyrrolidine-2,5-dione derivatives as potential antidepressant agents. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter [mdpi.com]
Troubleshooting & Optimization
Optimizing reaction conditions for 1-Benzylpyrrolidine-2,5-dione synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-benzylpyrrolidine-2,5-dione, also known as N-benzylsuccinimide.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent and reliable methods for the synthesis of this compound are:
-
Reaction of Succinic Anhydride with Benzylamine: This is a direct approach where succinic anhydride reacts with benzylamine, typically with heating, to form the intermediate N-benzylsuccinamic acid, which then undergoes cyclization to the desired product.
-
N-Alkylation of Succinimide with a Benzyl Halide: This method involves the deprotonation of succinimide with a base to form a nucleophilic anion, which then reacts with a benzyl halide (e.g., benzyl bromide or benzyl chloride) via a nucleophilic substitution reaction.[1]
Q2: How do I choose between the two main synthetic methods?
A2: The choice of method depends on factors such as the availability of starting materials, desired scale, and safety considerations.
-
The succinic anhydride and benzylamine method is often simpler for smaller scales and avoids the use of potentially lachrymatory and toxic benzyl halides.
-
The N-alkylation of succinimide can be advantageous for larger-scale syntheses and may offer higher yields if optimized correctly. However, it requires careful handling of benzyl halides and anhydrous reaction conditions.
Q3: What are the typical yields for the synthesis of this compound?
A3: Yields can vary significantly depending on the chosen method, reaction conditions, and purification procedure.
-
The reaction of succinic anhydride and benzylamine can provide yields ranging from moderate to high, often in the 70-90% range after purification.
-
The N-alkylation of succinimide, when optimized, can also achieve high yields, often exceeding 80%.[2]
Q4: What are the key safety precautions I should take during this synthesis?
A4: Safety is paramount. Key precautions include:
-
Benzylamine: Corrosive and can cause severe skin burns and eye damage. It is also harmful if swallowed or inhaled. Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[3]
-
Benzyl bromide: A lachrymator (causes tearing) and is toxic and corrosive. It should be handled with extreme care in a fume hood, and appropriate PPE is essential.[4][5][6][7]
-
Bases: Strong bases like sodium hydride (NaH) are flammable solids and react violently with water. Potassium carbonate (K₂CO₃) is an irritant. Handle all bases with care according to their specific safety data sheets (SDS).
-
Solvents: Many organic solvents used in these syntheses are flammable and may be harmful. Ensure proper ventilation and avoid ignition sources.
Q5: How can I confirm the identity and purity of my final product?
A5: The identity and purity of this compound can be confirmed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Infrared (IR) spectroscopy: To identify the characteristic carbonyl (C=O) stretching frequencies of the imide group.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Melting Point Analysis: A sharp melting point close to the literature value (approximately 115-118 °C) indicates high purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Low or No Product Yield
| Observed Problem | Potential Cause | Troubleshooting Steps |
| No product formation or very low conversion of starting materials. | Method 1 (Succinic Anhydride): Insufficient heating to promote cyclization of the intermediate N-benzylsuccinamic acid. | Increase the reaction temperature or prolong the reaction time. Consider using a higher-boiling solvent to achieve the necessary temperature for dehydration and ring closure. |
| Method 2 (N-Alkylation): Incomplete deprotonation of succinimide. | Use a stronger base (e.g., sodium hydride instead of potassium carbonate) or ensure the base is of high quality and anhydrous. Increase the equivalents of base used.[8] | |
| Method 2 (N-Alkylation): Inactive benzyl halide. | Use a fresh bottle of benzyl bromide or benzyl chloride. Benzyl halides can degrade over time. | |
| Method 2 (N-Alkylation): Presence of water in the reaction. | Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Reaction stalls before completion. | Method 2 (N-Alkylation): The generated bromide or chloride salt may be coating the surface of the base, preventing further reaction. | Improve stirring efficiency. Consider using a phase-transfer catalyst if using a biphasic system. |
| General: Reagent quality is poor. | Ensure all starting materials are of high purity. Impurities can interfere with the reaction. |
Product Purity Issues
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Presence of starting materials in the final product. | Incomplete reaction. | Increase reaction time or temperature. Consider adding a slight excess of one reagent to drive the reaction to completion. |
| Formation of a significant amount of N-benzylsuccinamic acid (from Method 1). | Incomplete cyclization. | Increase the final reaction temperature and/or duration of heating to ensure complete dehydration and ring closure. |
| Formation of dibenzylated byproducts (in Method 2). | Use of a large excess of benzyl halide. | Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of the benzylating agent.[8] |
| Product is discolored (yellow or brown). | Decomposition of reagents or product at high temperatures. | Reduce the reaction temperature if possible, or shorten the reaction time. Purify the crude product by recrystallization, potentially with the addition of activated carbon to remove colored impurities. |
| Presence of elemental bromine from degraded benzyl bromide. | During workup, wash the organic layer with a dilute solution of a reducing agent like sodium thiosulfate or sodium bisulfite to remove bromine.[9] | |
| Presence of succinimide in the final product (from Method 2). | Incomplete reaction or use of excess succinimide. | Wash the crude product with water during workup, as succinimide has higher water solubility than the product. A wash with a dilute basic solution can also help by converting succinimide to its more water-soluble salt.[9] |
Experimental Protocols
Method 1: Synthesis from Succinic Anhydride and Benzylamine
This protocol is adapted from general procedures for the synthesis of N-substituted succinimides.
Materials:
-
Succinic anhydride
-
Benzylamine
-
High-boiling solvent (e.g., toluene, xylene, or dimethylformamide - DMF)
-
Ethanol or isopropanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine succinic anhydride (1.0 eq) and benzylamine (1.0 eq) in a suitable high-boiling solvent (e.g., toluene).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Water will be generated during the reaction and can be removed using a Dean-Stark trap if desired.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol to yield this compound as a white crystalline solid.[10][11]
Method 2: N-Alkylation of Succinimide with Benzyl Bromide
This protocol is based on general N-alkylation procedures for imides.[1]
Materials:
-
Succinimide
-
Benzyl bromide
-
Anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH)
-
Anhydrous dimethylformamide (DMF) or acetonitrile
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add succinimide (1.0 eq) and anhydrous DMF.
-
Add anhydrous potassium carbonate (1.5-2.0 eq) to the suspension.
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide (1.05-1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 50-70 °C and stir for 4-8 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.[12]
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Parameter | Method 1: Succinic Anhydride & Benzylamine | Method 2: N-Alkylation of Succinimide |
| Starting Materials | Succinic anhydride, Benzylamine | Succinimide, Benzyl bromide/chloride |
| Solvent | Toluene, Xylene, DMF | Anhydrous DMF, Acetonitrile |
| Base | Not required (thermal condensation) | K₂CO₃, Cs₂CO₃, NaH |
| Temperature | Reflux (typically >100 °C) | Room temperature to 70 °C |
| Reaction Time | 2-6 hours | 4-12 hours |
| Typical Yield | 70-90% | 80-95% |
| Key Considerations | Simpler setup, avoids benzyl halides | Requires anhydrous conditions, benzyl halides are lachrymatory |
Visualizations
Caption: Experimental workflow for the synthesis of this compound via the succinic anhydride and benzylamine method.
Caption: Experimental workflow for the synthesis of this compound via N-alkylation of succinimide.
Caption: Troubleshooting logic for the synthesis of this compound.
References
- 1. Substituted imide synthesis by alkylation [organic-chemistry.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. westliberty.edu [westliberty.edu]
- 7. BENZYL BROMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
Common side products in N-benzylsuccinimide synthesis and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-benzylsuccinimide. Our focus is on identifying and removing common side products to ensure the desired purity of the final compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the synthesis of N-benzylsuccinimide?
A1: The most common impurity is the intermediate product, N-benzylsuccinamic acid. This occurs when the initial reaction between succinic anhydride and benzylamine forms the amic acid, but the subsequent cyclization to the imide is incomplete.
Q2: How can I monitor the progress of the reaction to ensure complete cyclization?
A2: Thin-layer chromatography (TLC) is an effective method to monitor the reaction. The starting materials (succinic anhydride and benzylamine), the intermediate (N-benzylsuccinamic acid), and the final product (N-benzylsuccinimide) will have different Rf values. The reaction is complete when the spot corresponding to N-benzylsuccinamic acid is no longer visible.
Q3: What are the key reaction conditions to promote the formation of N-benzylsuccinimide over the succinamic acid intermediate?
A3: Driving the equilibrium towards the cyclized product is crucial. This is typically achieved by removing the water formed during the reaction. Methods to achieve this include:
-
Azeotropic distillation: Using a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to continuously remove water.[1][2][3]
-
Using a dehydrating agent: Chemical dehydrating agents, such as acetic anhydride, can be used to facilitate the cyclization of the intermediate amic acid.[4][5]
-
Thermal conditions: Heating the reaction mixture can provide the necessary activation energy for the intramolecular cyclization.
Q4: My final product is off-white or yellowish. What is the likely cause and how can I fix it?
A4: A colored product may indicate the presence of impurities. While N-benzylsuccinimide is typically a white solid, residual starting materials or side products from reactions at high temperatures can cause discoloration. Purification by recrystallization, often with the use of activated charcoal, can help remove colored impurities.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of N-benzylsuccinimide.
Issue 1: Presence of N-benzylsuccinamic acid in the final product.
-
Problem: The primary impurity, N-benzylsuccinamic acid, is detected in the final product, leading to lower yield and purity.
-
Root Cause: Incomplete cyclization of the intermediate N-benzylsuccinamic acid.
-
Solution:
-
Drive the reaction to completion:
-
Purification:
-
Recrystallization: N-benzylsuccinimide and N-benzylsuccinamic acid have different solubilities. A carefully chosen solvent system can selectively crystallize the desired product.
-
Column Chromatography: If recrystallization is ineffective, column chromatography can be used to separate the more polar N-benzylsuccinamic acid from the less polar N-benzylsuccinimide.
-
-
Issue 2: Difficulty in removing unreacted starting materials.
-
Problem: Residual succinic anhydride, succinic acid, or benzylamine remain in the product.
-
Root Cause: Non-stoichiometric amounts of reactants or incomplete reaction.
-
Solution:
-
Aqueous Wash:
-
Unreacted succinic acid and the succinate salt of benzylamine can be removed by washing the crude product (dissolved in an organic solvent) with a mild aqueous base (e.g., sodium bicarbonate solution). This will deprotonate the acidic compounds, making them water-soluble.
-
Excess benzylamine can be removed by washing with a dilute aqueous acid (e.g., dilute HCl). This will protonate the amine, making it water-soluble.
-
-
Data Presentation
Table 1: Physical Properties of N-benzylsuccinimide and Key Impurity
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| N-benzylsuccinimide | C₁₁H₁₁NO₂ | 189.21 | 102-105 | White crystalline solid |
| N-benzylsuccinamic acid | C₁₁H₁₃NO₃ | 207.23 | ~130-135 (decomposes) | White solid |
Experimental Protocols
Protocol 1: Synthesis of N-benzylsuccinimide using a Dean-Stark Apparatus
-
Setup: Assemble a round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.
-
Reagents: To the flask, add succinic anhydride (1.0 eq), benzylamine (1.0 eq), and toluene.
-
Reaction: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the toluene under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Protocol 2: Recrystallization of N-benzylsuccinimide
-
Solvent Selection: A common solvent for recrystallization is ethanol or a mixture of ethanol and water. The goal is to find a solvent in which N-benzylsuccinimide is soluble when hot but sparingly soluble when cold.
-
Procedure:
-
Dissolve the crude N-benzylsuccinimide in a minimal amount of hot solvent.
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Filter the hot solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.
-
Protocol 3: Purity Assessment by Quantitative NMR (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) can be used to determine the purity of the final product and quantify the amount of N-benzylsuccinamic acid impurity.[6][7][8][9][10]
-
Sample Preparation: Accurately weigh a known amount of the N-benzylsuccinimide sample and a certified internal standard into an NMR tube. Dissolve in a known volume of a suitable deuterated solvent.
-
Data Acquisition: Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).
-
Data Analysis: Integrate the signals corresponding to the analyte (N-benzylsuccinimide) and the impurity (N-benzylsuccinamic acid) relative to the signal of the internal standard. The purity and the amount of impurity can be calculated based on the integral values, the number of protons giving rise to each signal, and the known masses of the sample and standard.
Visualizations
Caption: Troubleshooting workflow for the synthesis and purification of N-benzylsuccinimide.
Caption: Reaction pathway for the synthesis of N-benzylsuccinimide.
References
- 1. Dean-Stark_apparatus [chemeurope.com]
- 2. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Propose a mechanism for the formation of succinic anhydride from ... | Study Prep in Pearson+ [pearson.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. pubsapp.acs.org [pubsapp.acs.org]
- 7. Collaborative Study to Validate Purity Determination by <sup>1</sup>H Quantitative NMR Spectroscopy by Usin… [ouci.dntb.gov.ua]
- 8. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 10. researchgate.net [researchgate.net]
Improving the yield of 1-Benzylpyrrolidine-2,5-dione in laboratory scale synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on the laboratory-scale synthesis of 1-Benzylpyrrolidine-2,5-dione (also known as N-benzylsuccinimide), with a focus on improving reaction yield and troubleshooting common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors. Here are the most common causes and their respective solutions:
-
Incomplete Reaction: The reaction between the starting materials (succinic acid/anhydride and benzylamine) may not have gone to completion.
-
Solution: Increase the reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Ensure efficient stirring to maximize contact between reactants.
-
-
Suboptimal Reaction Temperature: The temperature might be too low for the reaction to proceed efficiently or too high, leading to side reactions.
-
Solution: The optimal temperature can vary depending on the solvent and method used. For the reaction of succinic anhydride with benzylamine, a moderate temperature of 80-100°C is often effective. For the reaction with succinic acid in water, refluxing at 100°C has been shown to give high yields.[1]
-
-
Improper Solvent Choice: The solvent plays a crucial role in reactant solubility and reaction rate.
-
Solution: For the reaction of succinic anhydride and benzylamine, aprotic polar solvents like DMF or DMSO can be effective but may be difficult to remove. Toluene or xylene can also be used, especially if azeotropic removal of water is desired during cyclization. A greener alternative is to use water as the solvent when starting from succinic acid.[1]
-
-
Presence of Water (for anhydride route): If using succinic anhydride, the presence of water can lead to the hydrolysis of the anhydride to succinic acid, which is less reactive under anhydrous conditions.
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use.
-
-
Formation of Byproducts: Side reactions can consume starting materials and reduce the yield of the desired product. A common byproduct is the intermediate N-benzylsuccinamic acid if the final cyclization step is incomplete.
-
Solution: Ensure complete cyclization by heating for a sufficient duration or by using a dehydrating agent. Acetic anhydride can be used to facilitate the cyclization of the intermediate amic acid.
-
Q2: I am observing the formation of an intermediate that is difficult to convert to the final product. What is it and how do I promote its conversion?
A2: The intermediate is likely N-benzylsuccinamic acid, formed from the initial reaction of benzylamine with succinic anhydride. This intermediate needs to undergo an intramolecular cyclization with the elimination of a water molecule to form the desired this compound.
-
To promote conversion:
-
Thermal Cyclization: Heating the reaction mixture, typically at temperatures above 100°C, can drive the cyclization.
-
Chemical Dehydration: Adding a dehydrating agent like acetic anhydride or using a setup for azeotropic water removal (e.g., a Dean-Stark apparatus with toluene as the solvent) can effectively promote the ring closure.
-
Q3: The final product is impure after the initial workup. What are the common impurities and how can I effectively purify the product?
A3: Common impurities include unreacted starting materials (benzylamine, succinic acid/anhydride), the intermediate N-benzylsuccinamic acid, and any side products.
-
Purification Method: Recrystallization is the most effective method for purifying this compound.
-
Recommended Solvents: A mixture of ethanol and water, or isopropanol, is commonly used. The crude product is dissolved in the minimum amount of hot solvent and then allowed to cool slowly to form pure crystals.
-
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Slowly add hot water until the solution becomes slightly turbid.
-
Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration, wash with a small amount of cold ethanol-water mixture, and dry them under vacuum.
-
-
Q4: Can I use a catalyst to improve the reaction rate and yield?
A4: While the reaction can proceed without a catalyst, particularly at elevated temperatures, an acid catalyst can be employed to accelerate the cyclization of the intermediate N-benzylsuccinamic acid.
-
Catalyst Options: A catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid, can be used. However, care must be taken as strong acids can also promote side reactions. In many standard procedures, the reaction is carried out without an external catalyst.
Quantitative Data Summary
The following table summarizes illustrative data on how different reaction conditions can affect the yield of this compound. This data is based on general principles of organic synthesis and reported yields for similar reactions.
| Entry | Starting Materials | Solvent | Temperature (°C) | Reaction Time (h) | Catalyst | Yield (%) |
| 1 | Succinic Anhydride, Benzylamine | Toluene | 110 (reflux) | 4 | None | 75-85 |
| 2 | Succinic Anhydride, Benzylamine | Acetic Acid | 100 | 2 | None | 80-90 |
| 3 | Succinic Acid, Benzylamine | Water | 100 (reflux) | 6 | None | 84-98[1] |
| 4 | Succinic Anhydride, Benzylamine | DMF | 90 | 3 | None | 70-80 |
| 5 | N-benzylsuccinamic acid | Acetic Anhydride | 100 | 1 | Sodium Acetate | >90 |
Experimental Protocols
Protocol 1: Synthesis from Succinic Anhydride and Benzylamine (Thermal Cyclization)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine succinic anhydride (1.0 eq) and benzylamine (1.0 eq) in a suitable solvent such as toluene or glacial acetic acid.
-
Heating: Heat the reaction mixture to reflux (for toluene, ~110°C) or to 100°C (for acetic acid) and maintain for 2-4 hours.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).
-
Workup: After the reaction is complete, cool the mixture to room temperature. If using toluene, remove the solvent under reduced pressure. If using acetic acid, pour the reaction mixture into cold water to precipitate the product.
-
Purification: Collect the crude product by filtration and recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.
Protocol 2: Green Synthesis from Succinic Acid and Benzylamine in Water[1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend succinic acid (1.0 eq) and benzylamine (1.0 eq) in water.
-
Heating: Heat the mixture to reflux (100°C) with vigorous stirring. The reactants will dissolve as the reaction progresses.
-
Reaction Time: Maintain the reflux for approximately 6-8 hours.
-
Workup: Cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry. If necessary, recrystallize from ethanol/water.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
References
Troubleshooting guide for the synthesis of N-benzylsuccinimide derivatives
This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-benzylsuccinimide and its derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of N-benzylsuccinimide, offering potential causes and solutions in a direct question-and-answer format.
Question: Why is the yield of my N-benzylsuccinimide synthesis low?
Answer: Low yields can stem from several factors, primarily incomplete reaction, side reactions, or product loss during workup and purification.
-
Incomplete Conversion of Starting Materials: The reaction between succinic anhydride and benzylamine forms an intermediate, N-benzylsuccinamic acid, which then cyclizes to form the desired N-benzylsuccinimide. Incomplete cyclization is a common reason for low yields.
-
Hydrolysis of Succinic Anhydride: Succinic anhydride is susceptible to hydrolysis, especially in the presence of moisture.
-
Solution: Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Product Loss During Purification: N-benzylsuccinimide can be lost during recrystallization if an inappropriate solvent is used or if the product is too soluble in the wash solvent.
-
Solution: Carefully select a recrystallization solvent in which the product is highly soluble at high temperatures but sparingly soluble at low temperatures. Ethanol or a mixture of ethanol and water is often a good choice. Minimize the volume of cold solvent used for washing the crystals.
-
Question: My final product is impure. What are the likely contaminants and how can I remove them?
Answer: Common impurities include unreacted starting materials and the intermediate N-benzylsuccinamic acid.
-
Unreacted Benzylamine or Succinic Anhydride: These can remain if the reaction stoichiometry is incorrect or if the reaction has not gone to completion.
-
Solution: Ensure accurate measurement of starting materials. Unreacted benzylamine can often be removed by washing the organic extract with a dilute acid solution (e.g., 1M HCl). Unreacted succinic anhydride or the resulting succinic acid can be removed by washing with a dilute basic solution (e.g., saturated sodium bicarbonate).
-
-
N-benzylsuccinamic Acid: This intermediate may be present if the cyclization is incomplete.
-
Solution: As mentioned for low yield, ensure complete cyclization by extending the reaction time, increasing the temperature, or using a dehydrating agent. N-benzylsuccinamic acid is more polar than N-benzylsuccinimide and can often be separated by column chromatography. It also has different solubility properties that may be exploited during recrystallization.
-
-
Side Products from Thermal Degradation: At very high temperatures, decomposition of the starting materials or product can occur.[3]
-
Solution: Monitor the reaction temperature carefully and avoid excessive heating.
-
Question: The reaction is not proceeding as expected. What are some critical parameters to check?
Answer: Key parameters influencing the success of the synthesis include temperature, reaction time, and the purity of reagents.
-
Temperature: The cyclization of the intermediate amic acid to the imide generally requires elevated temperatures to drive off water.
-
Solution: Ensure the reaction temperature is appropriate for the solvent and method being used. For thermal methods, temperatures around 100-150°C are common.
-
-
Purity of Reagents: Impurities in the starting materials can interfere with the reaction.
-
Solution: Use pure succinic anhydride and benzylamine. Ensure solvents are of appropriate grade and are dry.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing N-benzylsuccinimide?
A1: The most common and straightforward method is the reaction of succinic anhydride with benzylamine. This can be done by heating the two reactants together, often in a solvent like acetic acid, or by a two-step, one-pot procedure where the intermediate amic acid is first formed and then cyclized.[1][4]
Q2: Can I use succinic acid instead of succinic anhydride?
A2: Yes, succinic acid can be used instead of succinic anhydride, but the reaction will require more forcing conditions to remove the two equivalents of water that are formed.[3] Using succinic anhydride is generally more efficient as only one equivalent of water is produced.
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be monitored by thin-layer chromatography (TLC). The starting materials, intermediate (N-benzylsuccinamic acid), and the final product (N-benzylsuccinimide) should have different Rf values. Disappearance of the starting materials and the intermediate indicates the completion of the reaction.
Q4: What are the expected spectroscopic data for N-benzylsuccinimide?
A4: The characterization of N-benzylsuccinimide is typically done using NMR spectroscopy. In ¹H NMR, you would expect to see signals for the benzylic protons (a singlet around 4.6 ppm), the aromatic protons of the benzyl group (a multiplet between 7.2-7.4 ppm), and the succinimide protons (a singlet around 2.7 ppm). In ¹³C NMR, characteristic signals for the carbonyl carbons of the imide will be observed around 177 ppm.
Data Presentation
The yield of N-benzylsuccinimide can be influenced by the reaction conditions. The following table summarizes typical yields under different synthetic protocols.
| Protocol | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| A | Succinic anhydride, Benzylamine | Acetic Acid | Reflux | 2 | 85-95 |
| B | Succinic anhydride, Benzylamine, Acetic Anhydride | Toluene | Reflux | 3 | 90-98 |
| C | Succinic Acid, Benzylamine | Water | 100 | 12 | 80-90[3] |
| D | Succinic anhydride, Benzylamine | None (neat) | 150 | 1 | 88-96 |
Experimental Protocols
Protocol A: Synthesis of N-benzylsuccinimide using Acetic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve succinic anhydride (1.0 eq) in glacial acetic acid.
-
Addition of Benzylamine: Add benzylamine (1.0 eq) dropwise to the solution at room temperature with stirring.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-water.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from ethanol to obtain pure N-benzylsuccinimide.
Protocol B: Synthesis of N-benzylsuccinimide using Acetic Anhydride
-
Reaction Setup: In a round-bottom flask, suspend succinic anhydride (1.0 eq) in an inert solvent such as toluene.
-
Addition of Benzylamine: Add benzylamine (1.0 eq) to the suspension and stir at room temperature for 30 minutes to form the intermediate amic acid.
-
Cyclization: Add acetic anhydride (1.1 eq) to the mixture.
-
Reaction: Heat the reaction mixture to reflux for 3 hours.
-
Work-up: Cool the reaction mixture and wash with water, followed by a wash with saturated sodium bicarbonate solution.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the residue by column chromatography or recrystallization.
Visualizations
Caption: Experimental workflow for the synthesis of N-benzylsuccinimide.
Caption: Troubleshooting logic for low yield in N-benzylsuccinimide synthesis.
References
Overcoming solubility issues of 1-Benzylpyrrolidine-2,5-dione in aqueous media
Technical Support Center: 1-Benzylpyrrolidine-2,5-dione Solubility
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility challenges with this compound in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: Why is this compound poorly soluble in water?
A2: The limited aqueous solubility is attributed to its molecular structure. The large, hydrophobic benzyl group significantly contributes to its non-polar character, which limits favorable interactions with polar water molecules.
Q3: What are the initial steps to try and dissolve this compound in an aqueous buffer?
A3: For initial attempts, it is recommended to start with a small amount of the compound in your desired aqueous buffer. Gentle heating and sonication can be employed to aid dissolution.[3] However, be mindful of the compound's melting point (100-103°C) and potential for degradation at elevated temperatures.[1][2]
Q4: Can I use organic co-solvents to dissolve this compound?
A4: Yes, using a water-miscible organic co-solvent is a common and effective strategy.[4][5] Solvents such as dimethyl sulfoxide (DMSO), ethanol, or polyethylene glycol (PEG) can be used to first dissolve the compound before adding it to the aqueous medium. It is crucial to determine the final concentration of the co-solvent that is compatible with your experimental system, as high concentrations may be toxic to cells or interfere with assays.
Troubleshooting Guide
This section provides a systematic approach to overcoming solubility issues with this compound.
Issue 1: The compound does not dissolve in my aqueous buffer, even with heating and sonication.
Root Cause: The inherent low aqueous solubility of the compound.
Solutions:
-
Co-solvent Systems: Prepare a stock solution in a water-miscible organic solvent and then dilute it into your aqueous buffer.
-
pH Adjustment: While the pKa of this compound is predicted to be low (-1.37 ± 0.20), suggesting it is not easily ionizable, adjusting the pH of the buffer may still have a minor effect on solubility and is worth exploring.[1][5]
-
Surfactants: Incorporating a biocompatible surfactant can significantly enhance solubility.[4][6]
Issue 2: The compound precipitates out of solution when I add my co-solvent stock to the aqueous buffer.
Root Cause: The final concentration of the co-solvent is too low to maintain the solubility of the compound in the aqueous medium.
Solutions:
-
Optimize Co-solvent Concentration: Experiment with different final concentrations of your co-solvent.
-
Use of Surfactants: Surfactants can stabilize the compound in the aqueous phase by forming micelles.[6]
-
Cyclodextrin Complexation: Cyclodextrins can encapsulate the hydrophobic benzyl group, increasing the apparent water solubility of the compound.[7][8][9]
Quantitative Data Summary
While specific solubility data for this compound is limited, the following table provides solubility information for the related compound, succinimide, in various solvents, which can offer some guidance.
| Solvent | Temperature (°C) | Molar Solubility (mol·L⁻¹) |
| Water | 25 | Data Not Available |
| Methanol | 25 | ~1.5 |
| Ethanol | 25 | ~0.5 |
| Acetone | 25 | ~0.8 |
Note: The above data is for succinimide and should be used as a general reference only.[10][11]
Experimental Protocols
Protocol 1: Solubilization using a Co-solvent System
-
Preparation of Stock Solution:
-
Weigh a precise amount of this compound.
-
Dissolve the compound in a minimal amount of a water-miscible organic co-solvent (e.g., DMSO, ethanol).
-
Gently warm or sonicate if necessary to ensure complete dissolution.
-
-
Preparation of Working Solution:
-
While vortexing the aqueous buffer, slowly add the stock solution dropwise to achieve the desired final concentration.
-
Ensure the final concentration of the co-solvent is compatible with your experimental system.
-
Protocol 2: Solubilization using Cyclodextrins
-
Preparation of Cyclodextrin Solution:
-
Dissolve a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) in the aqueous buffer to the desired concentration.
-
-
Complexation:
-
Add the this compound powder directly to the cyclodextrin solution.
-
Stir the mixture vigorously at room temperature for several hours or overnight to allow for the formation of inclusion complexes.[7][8]
-
Alternatively, a kneading method can be employed where the compound and cyclodextrin are mixed with a small amount of water to form a paste, which is then dried and reconstituted.
-
Protocol 3: Solubilization using Surfactants
-
Preparation of Surfactant Solution:
-
Solubilization:
-
Add the this compound to the surfactant solution.
-
Stir the mixture until the compound is fully dissolved. Gentle heating may be applied if necessary.
-
Visualizations
Caption: A suggested workflow for solubilizing this compound.
Caption: Encapsulation of a hydrophobic molecule within a surfactant micelle.
References
- 1. lookchem.com [lookchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ijmsdr.org [ijmsdr.org]
- 5. wjbphs.com [wjbphs.com]
- 6. jocpr.com [jocpr.com]
- 7. mdpi.com [mdpi.com]
- 8. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Solubilities of succinimide in different pure solvents and binary methanol+ethyl acetate solvent mixtures | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Preventing degradation of N-benzylsuccinimide during storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of N-benzylsuccinimide during storage. The following troubleshooting guides and FAQs address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of N-benzylsuccinimide degradation?
A1: The primary causes of N-benzylsuccinimide degradation are exposure to moisture, high temperatures, and potentially light. The succinimide ring is susceptible to hydrolysis, especially under basic or acidic conditions.[1][2]
Q2: What are the visible signs of N-benzylsuccinimide degradation?
A2: Visual signs of degradation can include a change in the physical appearance of the compound, such as discoloration (e.g., yellowing), clumping due to moisture absorption, or a change in texture. However, significant degradation can occur without any visible changes. Therefore, analytical confirmation is recommended if degradation is suspected.
Q3: How should N-benzylsuccinimide be stored to ensure its stability?
A3: To ensure maximum stability, N-benzylsuccinimide should be stored in a cool, dry, and dark place. It is advisable to store it in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and air.
Q4: What are the expected degradation products of N-benzylsuccinimide?
A4: The primary degradation product resulting from hydrolysis is N-benzylsuccinamic acid, formed by the opening of the succinimide ring. Further degradation under more strenuous conditions could potentially lead to succinic acid and benzylamine.
Q5: Can I use N-benzylsuccinimide that shows signs of degradation?
A5: It is not recommended to use N-benzylsuccinimide that shows signs of degradation. The presence of impurities can lead to inaccurate experimental results, side reactions, and potentially compromise the safety and efficacy of the final product in drug development. Purity should be assessed using appropriate analytical methods before use.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent reaction yields or unexpected side products. | Degradation of N-benzylsuccinimide leading to lower purity. | 1. Verify the purity of the N-benzylsuccinimide using an appropriate analytical method (see Experimental Protocols). 2. If purity is low, purify the compound by recrystallization or chromatography. 3. Ensure proper storage conditions for the starting material. |
| Change in physical appearance of the stored compound (e.g., clumping, discoloration). | Absorption of moisture leading to hydrolysis. | 1. Discard the degraded material. 2. Review storage procedures. Ensure the container is tightly sealed and stored in a desiccator or under an inert atmosphere. |
| pH of the reaction mixture becomes unexpectedly acidic or basic. | Hydrolysis of N-benzylsuccinimide to N-benzylsuccinamic acid. | 1. Monitor the pH of the reaction mixture. 2. If necessary, use a buffered solvent system to maintain the desired pH. |
Degradation Pathways
The primary degradation pathway for N-benzylsuccinimide is hydrolysis, which involves the cleavage of one of the carbonyl-nitrogen bonds in the succinimide ring to form N-benzylsuccinamic acid. This process can be catalyzed by both acid and base.
Caption: Hydrolysis of N-benzylsuccinimide to N-benzylsuccinamic acid.
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of N-benzylsuccinimide and detecting the presence of its primary degradation product, N-benzylsuccinamic acid.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
-
Sample Preparation: Dissolve a known amount of N-benzylsuccinimide in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
-
Analysis: The appearance of a new peak corresponding to the more polar N-benzylsuccinamic acid, which will have a shorter retention time than N-benzylsuccinimide, indicates degradation. The purity can be estimated by the relative peak areas.
Protocol 2: Monitoring Degradation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used to monitor the degradation of N-benzylsuccinimide over time.
-
Solvent: A deuterated solvent in which both N-benzylsuccinimide and its degradation products are soluble (e.g., DMSO-d₆).
-
Procedure:
-
Prepare a solution of N-benzylsuccinimide in the chosen NMR solvent.
-
Acquire an initial ¹H NMR spectrum.
-
Store the NMR tube under the desired stress conditions (e.g., elevated temperature, exposure to moisture).
-
Acquire subsequent ¹H NMR spectra at regular intervals.
-
-
Analysis: The degradation can be monitored by observing the decrease in the intensity of the characteristic signals of N-benzylsuccinimide and the appearance and increase of new signals corresponding to N-benzylsuccinamic acid. For example, the methylene protons of the succinimide ring in N-benzylsuccinimide appear as a singlet, which will be replaced by more complex multiplets for the corresponding protons in the open-chain succinamic acid.
References
Challenges in the scale-up synthesis of 1-Benzylpyrrolidine-2,5-dione
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 1-Benzylpyrrolidine-2,5-dione.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and scale-up of this compound.
| Problem | Potential Cause | Troubleshooting Strategy |
| Low Yield | Incomplete reaction. | - Monitor reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Consider increasing reaction time or temperature. - Ensure efficient mixing, as mass transfer can be a limiting factor at larger scales. |
| Suboptimal stoichiometry. | - Optimize the molar ratio of reactants. A slight excess of one reactant may be necessary to drive the reaction to completion. | |
| Decomposition of product or reactants. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Ensure the reaction temperature is well-controlled, as excessive heat can lead to degradation.[1] | |
| Impurity Formation | Side reactions. | - The formation of N-benzylsuccinamic acid can occur if the intermediate amic acid does not fully cyclize. Ensure adequate heating and/or the use of a dehydrating agent to promote ring closure.[2] - Unreacted starting materials (succinic anhydride/acid or benzylamine) may be present. Optimize stoichiometry and reaction time. |
| Impurities in starting materials. | - Use high-purity starting materials. Impurities can sometimes act as catalysts for side reactions, which become more significant at a larger scale.[1] | |
| Poor Product Quality (Color, Purity) | Thermal degradation. | - Avoid excessive heating during reaction and workup. Use a jacketed reactor for better temperature control during scale-up.[1] |
| Inefficient purification. | - Recrystallization is a common purification method. Screen different solvents to find the optimal one for high recovery and purity. Common solvents for recrystallization of similar compounds include dichloromethane, cyclohexane, or ethyl acetate.[3] - Column chromatography can be used for purification, but may be less practical for very large scales. | |
| Difficulties with Reaction Workup | Emulsion formation during extraction. | - Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions. - Allow the mixture to stand for a longer period to allow for phase separation. |
| Product precipitation during extraction. | - Use a solvent system in which the product is sufficiently soluble at the workup temperature. | |
| Exothermic Reaction Leading to Poor Control | Inadequate heat dissipation. | - On a larger scale, the surface area-to-volume ratio decreases, making heat removal less efficient.[1] - Use a jacketed reactor with a reliable cooling system. - Add reagents portion-wise or via a dropping funnel to control the rate of reaction and heat generation. |
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The most common and straightforward method is the reaction of succinic anhydride with benzylamine.[2] This reaction typically proceeds in two steps: first, the formation of the intermediate N-benzylsuccinamic acid, followed by cyclization (ring closure) to form the desired imide, usually promoted by heating. Another potential route involves the reaction of succinimide with benzyl chloride or benzyl bromide in the presence of a base.[4]
Q2: What are the key parameters to monitor during the scale-up of this synthesis?
A2: Critical parameters to monitor during scale-up include:
-
Temperature: The reaction can be exothermic, and maintaining a consistent temperature is crucial for preventing side reactions and decomposition.[1]
-
Mixing: Efficient agitation is necessary to ensure homogeneity and good heat and mass transfer.
-
Reaction Time: Reaction kinetics can differ at a larger scale. It is important to monitor the reaction to completion.
-
Purity of Reagents: The impact of impurities in starting materials can be amplified during scale-up.[1]
Q3: What are the likely impurities in the synthesis of this compound and how can they be removed?
A3: Potential impurities include unreacted starting materials (succinic anhydride, benzylamine), the intermediate N-benzylsuccinamic acid, and byproducts from side reactions. Purification is typically achieved through recrystallization. The choice of solvent is critical for effective purification.
Q4: How can I improve the yield and purity of my product during scale-up?
A4: To improve yield and purity:
-
Optimize the stoichiometry of your reactants.
-
Maintain strict control over the reaction temperature.
-
Ensure efficient mixing throughout the reaction.
-
Use high-purity starting materials.
-
Select an appropriate purification method, such as recrystallization, and optimize the solvent system.
Q5: Are there any safety concerns I should be aware of during the scale-up synthesis?
A5: Yes, several safety aspects should be considered:
-
Exothermic Reaction: The reaction can generate significant heat. A robust cooling system is essential to prevent a runaway reaction.[1]
-
Reagent Handling: Benzylamine is a corrosive and flammable liquid. Succinic anhydride can be an irritant. Always handle chemicals in a well-ventilated area and use appropriate personal protective equipment (PPE).
-
Solvent Hazards: Be aware of the flammability and toxicity of the solvents used in the reaction and purification steps.
Experimental Protocols
Synthesis of this compound from Succinic Anhydride and Benzylamine
This protocol is a general guideline and may require optimization for specific scales.
-
Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add succinic anhydride and a suitable solvent (e.g., toluene, xylene).
-
Reagent Addition: While stirring, slowly add benzylamine to the mixture. The addition is often exothermic, so the rate of addition should be controlled to maintain the desired reaction temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for a period determined by reaction monitoring (e.g., by TLC or HPLC) until the reaction is complete. Water is formed as a byproduct and can be removed using a Dean-Stark apparatus to drive the reaction to completion.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration.
-
If the product remains in solution, the solvent can be removed under reduced pressure.
-
The crude product can be washed with a non-polar solvent like hexane to remove non-polar impurities.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, isopropanol, or ethyl acetate) to obtain pure this compound.
-
Dry the purified product under vacuum.
-
Visualizations
Caption: Synthesis pathway for this compound.
Caption: A logical workflow for troubleshooting synthesis issues.
References
- 1. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 2. beilstein-archives.org [beilstein-archives.org]
- 3. CN110698381A - Method for synthesizing N- (benzyloxycarbonyl) succinimide by one-pot two-phase method - Google Patents [patents.google.com]
- 4. Cas 2142-06-5,this compound | lookchem [lookchem.com]
Identifying and characterizing impurities in 1-Benzylpyrrolidine-2,5-dione
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and characterizing impurities in 1-Benzylpyrrolidine-2,5-dione.
Frequently Asked Questions (FAQs)
Q1: What are the potential process-related impurities in synthetically derived this compound?
A1: Based on the common synthesis route, which involves the reaction of succinic anhydride with benzylamine followed by cyclodehydration, the primary process-related impurities include:
-
Unreacted Starting Materials: Succinic anhydride and Benzylamine.
-
Intermediate: 4-(benzylamino)-4-oxobutanoic acid, the amic acid intermediate formed before ring closure.
The presence and levels of these impurities can vary depending on the specific reaction conditions, purification methods, and storage of the final product.
Q2: What are the likely degradation products of this compound?
A2: this compound can degrade under various stress conditions. The primary degradation pathways are:
-
Hydrolysis: The succinimide ring is susceptible to hydrolysis, which leads to the ring-opening product, 4-(benzylamino)-4-oxobutanoic acid. This can occur under both acidic and basic conditions.
-
Oxidation: Oxidative degradation may occur, potentially leading to the formation of benzaldehyde among other products.
-
Photodegradation: Exposure to light, particularly UV radiation, may induce degradation of N-substituted succinimides.
Q3: What analytical techniques are recommended for identifying and quantifying these impurities?
A3: A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive analysis of impurities in this compound:
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is the primary tool for separating the active pharmaceutical ingredient (API) from its impurities and degradation products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities, such as residual starting materials like benzylamine.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for the structural elucidation of unknown impurities and for confirming the structure of known impurities. Both 1H and 13C NMR are valuable.
-
Mass Spectrometry (MS): Used in conjunction with HPLC (LC-MS) or as a standalone technique for determining the molecular weight of impurities and aiding in their structural identification.
Troubleshooting Guides
This section provides solutions to common issues encountered during the analysis of this compound.
| Problem | Possible Cause | Recommended Solution |
| Unexpected peaks in HPLC chromatogram | Presence of process-related impurities (starting materials, intermediate). | - Compare the retention times of the unknown peaks with those of authenticated standards of succinic anhydride, benzylamine, and 4-(benzylamino)-4-oxobutanoic acid.- Utilize LC-MS to determine the mass of the unknown peaks and compare with the molecular weights of potential impurities. |
| Degradation of the sample. | - Prepare fresh samples and re-analyze.- Ensure proper storage of samples (e.g., protected from light, at low temperature).- Perform forced degradation studies to identify potential degradation products and their retention times. | |
| Difficulty in separating the main peak from an impurity | Co-elution of the API and an impurity. | - Optimize the HPLC method by adjusting the mobile phase composition, gradient, flow rate, or column temperature.- Try a different stationary phase (e.g., a column with different selectivity). |
| Inconsistent quantification results | Sample instability. | - Validate the stability of the sample in the chosen diluent over the analysis time.- Use a stability-indicating method. |
| Non-linearity of the detector response. | - Ensure that the concentration of the sample and standards falls within the linear range of the detector. | |
| Identification of an unknown impurity | A novel process-related impurity or degradation product. | - Isolate the impurity using preparative HPLC.- Characterize the isolated impurity using spectroscopic techniques such as NMR (1D and 2D) and high-resolution mass spectrometry (HRMS) to elucidate its structure. |
Experimental Protocols
Stability-Indicating HPLC Method for Impurity Profiling
This protocol outlines a general approach for developing a stability-indicating HPLC method. Method optimization will be required for specific instrumentation and impurity profiles.
-
Instrumentation: HPLC system with a UV detector or a Diode Array Detector (DAD).
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase to a final concentration of approximately 1 mg/mL.
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method and to identify potential degradation products.
-
Acid Hydrolysis: Reflux the sample solution (1 mg/mL in 0.1 N HCl) for 4 hours at 80°C.
-
Base Hydrolysis: Reflux the sample solution (1 mg/mL in 0.1 N NaOH) for 2 hours at 80°C.
-
Oxidative Degradation: Treat the sample solution (1 mg/mL) with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105°C for 24 hours.
-
Photolytic Degradation: Expose the solid sample to UV light (254 nm) and visible light for an extended period (e.g., 7 days).
After exposure, neutralize the acidic and basic samples and dilute all samples to an appropriate concentration before HPLC analysis.
Data Presentation
Table 1: Potential Impurities and their Characteristics
| Impurity Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Potential Source |
| Succinic anhydride | C₄H₄O₃ | C₄H₄O₃ | 100.07 | Starting Material |
| Benzylamine | C₇H₉N | C₇H₉N | 107.15 | Starting Material |
| 4-(benzylamino)-4-oxobutanoic acid | C₁₁H₁₃NO₃ | C₁₁H₁₃NO₃ | 207.23 | Intermediate/Hydrolysis Degradant |
Table 2: Summary of Analytical Techniques for Impurity Characterization
| Technique | Purpose |
| HPLC-UV/DAD | Separation and quantification of API and impurities. |
| LC-MS | Molecular weight determination of impurities. |
| GC-MS | Identification of volatile impurities. |
| ¹H and ¹³C NMR | Structural elucidation of impurities. |
| FTIR | Identification of functional groups. |
Visualizations
Caption: Workflow for synthesis and impurity identification.
Caption: Potential degradation pathways of this compound.
Optimizing the synthesis of 1,5-substituted pyrrolidin-2-ones from donor-acceptor cyclopropanes
This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of 1,5-substituted pyrrolidin-2-ones from donor-acceptor (D-A) cyclopropanes and primary amines.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of 1,5-substituted pyrrolidin-2-ones from donor-acceptor cyclopropanes?
A1: The synthesis is a multi-step, one-pot process. It begins with a Lewis acid-catalyzed nucleophilic ring-opening of the donor-acceptor cyclopropane by a primary amine (e.g., anilines, benzylamines) to form a γ-amino ester intermediate. This is followed by an in-situ lactamization to form the pyrrolidin-2-one ring. A subsequent dealkoxycarbonylation step, often via alkaline hydrolysis and decarboxylation, removes the ester group at the C(3) position to yield the final 1,5-substituted product.[1][2][3]
Q2: Which Lewis acid is most effective for the initial ring-opening step?
A2: A screen of various Lewis acids has shown that Ni(ClO₄)₂·6H₂O is highly effective for the ring-opening of D-A cyclopropanes with anilines.[3] Other Lewis acids like Sc(OTf)₃ and Y(OTf)₃ can also be used, and may be preferable for certain substrates, such as those containing acid-sensitive groups like a furan ring.[1][4] For some reactions, particularly (3+2) cycloadditions with other partners, Sc(OTf)₃ has been shown to be a superior promoter.[5]
Q3: My reaction stops at the γ-amino ester intermediate and does not cyclize. What should I do?
A3: The cyclization (lactamization) step often requires heat. If the initial ring-opening is performed at room temperature, the acyclic γ-amino ester may be the sole product.[1][4] To promote cyclization, the reaction mixture can be refluxed in a suitable solvent like toluene, often with the addition of an acid catalyst such as acetic acid.[1][3] For more reactive amines like benzylamines, refluxing in dichloroethane in the presence of Ni(ClO₄)₂·6H₂O may be sufficient to achieve direct formation of the pyrrolidone without a separate lactamization step.[1][4]
Q4: What are common side reactions or sources of low yield?
A4: Low yields can result from several factors:
-
Incomplete cyclization: As addressed in Q3, ensure sufficient heat and/or acid catalysis is used to drive the lactamization.
-
Substrate reactivity: D-A cyclopropanes with less electron-donating groups (e.g., 2-phenyl vs. 2-(p-methoxyphenyl)) are less reactive and may result in lower yields.[1][4]
-
Acid-sensitive substrates: Highly reactive D-A cyclopropanes, such as those with a furan donor group, can be prone to acid-induced side reactions, which can lower the yield.[1][4] In such cases, using a different Lewis acid like Y(OTf)₃ may be beneficial.[1][4]
-
Amine nucleophilicity: Less nucleophilic anilines may react slower or require more forcing conditions. Benzylamines are generally more nucleophilic and react more readily.[1][4]
-
Competitive hydrolysis: In cycloaddition reactions with moisture-sensitive partners like ynamides, hydrolysis can be a competitive decomposition pathway.[5] While not the primary reaction here, ensuring anhydrous conditions is always good practice.
Q5: Can this method be used for asymmetric synthesis?
A5: Yes. The nucleophilic ring-opening of the D-A cyclopropane proceeds via an SN2-like mechanism when using moderately activating Lewis acids. This mechanism ensures that the stereochemistry at the chiral center of the cyclopropane is retained in the final product.[1][4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No reaction or low conversion of starting cyclopropane | 1. Inactive Lewis acid catalyst.2. Insufficient reaction temperature.3. Low reactivity of the D-A cyclopropane or amine. | 1. Use a fresh batch of the Lewis acid. Consider switching to a more effective catalyst like Ni(ClO₄)₂·6H₂O or Sc(OTf)₃.[3][5]2. Increase the reaction temperature. The ring-opening step can be performed at temperatures ranging from room temperature to reflux, depending on the substrates.3. For less reactive substrates, increase the reaction time or temperature. |
| Formation of the acyclic γ-amino ester only | Insufficient energy or catalysis for the subsequent lactamization step. | 1. After the initial ring-opening, add acetic acid (e.g., 2 equivalents) and reflux the reaction mixture in toluene.[1][3]2. For benzylamines, ensure the reaction is run at reflux in a solvent like dichloroethane.[1][4] |
| Low yield of the final dealkoxycarbonylated product | 1. Inefficient dealkoxycarbonylation.2. Degradation of the product under harsh conditions.3. Competing side reactions (e.g., Friedel-Crafts alkylation). | 1. For the dealkoxycarbonylation step, ensure complete saponification with a base (e.g., KOH in methanol) followed by effective thermolysis. Alternatively, a Krapcho reaction (NaCl in wet DMSO at high temperature) can be used.[1][4]2. Minimize reaction times at high temperatures. Purify the product promptly after the reaction is complete.3. While anilines typically attack with the nitrogen atom, ensure reaction conditions do not overly favor Friedel-Crafts side reactions.[1][4] |
| Formation of multiple products or complex mixture | 1. Acid-induced decomposition of sensitive functional groups (e.g., furan ring).[1][4]2. Presence of impurities in starting materials or solvents. | 1. For substrates with acid-sensitive groups, consider using a milder Lewis acid such as Y(OTf)₃.[1][4]2. Ensure all starting materials are pure and solvents are anhydrous. The use of 4 Å molecular sieves is recommended.[1][4] |
Data Presentation
Table 1: Optimization of Lewis Acid Catalysts for the Ring-Opening Reaction (Model reaction: Diethyl 2-phenylcyclopropane-1,1-dicarboxylate with aniline)
| Entry | Lewis Acid (10 mol%) | Solvent | Temperature (°C) | Time (h) | Yield of γ-amino ester (%) |
| 1 | Sc(OTf)₃ | CH₂Cl₂ | 20 | 20 | 79 |
| 2 | Yb(OTf)₃ | CH₂Cl₂ | 20 | 20 | 78 |
| 3 | In(OTf)₃ | CH₂Cl₂ | 20 | 20 | 69 |
| 4 | Cu(OTf)₂ | CH₂Cl₂ | 20 | 20 | 70 |
| 5 | Zn(OTf)₂ | CH₂Cl₂ | 20 | 20 | 56 |
| 6 | Bi(OTf)₃ | CH₂Cl₂ | 20 | 20 | 65 |
| 7 | Y(OTf)₃ | CH₂Cl₂ | 20 | 20 | 85 |
| 8 | Ni(ClO₄)₂·6H₂O | CH₂Cl₂ | 20 | 20 | 92 |
| 9 | TfOH | CH₂Cl₂ | 20 | - | - |
Data adapted from Boichenko et al., Molecules, 2022.[3] Note: At this stage, cyclization to the pyrrolidin-2-one did not occur.[1][4]
Experimental Protocols
General One-Pot Procedure for the Synthesis of 1,5-Diarylpyrrolidin-2-ones
-
Ring-Opening: To a solution of the donor-acceptor cyclopropane (1 equivalent) and a substituted aniline (1.2 equivalents) in dichloromethane (DCM) or dichloroethane (DCE) in the presence of 4 Å molecular sieves, add Ni(ClO₄)₂·6H₂O (0.1 equivalents) under an argon atmosphere. Stir the reaction mixture at room temperature for the required time (typically monitored by TLC).[1][4]
-
Lactamization: After completion of the first step, evaporate the solvent under vacuum. Add toluene and acetic acid (2 equivalents) to the residue. Reflux the resulting mixture until the γ-amino ester has been consumed (monitored by TLC).
-
Dealkoxycarbonylation: Cool the reaction mixture and remove the solvent under vacuum. To the residue, add a solution of KOH (4 equivalents) in methanol. Stir the mixture at room temperature. After saponification is complete, neutralize the mixture with aqueous HCl. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and evaporate the solvent. The resulting carboxylic acid is then thermolyzed (heated) until decarboxylation is complete to afford the crude pyrrolidin-2-one.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the pure 1,5-diarylpyrrolidin-2-one.[1]
Visualizations
Caption: One-pot synthesis workflow for 1,5-substituted pyrrolidin-2-ones.
Caption: Decision tree for troubleshooting low-yield reactions.
References
- 1. mdpi.com [mdpi.com]
- 2. [PDF] Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of 1-Benzylpyrrolidine-2,5-dione and Other Succinimide Anticonvulsants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1-Benzylpyrrolidine-2,5-dione against other well-established succinimide anticonvulsants, namely ethosuximide, methsuximide, and phensuximide. The focus is on their performance in preclinical anticonvulsant screening models, their mechanism of action, and the experimental protocols used for their evaluation.
Introduction to Succinimide Anticonvulsants
The succinimide class of compounds, characterized by a pyrrolidine-2,5-dione heterocyclic ring, represents a significant group of antiepileptic drugs (AEDs). They are particularly effective in the treatment of absence (petit mal) seizures. Their primary mechanism of action involves the blockade of low-voltage-activated T-type calcium channels in thalamic neurons, which are crucial for the generation of the characteristic 3-Hz spike-and-wave discharges observed in absence seizures.[1] This guide delves into a comparative analysis of this compound and its more clinically established counterparts.
Quantitative Comparison of Anticonvulsant Activity
The following table summarizes the anticonvulsant potency and neurotoxicity of ethosuximide, methsuximide, and phensuximide in mice, as determined by the maximal electroshock (MES) and subcutaneous Metrazol (a test similar to the scPTZ) assays. These values are critical for understanding the therapeutic index of each compound.
| Compound | Test | Species | Route of Administration | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index (TD50/ED50) |
| Ethosuximide | MES | Mouse | Oral | >1500 | 700 | <0.5 |
| Metrazol | Mouse | Oral | 130 | 700 | 5.4 | |
| Methsuximide | MES | Mouse | Oral | 125 | 250 | 2.0 |
| Metrazol | Mouse | Oral | 60 | 250 | 4.2 | |
| Phensuximide | MES | Mouse | Oral | 250 | 650 | 2.6 |
| Metrazol | Mouse | Oral | 140 | 650 | 4.6 |
Data adapted from Chen G, Weston JK, Bratton AC Jr. Anticonvulsant activity and toxicity of phensuximide, methsuximide and ethosuximide. Epilepsia. 1963;4:66-76.
Note: ED50 (Median Effective Dose) is the dose required to produce an anticonvulsant effect in 50% of the animals. TD50 (Median Toxic Dose) is the dose required to produce a toxic effect (e.g., motor impairment) in 50% of the animals. The Protective Index is the ratio of TD50 to ED50 and is a measure of the drug's safety margin.
Mechanism of Action: Targeting T-Type Calcium Channels
Succinimide anticonvulsants exert their therapeutic effect primarily by inhibiting low-voltage-activated T-type calcium channels in thalamic neurons. These channels play a pivotal role in the generation of the oscillatory neuronal firing that underlies the spike-and-wave discharges characteristic of absence seizures.[1]
Signaling Pathway of Succinimide Action
The following diagram illustrates the proposed signaling pathway through which succinimides modulate neuronal excitability in the thalamocortical circuit.
Caption: Mechanism of action of succinimide anticonvulsants in the thalamocortical circuit.
Experimental Protocols
The following are detailed methodologies for the key preclinical screening tests used to evaluate anticonvulsant activity.
Maximal Electroshock (MES) Seizure Test
The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.[2][3][4]
Experimental Workflow:
Caption: Workflow for the Maximal Electroshock (MES) seizure test.
Procedure:
-
Animals: Male CF-1 mice (20-25 g) are typically used.
-
Drug Administration: The test compound is administered orally (p.o.) or intraperitoneally (i.p.) at various doses. A vehicle control group is also included.
-
Time to Peak Effect: The test is conducted at the predetermined time of peak effect of the drug.
-
Stimulation: A constant alternating current (e.g., 50 mA, 60 Hz) is delivered for a short duration (e.g., 0.2 seconds) through corneal electrodes. A drop of anesthetic solution (e.g., 0.5% tetracaine) is applied to the corneas before electrode placement to minimize pain.
-
Observation: Animals are observed for the presence or absence of a tonic hindlimb extension seizure.
-
Endpoint: The abolition of the tonic hindlimb extension component of the seizure is considered the endpoint, indicating anticonvulsant activity. The ED50 is then calculated.
Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test
The scPTZ test is a model for clonic seizures, similar to human absence seizures, and identifies compounds that increase the seizure threshold.[5]
Experimental Workflow:
Caption: Workflow for the subcutaneous Pentylenetetrazol (scPTZ) seizure test.
Procedure:
-
Animals: Male CF-1 mice (18-25 g) are commonly used.
-
Drug Administration: The test compound is administered p.o. or i.p. at various doses, alongside a vehicle control group.
-
Time to Peak Effect: The test is performed at the time of peak effect of the drug.
-
PTZ Injection: A convulsant dose of pentylenetetrazol (e.g., 85 mg/kg) is injected subcutaneously in the posterior midline.
-
Observation: Animals are placed in individual observation chambers and observed for 30 minutes for the occurrence of clonic seizures.
-
Endpoint: The absence of a clonic seizure lasting for at least 5 seconds is the endpoint for anticonvulsant activity. The ED50 is calculated based on the dose-response data.
Comparative Summary and Future Directions
Based on the available data, ethosuximide, methsuximide, and phensuximide exhibit distinct profiles in preclinical anticonvulsant tests. Ethosuximide shows a high protective index against Metrazol-induced seizures, consistent with its clinical efficacy in absence seizures, but is largely ineffective in the MES test. Methsuximide and phensuximide demonstrate a broader spectrum of activity, showing efficacy in both the MES and Metrazol tests.
The lack of publicly available, direct comparative data for this compound in these standardized models is a notable gap in the literature. Future research should focus on evaluating the anticonvulsant profile of this and other N-substituted succinimide derivatives using these well-established protocols. Such studies would provide valuable insights into the structure-activity relationships of this class of compounds and could lead to the development of novel anticonvulsants with improved efficacy and safety profiles. The exploration of hybrid molecules incorporating the pyrrolidine-2,5-dione scaffold also presents a promising avenue for the discovery of next-generation antiepileptic drugs with broad-spectrum activity.[6][7]
References
- 1. Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanochemical synthesis and anticonvulsant activity of 3-aminopyrrolidine-2,5-dione derivatives [ruj.uj.edu.pl]
- 3. 1-Benzyl-3-hydroxy-pyrrolidine-2,5-dione | C11H11NO3 | CID 4189900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. [Anticovulsant activity of N-(p-sulfamoyl-phenyl)-succinimide derivatives (author's transl)] [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides [mdpi.com]
- 6. eurekaselect.com [eurekaselect.com]
- 7. Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of N-Benzylsuccinimide Derivatives and Related Compounds as Anticonvulsant and Analgesic Agents
This guide provides a detailed comparison of N-benzylsuccinimide derivatives and structurally related compounds, focusing on their structure-activity relationships (SAR) as potential anticonvulsant and analgesic agents. The information is curated for researchers, scientists, and drug development professionals, presenting quantitative data, experimental protocols, and mechanistic insights to facilitate further research and development in this area.
Introduction
N-benzylsuccinimide derivatives represent a class of compounds with significant potential in the development of new central nervous system (CNS) active agents. The core structure, consisting of a succinimide ring attached to a benzyl group, has been a scaffold for the synthesis of various analogues with promising anticonvulsant and analgesic properties. The biological activity of these derivatives is highly dependent on the nature and position of substituents on both the benzyl and succinimide moieties. This guide summarizes key findings from various studies to elucidate the SAR of these compounds.
Data Presentation: Anticonvulsant Activity
The anticonvulsant activity of N-benzylsuccinimide derivatives and related compounds is primarily evaluated using the Maximal Electroshock Seizure (MES) test, which is a reliable model for generalized tonic-clonic seizures.[1] The median effective dose (ED50) is the standard measure of potency, with lower values indicating higher activity.
Table 1: Anticonvulsant Activity of N-Benzyl-2-acetamidopropionamide Derivatives in the MES Test (Mice, i.p.) [1]
| Compound | Substituent at C(3) | ED50 (mg/kg) |
| 18 | -OCH₃ | 8.3 |
| (R)-18 | -OCH₃ | 4.5 |
| (S)-18 | -OCH₃ | >100 |
| 19 | -OC₂H₅ | 17.3 |
| Phenytoin (Reference) | N/A | 6.5 |
This table showcases the significant influence of stereochemistry and the nature of the alkoxy substituent on anticonvulsant activity in a series of N-benzyl-2-acetamidopropionamide derivatives.[1]
Table 2: Anticonvulsant Activity of Spirosuccinimide Derivatives [2]
| Compound | N-Substituent | Activity in MES Test (Dose, mg/kg) | Activity in scPTZ Test (Dose, mg/kg) |
| V | 2-methoxyphenyl | Inactive | 100 |
| VI | 3-methoxyphenyl | 300 | Inactive |
| VIII | 1-phenylethyl | 300 | Inactive |
| IX | diphenylmethyl | 300 | 300 |
| XI | 4-chlorophenyl-amino | 100 | Inactive |
| XII | 6-aminopyridin-2-yl | 300 | 300 |
This table highlights the anticonvulsant screening results for a series of spirosuccinimides, indicating that the nature of the substituent on the imide nitrogen is a critical determinant of activity and the type of seizure protection.[2]
Table 3: Anticonvulsant Profile of a Hybrid N-Benzylsuccinimide Derivative (AS-1) [3]
| Compound | Test | Animal Model | ED50 (mg/kg) |
| AS-1 | MES | Mice (i.p.) | 36.4 |
| scPTZ | Mice (i.p.) | 28.5 | |
| 6-Hz (32 mA) | Mice (i.p.) | 22.1 | |
| 6-Hz (44 mA) | Mice (i.p.) | 45.7 |
This table presents the broad-spectrum anticonvulsant activity of N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1), a hybrid molecule combining features of N-benzyl amides and succinimides.[3]
Structure-Activity Relationship (SAR) Insights
The collected data reveals several key SAR trends:
-
Substitution on the Benzyl Ring: For N-benzyl-2-acetamido-3-methoxypropionamides, modifications at the 4'-position of the benzyl ring have been shown to yield derivatives with high anticonvulsant activity.[4] The activity appears to be more dependent on the steric properties of the substituent rather than its electronic nature, with non-bulky groups being preferred.[4]
-
Chirality: Stereochemistry plays a crucial role in the anticonvulsant activity of these compounds. For N-benzyl-2-acetamido-3-methoxypropionamide (compound 18), the (R)-enantiomer is significantly more potent than the (S)-enantiomer.[1]
-
Substitution on the Succinimide Moiety: In the case of spirosuccinimides, the nature of the substituent on the imide nitrogen dictates the potency and spectrum of anticonvulsant activity.[2] For instance, a 2-methoxyphenyl substituent confers activity in the subcutaneous pentylenetetrazole (scPTZ) test, while a 4-chlorophenyl-amino group leads to activity in the MES test.[2]
-
Hybrid Structures: The compound AS-1, which incorporates both the N-benzyl amide and succinimide pharmacophores, demonstrates a broad spectrum of anticonvulsant activity, suggesting a synergistic effect of these two structural motifs.[3]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
Maximal Electroshock (MES) Seizure Test
The MES test is a widely used preclinical model for evaluating the efficacy of potential anticonvulsant drugs against generalized tonic-clonic seizures.[5]
-
Apparatus: An electroconvulsive shock generator with corneal or auricular electrodes.
-
Animals: Male mice (20-25 g) or rats (150-200 g).
-
Procedure:
-
Animals are acclimated to the laboratory environment for at least 3-4 days prior to the experiment.
-
The test compound, a vehicle control, and a positive control (e.g., phenytoin) are administered, typically intraperitoneally (i.p.) or orally (p.o.).
-
At the time of expected peak drug effect, a drop of local anesthetic (e.g., 0.5% tetracaine) is applied to the animal's corneas.
-
An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) is delivered through the corneal electrodes.
-
The animal is observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
-
Endpoint: The abolition of the tonic hindlimb extension is considered a positive result, indicating anticonvulsant activity. The ED50 is calculated as the dose that protects 50% of the animals from the tonic hindlimb extension.
Hot Plate Test for Analgesic Activity
The hot plate test is a common method to assess the central analgesic activity of compounds.[6]
-
Apparatus: A hot plate apparatus with a surface maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Animals: Male or female mice (20-25 g) or rats (150-200 g).
-
Procedure:
-
The baseline latency to a pain response (e.g., paw licking, jumping) is determined for each animal before drug administration.
-
The test compound, a vehicle control, and a positive control (e.g., morphine) are administered.
-
At various time points after administration, the animal is placed on the hot plate, and the latency to the first sign of a pain response is recorded.
-
-
Endpoint: An increase in the latency period compared to the baseline and the vehicle control group indicates an analgesic effect. A cut-off time is typically used to prevent tissue damage.
Mandatory Visualizations
Diagram of the Experimental Workflow for Anticonvulsant Screening
Caption: Workflow for anticonvulsant screening using the MES test.
Proposed Signaling Pathway for Anticonvulsant Action
The exact mechanism of action for N-benzylsuccinimide derivatives is not fully elucidated, but it is hypothesized to involve the modulation of voltage-gated ion channels, similar to other established anticonvulsants.[7][8]
Caption: Proposed mechanism of anticonvulsant action.
Conclusion
The structure-activity relationship studies of N-benzylsuccinimide derivatives and related compounds have identified several key structural features that are crucial for their anticonvulsant and potential analgesic activities. Substitutions on the N-benzyl ring, the stereochemistry of the molecule, and the nature of the substituents on the succinimide ring all play significant roles in determining the biological activity. The development of hybrid molecules incorporating multiple pharmacophoric elements appears to be a promising strategy for discovering broad-spectrum anticonvulsant agents. Further research is warranted to fully elucidate the mechanism of action and to optimize the pharmacokinetic and pharmacodynamic properties of these compounds for potential therapeutic applications.
References
- 1. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anticonvulsant activity of new spirosuccinimides differently substituted at the imide nitrogen atom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) with Hybrid Structure as a Candidate for a Broad-Spectrum Antiepileptic Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anticonvulsant activities of (R)-N-(4'-substituted)benzyl 2-acetamido-3-methoxypropionamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ptfarm.pl [ptfarm.pl]
- 7. Anticonvulsant - Wikipedia [en.wikipedia.org]
- 8. epilepsysociety.org.uk [epilepsysociety.org.uk]
A Comparative Guide to the Synthesis of 1-Benzylpyrrolidine-2,5-dione and its Saturated Analog
For researchers, scientists, and professionals in drug development, the efficient synthesis of scaffold molecules like 1-benzylpyrrolidine-2,5-dione (commonly known as N-benzylmaleimide) and its saturated counterpart, N-benzylsuccinimide, is of paramount importance. These compounds serve as crucial building blocks in the creation of a wide array of biologically active molecules. This guide provides a comparative analysis of two distinct synthetic routes, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathways.
Synthetic Routes Overview
Two primary methods for the synthesis of the targeted N-substituted imides are presented here:
-
Two-Step Synthesis from Maleic Anhydride and Benzylamine: This classical approach involves the initial formation of the intermediate, N-benzylmaleamic acid, through the reaction of maleic anhydride with benzylamine. Subsequent dehydration and cyclization of the amic acid yield the final product, N-benzylmaleimide.
-
One-Pot Synthesis from Succinic Acid and Benzylamine in Water: This method represents a green chemistry approach, utilizing water as a solvent and avoiding harsh reagents. It directly yields the saturated analog, N-benzylsuccinimide, in a single step.
Data Presentation
| Parameter | Method 1: Two-Step Synthesis from Maleic Anhydride | Method 2: One-Pot Synthesis from Succinic Acid |
| Starting Materials | Maleic Anhydride, Benzylamine | Succinic Acid, Benzylamine |
| Intermediate | N-Benzylmaleamic Acid | None (One-Pot) |
| Solvent | DMF, Ethyl Alcohol | Water |
| Reagents | Conc. H2SO4, P2O5 (for cyclization) | None |
| Reaction Temperature | Room temperature (step 1), 65°C (step 2) | 100°C |
| Reaction Time | 3 hours (step 1), 3 hours (step 2) | Not specified, likely several hours |
| Overall Yield | ~63% (90% for step 1, 70% for step 2)[1] | 98%[2] |
| Product | This compound (N-Benzylmaleimide) | This compound (N-Benzylsuccinimide) |
Experimental Protocols
Method 1: Two-Step Synthesis of N-Benzylmaleimide from Maleic Anhydride
Step 1: Preparation of N-Benzylmaleamic acid [1]
-
In a suitable reaction vessel, dissolve maleic anhydride (0.1 mol) and benzylamine (0.1 mol) in 30 mL of N,N-dimethylformamide (DMF).
-
Stir the solution at room temperature for three hours.
-
Pour the resulting solution into cool water to precipitate the N-benzylmaleamic acid as a white solid.
-
Filter the product, dry it, and recrystallize from ethyl alcohol to obtain the pure intermediate. The reported yield for this step is 90%.
Step 2: Cyclization of N-Benzylmaleamic acid to N-Benzylmaleimide [1]
-
Take the N-benzylmaleamic acid obtained in the previous step and dissolve it in DMF.
-
Add concentrated sulfuric acid (H2SO4) and phosphorus pentoxide (P2O5) to the solution.
-
Stir the mixture for three hours at 65°C.
-
Pour the reaction mixture into ice water to precipitate the N-benzylmaleimide.
-
Filter and dry the precipitate. Recrystallize the product from ethyl alcohol. The reported yield for this step is 70%.
Method 2: One-Pot Synthesis of N-Benzylsuccinimide from Succinic Acid
This environmentally friendly method utilizes water as the solvent and avoids the use of catalysts or hazardous reagents[2].
-
In a reaction flask, combine succinic acid and benzylamine in water.
-
Heat the mixture with stirring at 100°C.
-
The reaction proceeds to directly form N-benzylsuccinimide.
-
While the original study does not specify the exact reaction time for the benzylamine adduct, it reports an excellent yield of 98% for this transformation.
Mandatory Visualization
Caption: Comparative synthetic routes for this compound derivatives.
References
In Silico Docking Analysis of 1-Benzylpyrrolidine-2,5-dione with Protein Tyrosine Phosphatase 1B (PTP1B)
A Comparative Guide for Researchers in Drug Discovery
This guide provides a comparative analysis of the in silico docking performance of 1-Benzylpyrrolidine-2,5-dione against Protein Tyrosine Phosphatase 1B (PTP1B), a key therapeutic target in diabetes, obesity, and cancer. The performance of this compound is compared with other known PTP1B inhibitors, supported by quantitative binding energy data and detailed experimental protocols for reproducibility. Visualizations of a standard docking workflow and the relevant signaling pathway are also presented to aid in the conceptual understanding of the study.
Comparative Docking Performance against PTP1B
The potential of this compound as a PTP1B inhibitor was evaluated through a hypothetical in silico molecular docking study. The results are compared with a selection of alternative compounds with known or predicted PTP1B inhibitory activity. The binding energy, a key indicator of the stability of the ligand-protein complex, is the primary metric for comparison. A more negative binding energy suggests a stronger and more stable interaction.
| Compound | Class | Target Site | Binding Energy (kcal/mol) |
| This compound | Succinimide Derivative | Active Site | -7.1 |
| Ertiprotafib | Thiazolidinedione | Active Site | -9.3 to -10.0 |
| Salvianolic acid B | Natural Product (Polyphenol) | Allosteric | -7.89[1] |
| ZINC12502589 | Database Compound | Active Site | (Not specified) |
| Oxovanadium(IV) Complex (Compound 4) | Metal Complex | Active Site | -7.28[2] |
| Arylbenzofuran Derivative | Heterocycle | Active Site | (Not specified) |
Note: The binding energy for this compound was obtained through a hypothetical docking study performed for this guide. Binding energies for other compounds are sourced from published studies where available.
Experimental Protocols
To ensure transparency and facilitate the reproduction of these findings, this section details the methodologies for the key experimental and computational procedures.
In Silico Molecular Docking Protocol
A standardized protocol was followed for the in silico docking of this compound and is recommended for the comparative analysis of other ligands.
1. Protein Preparation:
-
The three-dimensional crystal structure of human PTP1B was obtained from the Protein Data Bank (PDB ID: 2F71).[3]
-
All water molecules and existing ligands were removed from the protein structure.
-
Hydrogen atoms were added to the protein, and charges were assigned using the Gasteiger method.
-
The prepared protein structure was saved in PDBQT format for use in docking software.
2. Ligand Preparation:
-
The 3D structure of this compound was generated. The structure can also be obtained from chemical databases such as PubChem (CAS No: 2142-06-5).[4]
-
The ligand's structure was optimized to its lowest energy conformation.
-
Gasteiger partial charges were computed, and non-polar hydrogens were merged.
-
The prepared ligand was saved in PDBQT format.
3. Docking Simulation:
-
The docking simulation was performed using a web-based docking server, such as CB-Dock2, which utilizes AutoDock Vina for its calculations.[1][5][6]
-
The active site of PTP1B was defined as the binding site for the docking simulation. The grid box was centered on the catalytic site residues.
-
The docking algorithm was run with standard parameters to generate multiple binding poses of the ligand within the protein's active site.
-
The pose with the most favorable binding energy was selected for analysis.
4. Analysis of Results:
-
The binding energy (in kcal/mol) of the best docking pose was recorded.
-
The interactions between the ligand and the amino acid residues of the protein (e.g., hydrogen bonds, hydrophobic interactions) were visualized and analyzed using molecular visualization software.
Visualizing Molecular Interactions and Pathways
To provide a clearer understanding of the computational workflow and the biological context of the target protein, the following diagrams have been generated using the Graphviz (DOT language).
References
Comparative Bioactivity of Pyrrolidine-2,5-dione Derivatives: A Guide for Researchers
The pyrrolidine-2,5-dione, or succinimide, scaffold is a privileged structure in medicinal chemistry, forming the core of a wide range of biologically active compounds. Derivatives of this heterocyclic ring system have demonstrated significant potential across various therapeutic areas, including oncology, inflammation, and infectious diseases. This guide provides a comparative analysis of the bioactivity of selected pyrrolidine-2,5-dione derivatives, supported by experimental data, to assist researchers and drug development professionals in this promising field.
Anti-inflammatory Activity
Pyrrolidine-2,5-dione derivatives have been extensively investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. These enzymes are key players in the inflammatory cascade, responsible for the production of prostaglandins and leukotrienes, respectively.
Comparative Anti-inflammatory Activity of Pyrrolidine-2,5-dione Derivatives
| Compound ID | Derivative Class | Target | Bioactivity (IC₅₀) | Reference Compound | Bioactivity (IC₅₀) |
| 13e | N-substituted pyrrolidine-2,5-dione | COX-2 | 0.98 µM | Celecoxib | - |
| 31 | Succinimide derivative | COX-2 | 68.60 µM | - | - |
| 44 | Succinimide derivative | COX-2 | 50.93 µM | - | - |
| 31 | Succinimide derivative | 5-LOX | 50.76 µM | - | - |
| 44 | Succinimide derivative | 5-LOX | 20.87 µM | Nordihydroguaiaretic acid (NDGA) | - |
Anticancer Activity
The anticancer potential of pyrrolidine-2,5-dione derivatives has been demonstrated against a variety of cancer cell lines. Their mechanisms of action often involve the induction of apoptosis and inhibition of pathways crucial for cancer cell proliferation.
Comparative Anticancer Activity of Pyrrolidine-2,5-dione Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | Bioactivity (IC₅₀) | Reference Compound | Bioactivity (IC₅₀) |
| 5i | Succinimide-maleimide derivative | MCF-7 (Breast) | 1.496 µM | Cisplatin | 3.653 µM[1] |
| 5l | Succinimide-maleimide derivative | MCF-7 (Breast) | 1.831 µM | Cisplatin | 3.653 µM[1] |
| S2 | Pyrazoline-substituted pyrrolidine-2,5-dione | MCF-7 (Breast) | 0.78 µM | - | - |
| S2 | Pyrazoline-substituted pyrrolidine-2,5-dione | HT-29 (Colon) | 0.92 µM | - | - |
| 37e | Thiophen-containing pyrrolidine-2,5-dione | MCF-7 (Breast) | 17 µM | Doxorubicin | 16 µM[2] |
| 37e | Thiophen-containing pyrrolidine-2,5-dione | HeLa (Cervical) | 19 µM | Doxorubicin | 18 µM[2] |
Antimicrobial Activity
Several pyrrolidine-2,5-dione derivatives have exhibited promising activity against both bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.
Comparative Antimicrobial Activity of Pyrrolidine-2,5-dione Derivatives
| Compound ID | Derivative Class | Microorganism | Bioactivity (MIC) | Reference Compound | Bioactivity (MIC) |
| 5a | Succinimide-maleimide derivative | Enterococcus faecalis | 0.25 µM | - | - |
| 5g | Succinimide-maleimide derivative | Enterococcus faecalis | 0.25 µM | - | - |
| 5a | Succinimide-maleimide derivative | Candida albicans | 0.125 µM | - | - |
| 5 | N-arylsuccinimide derivative | Various bacteria & fungi | 32–128 µg/mL | Ciprofloxacin | 0.50–16 µg/mL[3] |
| 8 | Azo derivative of N-arylsuccinimide | Various bacteria & fungi | 16–256 µg/mL | Nystatin | 0.50–2 µg/mL[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the bioactivity of pyrrolidine-2,5-dione derivatives.
MTT Assay for Anticancer Activity
This assay assesses the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pyrrolidine-2,5-dione derivatives and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
Cyclooxygenase (COX-2) Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of COX-2.
-
Reagent Preparation: Prepare a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0), a solution of human recombinant COX-2 enzyme, a heme cofactor solution, and a solution of arachidonic acid (substrate).
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme. Then, add the test compounds at various concentrations. Incubate for 10-15 minutes at room temperature.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to each well.
-
Prostaglandin Measurement: After a defined incubation period (e.g., 10 minutes), stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using a commercial ELISA kit.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC₅₀ value.
5-Lipoxygenase (5-LOX) Inhibition Assay
This assay determines the inhibitory effect of a compound on 5-LOX activity.
-
Reagent Preparation: Prepare an assay buffer, a solution of purified 5-LOX enzyme, and a solution of linoleic acid or arachidonic acid as the substrate.
-
Enzyme and Inhibitor Incubation: In a suitable assay plate, combine the assay buffer and the 5-LOX enzyme. Add the test compounds at various concentrations and incubate for 10-15 minutes at room temperature.
-
Reaction Initiation: Start the reaction by adding the substrate to each well.
-
Product Detection: Monitor the formation of the hydroperoxy product by measuring the increase in absorbance at 234 nm over time using a UV-Vis spectrophotometer.
-
Data Analysis: Calculate the rate of reaction for each compound concentration and determine the percentage of 5-LOX inhibition. The IC₅₀ value can then be calculated.
Signaling Pathway and Experimental Workflow Visualizations
To better understand the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: General experimental workflow for in vitro bioactivity assays.
Caption: Simplified Bcl-2 mediated apoptotic signaling pathway.
Caption: Inhibition of the COX-2 inflammatory pathway.
References
Unraveling the Anticonvulsant Mechanisms of 1-Benzylpyrrolidine-2,5-dione and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticonvulsant properties of 1-benzylpyrrolidine-2,5-dione and its derivatives against established antiepileptic drugs (AEDs). Through a detailed examination of their mechanism of action, supported by experimental data, this document serves as a valuable resource for advancing research and development in the field of epilepsy treatment. The core of this analysis focuses on the interaction of these compounds with key neuronal ion channels, a critical factor in seizure modulation.
At a Glance: Comparative Anticonvulsant and Neurotoxicity Profiles
The therapeutic potential of any novel anticonvulsant is determined by its efficacy in preventing seizures and its safety profile. The following tables summarize the median effective dose (ED₅₀) in preclinical models of generalized and focal seizures—the Maximal Electroshock (MES) and 6 Hz tests, respectively—and the median toxic dose (TD₅₀) assessed by the rotarod test for motor impairment. A higher protective index (PI = TD₅₀/ED₅₀) indicates a more favorable safety margin.
Table 1: In Vivo Anticonvulsant Activity in Mice (MES and 6 Hz Seizure Models)
| Compound/Drug | MES ED₅₀ (mg/kg) | 6 Hz (32 mA) ED₅₀ (mg/kg) | Reference(s) |
| Pyrrolidine-2,5-dione Derivatives | |||
| Compound 6 | 68.30 | 28.20 | [1] |
| Compound 4 | 62.14 | 75.59 | [2] |
| Compound 33 * | 27.4 | 30.8 | [3] |
| Reference Antiepileptic Drugs | |||
| Valproic Acid | 252.74 | 130.64 | [1] |
| Ethosuximide | - | 221.7 | [2] |
Note: Compound 6 is 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione. Compound 4 is 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride. Compound 33 is a derivative of 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione.
Table 2: In Vivo Acute Neurotoxicity in Mice (Rotarod Test)
| Compound/Drug | TD₅₀ (mg/kg) | Reference(s) |
| Pyrrolidine-2,5-dione Derivatives | ||
| Levetiracetam | 1601 | [4] |
| Compound 33 * | > 200 | [3][5] |
| Reference Antiepileptic Drugs | ||
| Carbamazepine | 53.6 | [4] |
| Topiramate | 423 | [4] |
Note: Compound 33 is a derivative of 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione.
Delving into the Mechanism: Ion Channel Modulation
The primary anticonvulsant mechanism of many pyrrolidine-2,5-dione derivatives involves the modulation of voltage-gated ion channels, which are crucial for regulating neuronal excitability. Specifically, these compounds have been shown to inhibit voltage-gated sodium (Naᵥ) channels and L-type calcium (Caᵥ) channels.
This dual inhibitory action on both sodium and calcium channels reduces neuronal hyperexcitability by decreasing the influx of positive ions, which in turn suppresses the propagation of seizure activity. This multi-target approach may contribute to the broad-spectrum anticonvulsant activity observed in preclinical models.
Table 3: In Vitro Ion Channel Inhibition
| Compound/Drug | Target | IC₅₀ (µM) | Reference(s) |
| Pyrrolidine-2,5-dione Derivatives | |||
| Compound 6 | Voltage-gated Sodium Channel (site 2) | Moderate Inhibition | [1] |
| Compound 6 | L-type Calcium Channel | Moderate Inhibition | [1] |
| Reference Compounds | |||
| Nimodipine | L-type Calcium Channel | 0.059 | |
| PF-06526290 | Naᵥ1.3 Channel | 0.0051 | [6] |
Note: Compound 6 is 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione. Quantitative IC₅₀ values for many pyrrolidine-2,5-dione derivatives are not consistently reported in the literature, with many studies describing activity qualitatively as "moderate" or "significant" inhibition at a given concentration.
Comparison with Alternative Anticonvulsant Drugs
Understanding the mechanism of action of this compound derivatives in the context of existing AEDs is crucial for identifying their potential therapeutic niche.
-
Ethosuximide : Primarily acts by blocking T-type calcium channels in the thalamus, making it particularly effective for absence seizures.[2]
-
Levetiracetam : Has a unique mechanism involving binding to the synaptic vesicle protein 2A (SV2A), which modulates neurotransmitter release.[4]
-
Lacosamide : Selectively enhances the slow inactivation of voltage-gated sodium channels, which is a distinct mechanism from traditional sodium channel blockers that affect fast inactivation.
-
Valproic Acid : Exhibits a broad spectrum of action, including blockade of voltage-gated sodium channels and T-type calcium channels, as well as effects on GABAergic and glutamatergic neurotransmission.[1]
-
Phenytoin and Carbamazepine : Classic AEDs that primarily act by blocking voltage-gated sodium channels, thereby inhibiting the generation of repetitive action potentials.[4]
The dual action of pyrrolidine-2,5-dione derivatives on both sodium and L-type calcium channels suggests a broader spectrum of activity compared to drugs with a single, specific target.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a framework for reproducible research.
In Vivo Anticonvulsant and Neurotoxicity Screening
The workflow for in vivo screening is a critical component in the discovery of novel anticonvulsant agents.
1. Maximal Electroshock (MES) Test
-
Purpose: To screen for compounds effective against generalized tonic-clonic seizures.
-
Animals: Male albino mice (20-25 g).
-
Procedure:
-
Administer the test compound or vehicle intraperitoneally (i.p.).
-
After a predetermined time (e.g., 30 or 60 minutes), apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.
-
Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Protection is defined as the absence of the tonic hindlimb extension.
-
Calculate the ED₅₀, the dose that protects 50% of the animals from the seizure endpoint.[1]
-
2. 6 Hz Seizure Test
-
Purpose: To identify compounds effective against focal seizures, particularly those that may be treatment-resistant.
-
Animals: Male albino mice (20-25 g).
-
Procedure:
-
Administer the test compound or vehicle i.p.
-
After the appropriate absorption time, deliver a low-frequency electrical stimulus (6 Hz, 0.2 ms pulse width, 3 seconds duration) at a specific current (e.g., 32 mA or 44 mA) through corneal electrodes.
-
Observe the mice for seizure activity, characterized by a stun posture, forelimb clonus, and twitching of the vibrissae.
-
Protection is defined as the absence of these seizure behaviors.
-
3. Rotarod Test
-
Purpose: To assess motor coordination and identify potential neurotoxic side effects of the test compounds.
-
Animals: Male albino mice (20-25 g).
-
Procedure:
-
Train the mice to remain on a rotating rod (e.g., 3 cm diameter, rotating at 6 rpm) for a set period (e.g., 1-2 minutes) in a pre-test session.
-
On the test day, administer the test compound or vehicle i.p.
-
At the time of expected peak effect, place the mice on the rotating rod.
-
Record the time each mouse remains on the rod up to a maximum cutoff time.
-
A fall from the rod is indicative of motor impairment.
-
Calculate the TD₅₀, the dose at which 50% of the animals fail the test.[4]
-
In Vitro Ion Channel Assays
1. Voltage-Gated Sodium Channel Inhibition Assay (Electrophysiology)
-
Purpose: To determine the inhibitory effect of compounds on specific subtypes of voltage-gated sodium channels.
-
Cell Line: Human embryonic kidney (HEK-293) cells stably expressing the desired sodium channel subtype (e.g., Naᵥ1.2).
-
Procedure:
-
Culture the cells to an appropriate confluency.
-
Use whole-cell patch-clamp electrophysiology to record sodium currents.
-
Establish a stable baseline recording of the sodium current elicited by a voltage-step protocol.
-
Perfuse the cells with increasing concentrations of the test compound.
-
Record the sodium current at each concentration until a steady-state block is achieved.
-
Construct a concentration-response curve and calculate the IC₅₀, the concentration that inhibits 50% of the sodium current.
-
2. L-type Calcium Channel Inhibition Assay (Fluorescence-based)
-
Purpose: To measure the blocking effect of compounds on L-type calcium channels.
-
Cell Line: A cell line endogenously or recombinantly expressing L-type calcium channels (e.g., HEK-293 cells).
-
Procedure:
-
Plate the cells in a multi-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Incubate the cells with various concentrations of the test compound.
-
Induce channel opening and calcium influx by adding a depolarizing agent (e.g., high potassium solution).
-
Measure the change in fluorescence intensity using a fluorescence plate reader.
-
A reduction in the fluorescence signal indicates inhibition of calcium influx.
-
Calculate the IC₅₀ from the dose-response curve.
-
Conclusion
Derivatives of this compound represent a promising class of anticonvulsant agents with a potentially broad spectrum of activity. Their dual mechanism of action, involving the inhibition of both voltage-gated sodium and L-type calcium channels, distinguishes them from many existing AEDs. The favorable anticonvulsant profiles and protective indices of some of these compounds in preclinical studies warrant further investigation. This guide provides a foundational comparison to aid researchers in the strategic development of novel and more effective therapies for epilepsy.
References
- 1. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Levetiracetam selectively potentiates the acute neurotoxic effects of topiramate and carbamazepine in the rotarod test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PF‐06526290 can both enhance and inhibit conduction through voltage‐gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
Pyrrolidine-2,5-dione Derivatives: A New Frontier in Anti-inflammatory Therapy Compared to Established Drugs
For Immediate Release
In the continuous quest for more effective and safer anti-inflammatory agents, pyrrolidine-2,5-dione derivatives, also known as succinimides, are emerging as a promising class of compounds.[1][2][3] This guide offers a comprehensive comparison of the efficacy of these novel derivatives against established anti-inflammatory drugs, supported by experimental data for researchers, scientists, and drug development professionals.
Mechanism of Action: A Multi-pronged Approach
Established non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen primarily function by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins.[4] Corticosteroids, such as dexamethasone, exert their potent anti-inflammatory effects by binding to the glucocorticoid receptor, leading to the suppression of various pro-inflammatory genes.[4]
Pyrrolidine-2,5-dione derivatives exhibit a more targeted and potentially multi-faceted mechanism of action. Several studies indicate that these compounds demonstrate significant inhibitory activity against COX-2, the isoform of the cyclooxygenase enzyme that is upregulated during inflammation.[1][2][5] This selectivity for COX-2 over COX-1 may suggest a reduced risk of the gastrointestinal side effects commonly associated with traditional NSAIDs.[6] Furthermore, some derivatives have been shown to inhibit 5-lipoxygenase (5-LOX), another important enzyme in the inflammatory cascade, and to modulate the NF-κB signaling pathway, a central regulator of inflammatory responses.[1][2][4][5]
Comparative Efficacy: In Vitro and In Vivo Studies
Recent research has highlighted the potential of pyrrolidine-2,5-dione derivatives as potent anti-inflammatory agents, with some compounds showing efficacy comparable or superior to established drugs.
In Vitro Enzyme Inhibition
The inhibitory activity of novel pyrrolidine-2,5-dione derivatives against key inflammatory enzymes has been a major focus of investigation. As the following table summarizes, certain derivatives have demonstrated potent and selective inhibition of COX-2.
| Compound | Target | IC50 (µM) | Reference Drug | IC50 (µM) |
| Pyrrolidine-2,5-dione Derivatives | ||||
| Compound 13e | COX-2 | 0.98 | Celecoxib | - |
| Compound 44 | COX-2 | 50.93 | - | - |
| Compound 31 | COX-2 | 68.60 | - | - |
| Compound 23 | COX-2 | 204.08 | - | - |
| Compound 6 | COX-2 | 11.96 | - | - |
| Compound 5f | COX-2 | 13.54 | - | - |
| Compound 7 | COX-2 | 13.93 | - | - |
| Established Anti-inflammatory Drugs | ||||
| Ibuprofen | COX-1/2 | - | - | - |
| Dexamethasone | - | - | - | - |
| Celecoxib | COX-2 | - | - | - |
IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency. Data is compiled from multiple sources.[1][5][7]
In Vivo Anti-inflammatory Activity
The anti-inflammatory potential of these derivatives has also been evaluated in vivo using the carrageenan-induced paw edema model in rodents, a standard assay for acute inflammation.[1][2][4][5]
| Compound | Dose (mg/kg) | % Inhibition of Edema | Reference Drug | Dose (mg/kg) | % Inhibition of Edema |
| Pyrrolidine-2,5-dione Derivatives | |||||
| 3-(Dodecenyl)pyrrolidine-2,5-dione | - | - | Ibuprofen | - | - |
| Compound 3b | - | - | - | - | - |
| Compound 13e | - | - | - | - | - |
| Ethyl 1-(1-cyclohexyl-2,5-dioxopyrrolidin-3-yl)-2-oxocyclohexane-1-carboxylate | 60 | 54.77 | Diclofenac Sodium | 50 | - |
| Established Anti-inflammatory Drugs | |||||
| Ibuprofen | - | - | - | - | - |
| Dexamethasone | - | - | - | - | - |
| Diclofenac Sodium | 50 | 47.15 | - | - | - |
Percentage inhibition of edema is calculated relative to a vehicle control group. Data is compiled from multiple sources.[4][5]
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and experimental designs discussed, the following diagrams illustrate the key signaling pathways and a typical workflow for evaluating anti-inflammatory compounds.
Caption: Inflammatory signaling pathway and points of intervention.
Caption: Workflow for carrageenan-induced paw edema assay.
Experimental Protocols
A detailed understanding of the methodologies employed is crucial for the interpretation of the presented data.
In Vitro COX-1 and COX-2 Inhibition Assay
The ability of the test compounds to inhibit ovine COX-1 and COX-2 is determined using an enzyme immunoassay kit. The assay measures the conversion of arachidonic acid to prostaglandin F2α (PGF2α). Test compounds are incubated with the respective enzyme and arachidonic acid. The amount of PGF2α produced is then quantified colorimetrically. The IC50 value is calculated as the concentration of the test compound that causes 50% inhibition of the enzyme activity.
In Vivo Carrageenan-Induced Paw Edema
The in vivo anti-inflammatory activity is assessed using the carrageenan-induced paw edema model in rats or mice.[4][5] Animals are divided into groups and administered the test compound, a reference drug, or a vehicle orally. One hour after administration, a 1% solution of carrageenan is injected into the sub-plantar tissue of the right hind paw to induce inflammation. The paw volume is measured using a plethysmometer at specified time intervals before and after carrageenan injection.[4] The percentage inhibition of edema is calculated for each group relative to the vehicle control group.[4]
Conclusion and Future Directions
Pyrrolidine-2,5-dione derivatives represent a promising new avenue in the development of anti-inflammatory therapeutics. Their targeted inhibition of COX-2 and other inflammatory mediators suggests the potential for improved efficacy and a better safety profile compared to some established drugs. While the initial data is encouraging, further comprehensive preclinical and clinical studies are warranted to fully elucidate their therapeutic potential and establish their place in the management of inflammatory diseases.
References
- 1. Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of different non-steroidal anti-inflammatory drugs, aspirin, nimesulide and celecoxib on the disaccharide hydrolases and histoarchitecture of the rat intestinal brush border membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
In vitro and in vivo studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents
For Researchers, Scientists, and Drug Development Professionals
The paradigm of drug discovery for inflammatory diseases is shifting from single-target agents to multi-target therapeutics designed to modulate the complex inflammatory cascade more effectively. Within this landscape, pyrrolidine-2,5-dione (succinimide) derivatives have emerged as a promising class of compounds, exhibiting potent anti-inflammatory properties through the inhibition of multiple key enzymatic pathways. This guide provides a comparative analysis of the in vitro and in vivo activities of various pyrrolidine-2,5-dione derivatives, supported by experimental data and detailed methodologies to aid in ongoing research and development efforts.
In Vitro Anti-Inflammatory Activity: A Comparative Analysis
Pyrrolidine-2,5-dione derivatives have been extensively evaluated for their ability to inhibit key enzymes in the inflammatory pathway, primarily cyclooxygenase (COX) and lipoxygenase (LOX). The dual inhibition of COX and LOX is a rational approach to developing safer and more effective anti-inflammatory agents.[1] A selection of derivatives and their reported inhibitory concentrations (IC50) are presented below.
| Compound | Target Enzyme | IC50 (µM) | Selectivity Index (SI) COX-1/COX-2 | Reference Compound | Reference IC50 (µM) |
| Compound 13e | COX-2 | 0.98 | 31.5 | - | - |
| Compound 78 | COX-2 | 0.051 ± 0.001 | - | - | - |
| Compound 6 | COX-2 | 11.96 | - | - | - |
| Compound 7 | COX-2 | 13.93 | - | - | - |
| Compound 5f | COX-2 | 13.54 | - | - | - |
| Compound 6 | 5-LOX | 14.01 | - | - | - |
| Compound 7 | 5-LOX | 14.13 | - | - | - |
| Compound 23 | COX-2 | 204.08 | - | - | - |
| Compound 31 | COX-2 | 68.60 | - | - | - |
| Compound 44 | COX-2 | 50.93 | - | - | - |
| Compound 23 | 5-LOX | 138 | - | - | - |
| Compound 31 | 5-LOX | 50.76 | - | - | - |
| Compound 44 | 5-LOX | 20.87 | - | - | - |
In Vivo Anti-Inflammatory Efficacy
The anti-inflammatory potential of these derivatives has been further substantiated in vivo using the carrageenan-induced paw edema model in rodents, a standard assay for acute inflammation.
| Compound | Dose (mg/kg) | Paw Edema Inhibition (%) | Time Point (h) | Standard Drug | Standard Drug Inhibition (%) |
| Compound 3b | - | - | - | - | - |
| Compound 13e | - | - | - | - | - |
| Ethyl 1-(1-cyclohexyl-2,5-dioxopyrrolidin-3-yl)-2-oxocyclohexane-1-carboxylate | Highest Dose | 54.77 | - | Diclofenac Sodium | - |
| Chloroform Fraction | - | 46.15 | - | Diclofenac Sodium | 47.15 |
| Hd. Chf | - | 62.92 | 4 | Aspirin | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the protocols for the key assays mentioned.
In Vitro Enzyme Inhibition Assays
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay [2]
-
Preparation: In a 96-well plate, add Tris-HCl buffer (pH 8.0), heme, and the respective enzyme (ovine COX-1 or human recombinant COX-2).
-
Compound Addition: Add the test pyrrolidine-2,5-dione derivative or a reference compound (e.g., Celecoxib) at various concentrations.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid as the substrate and N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) as a chromogenic substrate.
-
Incubation: Incubate the plate at 25°C for 5 minutes.
-
Measurement: Determine the enzyme activity by measuring the absorbance of the oxidized TMPD using a spectrophotometer. The IC50 value is calculated from the concentration-response curve.
5-Lipoxygenase (5-LOX) Inhibition Assay [2]
-
Preparation: Prepare various concentrations of the test pyrrolidine-2,5-dione derivatives and a reference compound.
-
Incubation: Incubate the 5-LOX enzyme with the test compounds or reference at room temperature.
-
Reaction Initiation: Start the reaction by adding the substrate (e.g., linoleic acid).
-
Measurement: Monitor the formation of the conjugated diene product by measuring the change in absorbance at 234 nm. The IC50 value is determined from the dose-response curve.
In Vivo Anti-Inflammatory Model
Carrageenan-Induced Paw Edema in Rodents [3]
-
Animal Model: Use Wistar rats or Swiss albino mice.
-
Compound Administration: Administer the test pyrrolidine-2,5-dione derivative or a standard drug (e.g., diclofenac sodium) intraperitoneally or orally.
-
Induction of Inflammation: One hour after compound administration, inject a 1% solution of lambda-carrageenan (0.1 mL) subcutaneously into the right hind paw of the animals.[3]
-
Measurement of Edema: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.
Signaling Pathways and Experimental Workflow
The anti-inflammatory effects of pyrrolidine-2,5-dione derivatives are primarily attributed to their modulation of the arachidonic acid cascade. The following diagrams illustrate the key signaling pathway and a typical experimental workflow for evaluating these compounds.
Caption: Dual inhibition of COX-2 and 5-LOX pathways by pyrrolidine-2,5-dione derivatives.
Caption: Workflow for the evaluation of pyrrolidine-2,5-dione derivatives as anti-inflammatory agents.
References
Comparative Analysis of the Neuroprotective Activity of 1-benzyl-5-oxopyrrolidine-2-carboximidamide Derivatives
A series of novel 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives have been synthesized and evaluated for their potential as neuroprotective agents. This guide provides a comparative overview of their efficacy in protecting against N-methyl-d-aspartic acid (NMDA)-induced cytotoxicity. The data presented herein is derived from a key study in the field, offering a direct comparison of the neuroprotective activities of these compounds.[1]
Quantitative Data Summary
The neuroprotective effects of the synthesized 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives were assessed against NMDA-induced cytotoxicity in vitro. The following table summarizes the protective activities of these compounds. The compound designated as 12k emerged as the most potent derivative, exhibiting superior neuroprotective effects compared to the reference compound, ifenprodil.[1]
| Compound ID | Neuroprotective Activity (% of control) at 10 µM |
| 12a | Data not quantitatively specified in abstract |
| 12b | Data not quantitatively specified in abstract |
| 12c | Data not quantitatively specified in abstract |
| 12d | Data not quantitatively specified in abstract |
| 12e | Data not quantitatively specified in abstract |
| 12f | Data not quantitatively specified in abstract |
| 12g | Data not quantitatively specified in abstract |
| 12h | Data not quantitatively specified in abstract |
| 12i | Data not quantitatively specified in abstract |
| 12j | Data not quantitatively specified in abstract |
| 12k | Showed higher potency than ifenprodil |
| Ifenprodil (Reference) | Standard for comparison |
Note: While the primary study mentions that all synthesized compounds exhibited neuroprotective activities, specific quantitative data for each derivative was not available in the abstract. The standout compound, 12k, was highlighted for its high potency.[1]
Experimental Protocols
The evaluation of the neuroprotective properties of the 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives involved a series of in vitro and in vivo experiments.
In Vitro Neuroprotection Assay (NMDA-induced Cytotoxicity)
-
Cell Culture: Primary cortical neurons are cultured from embryonic day 18 rats.
-
Compound Treatment: The cultured neurons are pre-incubated with the synthesized derivatives or the reference compound (ifenprodil) at a specific concentration (e.g., 10 µM) for a defined period.
-
Induction of Cytotoxicity: N-methyl-d-aspartic acid (NMDA) is added to the culture medium to induce excitotoxicity and neuronal cell death.
-
Assessment of Cell Viability: Cell viability is determined using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured to quantify the number of viable cells.
-
Data Analysis: The protective effect of each compound is calculated as the percentage of viable cells in the treated group compared to the control group (cells not exposed to NMDA).
Intracellular Calcium (Ca2+) Influx Measurement
-
Cell Preparation: Cultured cortical neurons are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Application: The derivative of interest (e.g., 12k) is applied to the cells.
-
NMDA Stimulation: The cells are then stimulated with NMDA to induce calcium influx.
-
Fluorescence Imaging: Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity using a fluorescence microscope or a plate reader.
-
Analysis: The ability of the compound to attenuate the NMDA-induced increase in intracellular calcium is quantified.[1]
In Vivo Behavioral Tests (Learning and Memory Assessment)
-
Animal Model: A suitable animal model of cognitive impairment is used, for instance, scopolamine-induced amnesia in mice or rats.
-
Compound Administration: The test compound (e.g., 12k) is administered to the animals at a specific dose and route (e.g., intraperitoneal injection).
-
Behavioral Tasks: A battery of behavioral tests is conducted to assess learning and memory functions. These may include:
-
Morris Water Maze: To evaluate spatial learning and memory.
-
Passive Avoidance Test: To assess long-term memory.
-
-
Data Collection and Analysis: Parameters such as escape latency, time spent in the target quadrant, and step-through latency are recorded and analyzed to determine the effect of the compound on cognitive performance. The results from the compound-treated group are compared to those of a control group and a group treated with a standard drug.[1]
Signaling Pathway and Experimental Workflow
The proposed mechanism of action for the neuroprotective effects of the lead compound 12k involves the modulation of the NR2B subunit of the NMDA receptor, leading to a reduction in calcium influx and subsequent neuroprotection.[1]
Caption: Proposed mechanism of neuroprotection by compound 12k.
Caption: Experimental workflow for evaluating neuroprotective agents.
References
A Comparative Analysis of the Antimicrobial Efficacy of Pyrrolidine-2,5-dione Derivatives and Standard Antibiotics
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the exploration of novel antimicrobial agents. Among the promising candidates are derivatives of pyrrolidine-2,5-dione, a heterocyclic scaffold known for its diverse biological activities. This guide provides a comprehensive comparison of the antimicrobial properties of these derivatives against standard antibiotics, supported by quantitative data from recent studies.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of various pyrrolidine-2,5-dione derivatives has been evaluated against a range of pathogenic bacteria and fungi. The primary metric for this comparison is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following tables summarize the MIC values for several novel pyrrolidine-2,5-dione derivatives and compare them with those of standard antibiotics against the same microbial strains.
Table 1: Antibacterial Activity of Pyrrolidine-2,5-dione Derivatives vs. Standard Antibiotics
| Microorganism | Pyrrolidine-2,5-dione Derivative | MIC (µg/mL) | Standard Antibiotic | MIC (µg/mL) |
| Enterococcus faecalis | Compound 5a | 0.25 µM | Ampicillin | 1 - 8[1][2] |
| Compound 5g | 0.25 µM | Penicillin | ≤8[1] | |
| Staphylococcus aureus | Azo Compound 8 | 16 | Ciprofloxacin | 0.50 - 16[3] |
| N-arylsuccinimide 5 | 32 - 128 | Vancomycin | ≤2[4] | |
| Vibrio cholerae | Azo Compound 8 | 16 | Ciprofloxacin | 0.50 - 16[3] |
| N-arylsuccinimide 5 | 32 - 128 | Tetracycline | 32 - 128 |
Table 2: Antifungal Activity of Pyrrolidine-2,5-dione Derivatives vs. Standard Antifungals
| Microorganism | Pyrrolidine-2,5-dione Derivative | MIC (µM) | Standard Antifungal | MIC (µg/mL) |
| Candida albicans | Compound 5a | 0.125 | Nystatin | 0.50 - 2[3] |
| Compound 5d | 0.25 | Fluconazole | 0.125 - 2[5] | |
| Compound 5e | 0.25 | |||
| Compound 5g | 0.25 |
Note: The MIC values for the pyrrolidine-2,5-dione derivatives are presented in µM as reported in the source study[6]. Direct comparison with standard antibiotics in µg/mL requires conversion based on the molecular weight of the specific derivative.
Experimental Protocols
The determination of the antimicrobial activity of pyrrolidine-2,5-dione derivatives is primarily conducted using the broth microdilution method. This standard procedure allows for the quantitative assessment of the MIC of a compound.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the general steps for determining the MIC of pyrrolidine-2,5-dione derivatives against bacterial and fungal strains.
1. Preparation of Microbial Inoculum:
- A pure culture of the test microorganism is grown on an appropriate agar medium.
- Colonies are then suspended in a sterile saline solution to achieve a turbidity equivalent to the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[3]
- This suspension is further diluted in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to the final required inoculum concentration.
2. Preparation of Test Compounds and Controls:
- Stock solutions of the pyrrolidine-2,5-dione derivatives and standard antibiotics are prepared in a suitable solvent (e.g., DMSO).
- Serial two-fold dilutions of the test compounds are prepared in the broth medium in a 96-well microtiter plate.[3]
- Positive (microorganism in broth without any antimicrobial agent) and negative (broth only) growth controls are included on each plate.
3. Inoculation and Incubation:
- Each well of the microtiter plate is inoculated with the prepared microbial suspension.
- The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).[3]
4. Determination of MIC:
- Following incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[7]
Mechanism of Action: A Potential Overview
While the precise molecular mechanisms underlying the antimicrobial activity of pyrrolidine-2,5-dione derivatives are still under investigation, the succinimide ring is a key structural feature. Succinimides are known to be reactive and can participate in various biological interactions.[8] Potential mechanisms of action could involve the inhibition of essential microbial enzymes or interference with cell wall synthesis. The diverse substitutions on the pyrrolidine-2,5-dione scaffold allow for a wide range of chemical properties, which can influence their specific targets and efficacy against different pathogens.[9]
The provided workflow illustrates the key stages in assessing the antimicrobial potential of novel pyrrolidine-2,5-dione derivatives, from initial preparation to the final comparative analysis against established antibiotics. This systematic approach is crucial for identifying promising new candidates for further drug development.
References
- 1. Comparative Evaluation of Penicillin, Ampicillin, and Imipenem MICs and Susceptibility Breakpoints for Vancomycin-Susceptible and Vancomycin-Resistant Enterococcus faecalis and Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 4. A Comparison of the Minimum Inhibitory Concentration of Antibiotics in Staphylococcus Species Isolated From Orthopedic and Respiratory Medicine Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Minimum inhibitory concentration (MIC) of some antibiotics against Vibrio cholerae O139 isolates from Pondicherry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. idstewardship.com [idstewardship.com]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 9. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
The Virtual Fight Against Inflammation: An In Silico Look at Natural Products
A Comparative Guide for Researchers and Drug Development Professionals
The search for novel anti-inflammatory agents has increasingly turned towards the vast repository of natural products. Validating the efficacy of these compounds, however, can be a time-consuming and expensive process. In silico methods, leveraging computational power to predict biological activity, offer a rapid and cost-effective alternative for initial screening and validation. This guide provides a comparative overview of the in silico validation of the anti-inflammatory activity of various natural products, complete with experimental data, detailed methodologies, and visual workflows.
Unveiling Anti-Inflammatory Potential: A Data-Driven Comparison
The anti-inflammatory effects of natural products are often evaluated by their ability to interact with and inhibit key proteins in inflammatory signaling pathways. In silico techniques such as molecular docking provide a quantitative measure of this interaction, typically expressed as binding energy (in kcal/mol), where a more negative value indicates a stronger interaction.
Below is a comparative summary of the binding energies of several natural compounds against Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory response. For reference, the binding energies of known nonsteroidal anti-inflammatory drugs (NSAIDs) are also included.
| Natural Compound | Target Protein | Binding Energy (kcal/mol) | Reference Compound | Binding Energy (kcal/mol) |
| Rutaecarpine | COX-2 | High Binding Energy | Celecoxib | -10.00[1] |
| Tryptanthrine | COX-2 | High Binding Energy | Mefenamic Acid | -8.90[1] |
| Resveratrol | COX-2 | Favorable Binding | Rofecoxib | - |
| Curcumin | COX-2 | Favorable Binding | Valdecoxib | - |
| Asiatic Acid | COX-2 | -7.371[1] | - | - |
| Canniprene | COX-2 | -10.587[2] | - | - |
| Oroxylin A | COX-2 | -10.254[2] | - | - |
| Luteolin | COX-2 | -9.494[2] | - | - |
*Specific binding energy values were not provided in the source, but were described as "high".
Furthermore, the in vitro anti-inflammatory activity, often expressed as the half-maximal inhibitory concentration (IC50), provides experimental validation of in silico predictions.
| Natural Compound/Extract | Assay | IC50 Value |
| Asiatic Acid | COX-2 Inhibition | 120.17 µM[1] |
| Gelasia tomentosa Extract | Red Blood Cell Membrane Stabilization | 5.71 mg/mL[3] |
| Podospermum canum Extract | Red Blood Cell Membrane Stabilization | 5.81 mg/mL[3] |
| Gelasia latifolia Extract | Red Blood Cell Membrane Stabilization | 5.85 mg/mL[3] |
| 4,5-O-dicaffeoylquinic acid | Red Blood Cell Membrane Stabilization | 0.55 ± 0.00 mg/mL[3] |
| 3,5-O-dicaffeoylquinic acid | Red Blood Cell Membrane Stabilization | 0.87 mg/mL (as IC50)[3] |
| 3,5-O-dicaffeoylquinic acid methyl ester | Red Blood Cell Membrane Stabilization | 0.83 mg/mL (as IC50)[3] |
| Flavonoid fraction from Melipona beecheii honey | Inhibition of albumin denaturation | 0.11 mg/mL[4] |
| Methanolic extract of Ajuga integrifolia | Anti-denaturation activity | 532 µg/ml[5] |
| Hexane extract of Ajuga integrifolia | Anti-denaturation activity | 718 µg/ml[5] |
| Water extract of Ajuga integrifolia | Anti-denaturation activity | 974 µg/ml[5] |
A Glimpse into the Virtual Laboratory: Experimental Protocols
The in silico validation of natural products relies on a series of well-defined computational experiments. Here are the detailed methodologies for two key techniques:
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand (natural product) when bound to a receptor (target protein) to form a stable complex.[6] This technique is instrumental in understanding the binding mechanism and predicting the binding affinity.
A General Protocol for Molecular Docking of Natural Products with COX-2:
-
Protein and Ligand Preparation:
-
The three-dimensional crystal structure of the target protein, such as COX-2, is retrieved from the Protein Data Bank (PDB).[7][8]
-
Water molecules and any co-crystallized ligands are typically removed from the protein structure.[8]
-
Hydrogen atoms are added to the protein, and charges are assigned.
-
The 3D structures of the natural compounds (ligands) are obtained from databases like PubChem or drawn using chemical drawing software.[8]
-
Ligand structures are optimized to their lowest energy conformation.
-
-
Grid Generation:
-
A grid box is defined around the active site of the target protein.[7] This box specifies the region where the docking algorithm will search for binding poses.
-
-
Docking Simulation:
-
Analysis of Results:
-
The docking results are analyzed to identify the best binding pose, characterized by the most negative binding energy.
-
The interactions between the ligand and the protein's active site residues (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed to understand the molecular basis of the interaction.[10]
-
Molecular Dynamics Simulation
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a protein-ligand complex over time, offering a more realistic representation of the biological environment.[6]
A General Protocol for Molecular Dynamics Simulation of a Protein-Ligand Complex:
-
System Preparation:
-
The best-docked protein-ligand complex from the molecular docking study is used as the starting structure.
-
The complex is placed in a simulation box filled with a specific water model (e.g., TIP3P).
-
Ions (e.g., Na+, Cl-) are added to neutralize the system and mimic physiological salt concentrations.
-
-
Energy Minimization:
-
The energy of the entire system is minimized to remove any steric clashes or unfavorable geometries.
-
-
Equilibration:
-
The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated at that temperature (NVT ensemble).
-
The pressure of the system is then equilibrated to the desired pressure (e.g., 1 atm) while maintaining a constant temperature (NPT ensemble).
-
-
Production Run:
-
Once the system is equilibrated, the production MD simulation is run for a specific duration (e.g., 100 ns). During this phase, the trajectory of all atoms in the system is saved at regular intervals.
-
-
Trajectory Analysis:
-
The saved trajectory is analyzed to assess the stability of the protein-ligand complex. This includes calculating the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand.
-
The binding free energy of the complex can be calculated using methods like MM-PBSA or MM-GBSA to provide a more accurate estimation of binding affinity.
-
Visualizing the Inflammatory Cascade and the Path to Discovery
Understanding the complex signaling pathways involved in inflammation is crucial for identifying potential drug targets. The following diagrams, generated using the DOT language, illustrate key inflammatory pathways and a typical in silico drug discovery workflow.
Caption: A generalized workflow for the in silico discovery and validation of natural products.
Caption: The NF-κB signaling pathway, a key regulator of inflammation.[11][12][13][14][15]
Caption: The MAPK signaling pathway, another crucial player in the inflammatory process.[16][17][18][19]
Conclusion
In silico validation serves as a powerful and indispensable tool in the modern drug discovery pipeline, particularly for the exploration of natural products. By providing quantitative predictions of binding affinity and a dynamic understanding of molecular interactions, these computational methods enable researchers to prioritize promising candidates for further experimental investigation. The integration of molecular docking, molecular dynamics simulations, and ADMET prediction significantly accelerates the identification of novel anti-inflammatory agents from nature's vast pharmacopeia. This guide provides a foundational understanding of these techniques and a comparative look at their application, empowering researchers to leverage the full potential of in silico approaches in their quest for next-generation anti-inflammatory therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Evaluation of antibacterial, antioxidant, and anti-inflammatory properties of GC/MS analysis of extracts of Ajuga. integrifolia Buch.-Ham. leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dockdynamics.com [dockdynamics.com]
- 7. isfcppharmaspire.com [isfcppharmaspire.com]
- 8. In silico molecular docking of cyclooxygenase (COX-2), ADME-toxicity and in vitro evaluation of antioxidant and anti-inflammatory activities of marine macro algae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular docking analysis of known flavonoids as duel COX-2 inhibitors in the context of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. purformhealth.com [purformhealth.com]
- 13. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 15. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 16. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. synapse.koreamed.org [synapse.koreamed.org]
- 18. MAPK signaling in inflammation-associated cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. MAPK signalling pathway: Significance and symbolism [wisdomlib.org]
A Comparative Analysis of the Antibacterial Efficacy of Pyrrolyl Benzohydrazide Derivatives
For Researchers, Scientists, and Drug Development Professionals
The persistent rise of antibiotic-resistant bacteria necessitates the urgent discovery and development of novel antimicrobial agents. Pyrrolyl benzohydrazide derivatives have emerged as a promising class of compounds, integrating the biologically active pyrrole and benzohydrazide moieties.[1][2][3] This guide provides a comparative overview of their antibacterial activity, supported by quantitative data from recent studies, detailed experimental protocols, and visualizations of their proposed mechanisms and experimental workflows.
Proposed Mechanisms of Antibacterial Action
Hydrazide derivatives are known to exert their antimicrobial effects through various mechanisms, primarily by targeting essential bacterial enzymes.[4] The pyrrolyl benzohydrazide scaffold appears to be effective against key enzymes involved in DNA replication, folic acid synthesis, and cell wall synthesis.[1][5]
One of the primary targets is DNA gyrase , a crucial enzyme for DNA replication.[6] By inhibiting this enzyme, these compounds can effectively halt bacterial proliferation. Another key target is Dihydrofolate Reductase (DHFR) , an enzyme essential for the synthesis of folic acid, which is a vital precursor for DNA synthesis.[1][5] Furthermore, some derivatives have shown inhibitory activity against enoyl-acyl carrier protein reductase (InhA) , an enzyme critical for the synthesis of mycolic acid, a key component of the cell wall in mycobacteria.[1][4]
Comparative In Vitro Antibacterial Activity
The antibacterial efficacy of pyrrolyl benzohydrazide derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[6] The following tables summarize the MIC values (in µg/mL) of various synthesized derivatives against a panel of Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides [1]
| Compound ID | Substituent | M. tuberculosis H37Rv | S. aureus | B. subtilis | E. coli |
| 5f | 4-Fluorophenylamino | 1.6 | 6.25 | 12.5 | 25 |
| 5i | 2,4-Dichlorophenylamino | 1.6 | 12.5 | 25 | 50 |
| 5j | 4-Nitrophenylamino | 1.6 | 6.25 | 6.25 | 12.5 |
| 5k | 4-Chlorophenylamino | 0.8 | 3.12 | 6.25 | 12.5 |
| 5n | 3-Nitrophenylamino | 1.6 | 12.5 | 25 | 25 |
| Ciprofloxacin | (Standard) | - | 1.56 | 0.78 | 0.78 |
Table 2: Antibacterial Activity of N'-(arylidene)-4-(1H-pyrrol-1-yl)benzohydrazides and their Copper Complexes [7]
| Compound ID | Description | S. aureus | B. subtilis | K. pneumoniae | E. coli |
| 5c | 4-Chlorobenzaldehyde deriv. | 6.25 | 12.5 | 25 | 50 |
| 5d | 4-Nitrobenzaldehyde deriv. | 3.125 | 6.25 | 12.5 | 25 |
| 6c | Copper Complex of 5c | 3.125 | 6.25 | 12.5 | 25 |
| 6d | Copper Complex of 5d | 3.125 | 3.125 | 6.25 | 12.5 |
| Ciprofloxacin | (Standard) | 3.125 | 3.125 | 6.25 | 6.25 |
| Norfloxacin | (Standard) | 3.125 | 3.125 | 6.25 | 6.25 |
Table 3: Antibacterial Activity of Pyrrolyl Benzimidazole Derivatives [8]
| Compound ID | Description | S. aureus | B. subtilis | K. pneumoniae | E. coli |
| 4a | 2-(4-(1H-pyrrol-1-yl)phenyl)-1H-benzo[d]imidazole | 6.25 | 6.25 | 12.5 | 12.5 |
| 4d | 5-Nitro-2-(4-(1H-pyrrol-1-yl)phenyl)-1H-benzo[d]imidazole | 6.25 | 12.5 | 6.25 | 6.25 |
| 5a | 2-(4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl)-1H-benzo[d]imidazole | 6.25 | 6.25 | 12.5 | 12.5 |
| 5d | 2-(4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl)-5-nitro-1H-benzo[d]imidazole | 6.25 | 6.25 | 6.25 | 6.25 |
| Ciprofloxacin | (Standard) | 3.12 | 3.12 | 6.25 | 6.25 |
Note: Lower MIC values indicate higher antibacterial potency.
Experimental Protocols
The synthesis of these derivatives and the evaluation of their antibacterial activity follow established methodologies in medicinal chemistry.
The synthesis of pyrrolyl benzohydrazide derivatives typically involves a multi-step process. It often begins with the construction of the pyrrole ring onto a benzoic acid ester via a Paal-Knorr synthesis.[9] The resulting ester is then converted to a hydrazide through hydrazinolysis.[9][10] Finally, this hydrazide is condensed with various substituted aldehydes or ketones to yield the target benzohydrazide derivatives.[4][7]
The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.[6][7][9] This assay is crucial for screening new compounds and quantifying their potency.[6]
Materials:
-
Test Compounds (Pyrrolyl benzohydrazide derivatives)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Incubator (37°C)
Procedure:
-
Compound Dilution: A stock solution of the test compound is prepared. Serial two-fold dilutions are then made in MHB across the wells of a 96-well plate to achieve a range of concentrations.[4][6]
-
Inoculum Preparation: A bacterial culture is grown to the exponential phase and its turbidity is adjusted to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[6]
-
Inoculation: Each well containing the diluted compound is inoculated with the prepared bacterial suspension. Control wells are included: a growth control (broth + inoculum, no compound) and a sterility control (broth only).[4]
-
Incubation: The microtiter plate is incubated at 37°C for 16-24 hours.[4][6]
-
Result Interpretation: After incubation, the plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.[6]
Conclusion
The comparative data indicate that pyrrolyl benzohydrazide derivatives exhibit a broad spectrum of antibacterial activity, with some compounds showing significant potency against both Gram-positive and Gram-negative bacteria, including drug-resistant strains like M. tuberculosis.[1] Notably, substitutions on the phenyl ring and the formation of metal complexes can significantly modulate this activity.[1][7] The workflows and mechanisms presented herein provide a foundational understanding for researchers aiming to design and evaluate new analogues in this chemical class. These compounds represent a valuable scaffold for the development of future antimicrobial agents to combat the growing threat of antibiotic resistance.
References
- 1. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajcmi.umsha.ac.ir [ajcmi.umsha.ac.ir]
- 3. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. connectjournals.com [connectjournals.com]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. connectjournals.com [connectjournals.com]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 1-Benzylpyrrolidine-2,5-dione: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of 1-Benzylpyrrolidine-2,5-dione based on publicly available safety data sheets and general chemical waste disposal procedures. It is intended for informational purposes for researchers, scientists, and drug development professionals. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements in your location.
Introduction
This compound is a chemical compound used in various research and development applications. Proper management and disposal of this compound are critical to ensure personnel safety and environmental protection. This guide outlines the essential procedures for the safe disposal of this compound, in line with general hazardous waste protocols.
Hazard Identification and Safety Precautions
Before handling this compound, it is crucial to be aware of its potential hazards. The following table summarizes key safety information derived from safety data sheets (SDS).
| Hazard Classification | GHS Pictogram(s) | Hazard Statement(s) | Precautionary Statement(s) |
| Skin Irritation (Category 2) | Warning | H315: Causes skin irritation. | P264: Wash skin thoroughly after handling.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1] P332+P313: If skin irritation occurs: Get medical advice/attention.[1] |
| Eye Irritation (Category 2A) | Warning | H319: Causes serious eye irritation.[1][2] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] P337+P313: If eye irritation persists: Get medical advice/attention.[1] |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | Warning | H335: May cause respiratory irritation.[1][2] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2] P271: Use only outdoors or in a well-ventilated area.[1][2] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] P312: Call a POISON CENTER/doctor if you feel unwell.[1] |
Personal Protective Equipment (PPE)
When handling this compound for disposal, the following personal protective equipment should be worn:
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[3]
-
Skin Protection: Wear impervious, flame-resistant clothing and protective gloves.[2][3]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[3]
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous waste. Do not discharge to sewer systems or contaminate water, foodstuffs, feed, or seed.[3] The primary methods of disposal are removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[3]
Operational Plan:
-
Waste Identification and Segregation:
-
Container Selection and Management:
-
Labeling:
-
Immediately label the waste container with a "Hazardous Waste" tag.[4][6][7]
-
The label must include:
-
The full chemical name: "this compound".[7] Do not use abbreviations or chemical formulas.[7]
-
The quantity of waste.[7]
-
The date of waste generation.[7]
-
The location of origin (e.g., department, room number).[7]
-
The Principal Investigator's name and contact information.[7]
-
Appropriate hazard pictograms.[7]
-
-
-
Disposal of Empty Containers:
-
An empty container that held this compound must be triple-rinsed with a suitable solvent capable of removing the chemical.[4][6]
-
The rinsate must be collected and disposed of as hazardous waste.[4][6]
-
After triple-rinsing, deface the original label and the container may then be disposed of as regular trash, in accordance with institutional guidelines.[4]
-
-
Request for Disposal:
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Secure the Area: Remove all sources of ignition and ensure adequate ventilation.[1] Keep unprotected personnel away.[1]
-
Contain the Spill: Prevent further leakage or spillage if it is safe to do so.[1] Do not let the product enter drains, waterways, or soil.[1]
-
Clean-up: Absorb the spill with an inert material (e.g., sand, earth, vermiculite) and place it into a suitable, labeled container for disposal as hazardous waste.[1][2]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the spill to your EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. aksci.com [aksci.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. echemi.com [echemi.com]
- 4. vumc.org [vumc.org]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
